KRAS inhibitor-17
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C21H18Cl2FN3O2S |
|---|---|
Molecular Weight |
466.4 g/mol |
IUPAC Name |
1-[4-[5-chloro-6-(2-chloro-5-methoxyphenyl)-7-fluoro-2,1-benzothiazol-3-yl]piperazin-1-yl]prop-2-en-1-one |
InChI |
InChI=1S/C21H18Cl2FN3O2S/c1-3-17(28)26-6-8-27(9-7-26)21-14-11-16(23)18(19(24)20(14)25-30-21)13-10-12(29-2)4-5-15(13)22/h3-5,10-11H,1,6-9H2,2H3 |
InChI Key |
UPTMOORQEKJHRA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)Cl)C2=C(C3=NSC(=C3C=C2Cl)N4CCN(CC4)C(=O)C=C)F |
Origin of Product |
United States |
Foundational & Exploratory
The Emergence of Targeted Protein Degradation: A Technical Deep Dive into the Mechanism of Action of KRAS Inhibitor-17 (Setidegrasib)
For Immediate Release
A Technical Whitepaper for Researchers, Scientists, and Drug Development Professionals
The landscape of oncology therapeutics is undergoing a paradigm shift with the advent of targeted protein degradation. Among the most challenging targets in cancer biology has been the KRAS oncogene, particularly variants like G12D, which have long been considered "undruggable." This technical guide provides an in-depth exploration of KRAS inhibitor-17, also known as Setidegrasib (ASP3082), a novel proteolysis-targeting chimera (PROTAC) designed to specifically induce the degradation of the KRAS G12D mutant protein. We will delve into its core mechanism of action, present key quantitative data, detail relevant experimental methodologies, and visualize the intricate molecular processes involved.
Core Mechanism of Action: Hijacking the Ubiquitin-Proteasome System
Setidegrasib operates as a heterobifunctional molecule, a hallmark of PROTAC technology. It is composed of three key components: a ligand that specifically binds to the KRAS G12D protein, a second ligand that recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase, and a linker connecting these two moieties.
The primary mechanism of action involves the formation of a ternary complex between KRAS G12D, Setidegrasib, and the VHL E3 ligase. This proximity, induced by the PROTAC, facilitates the transfer of ubiquitin molecules from the E3 ligase to the KRAS G12D protein. The polyubiquitinated KRAS G12D is then recognized and targeted for degradation by the proteasome, leading to the selective elimination of the oncoprotein from the cell. This event-driven pharmacology, which relies on the catalytic nature of the PROTAC, offers a distinct advantage over traditional occupancy-driven inhibitors.
Quantitative Data Summary
The efficacy and specificity of Setidegrasib have been characterized through various in vitro and in vivo studies. The following tables summarize the key quantitative data.
| Parameter | Cell Line | Value | Reference |
| DC₅₀ (Degradation) | AsPC-1 (Pancreatic) | 37 nM | |
| IC₅₀ (p-ERK Inhibition) | AsPC-1 (Pancreatic) | 15 nM | |
| IC₅₀ (Cell Proliferation) | AsPC-1 (Pancreatic) | 23 nM | |
| IC₅₀ (Anchorage-Independent Growth) | AsPC-1 (Pancreatic) | 23 nM | |
| Activity against KRAS WT & other mutants | A375 (WT), HT-29 (WT), G12V, G12C, G13D | > 10 µM |
| Parameter | Target | K_D Value | Reference |
| Binary Affinity | KRAS G12D | 56 nM | |
| Binary Affinity | VHL | 7.5 nM | |
| Ternary Complex Affinity | KRAS G12D / Setidegrasib / VHL | 0.95 nM |
| Model | Dosing | Outcome | Reference |
| PK-59 Pancreatic Cancer Xenograft | 30 mg/kg, twice weekly | Tumor regression | |
| AsPC-1 Pancreatic Cancer Xenograft | 30 mg/kg, twice weekly | Tumor regression | |
| GP2d Colorectal Cancer Xenograft | 30 mg/kg, twice weekly | Tumor regression | |
| LXFA 1125 NSCLC PDX | 30 mg/kg, twice weekly | Tumor growth inhibition |
Experimental Protocols
KRAS G12D Degradation Assay (Western Blot)
This protocol outlines the general steps for assessing the degradation of KRAS G12D in cancer cell lines following treatment with Setidegrasib.
-
Cell Culture and Treatment:
-
Seed KRAS G12D mutant cancer cells (e.g., AsPC-1) in 6-well plates and allow them to adhere overnight.
-
Treat the cells with varying concentrations of Setidegrasib or a vehicle control (e.g., DMSO) for the desired time points (e.g., 24, 48, 72 hours).
-
-
Cell Lysis:
-
Wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate. Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatant using a BCA protein assay kit.
-
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for KRAS overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Use a loading control, such as β-actin or GAPDH, to normalize the KRAS protein levels.
-
Quantify the band intensities using densitometry software to determine the extent of KRAS degradation.
-
Cell Viability Assay (CellTiter-Glo® 3D)
This assay measures the number of viable cells in a 3D culture based on the quantification of ATP, an indicator of metabolically active cells.
-
Spheroid Formation and Treatment:
-
Seed cancer cells in ultra-low attachment plates to allow for the formation of 3D spheroids.
-
Treat the spheroids with a serial dilution of Setidegrasib for a specified period (e.g., 6 days).
-
-
Assay Procedure:
-
Equilibrate the plate and the CellTiter-Glo® 3D reagent to room temperature.
-
Add a volume of CellTiter-Glo® 3D reagent equal to the volume of the culture medium in each well.
-
Mix the contents on an orbital shaker for 5 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 25 minutes to stabilize the luminescent signal.
-
-
Data Acquisition:
-
Measure the luminescence using a plate reader.
-
The luminescent signal is proportional to the amount of ATP and, therefore, the number of viable cells.
-
Phospho-ERK (p-ERK) In-Cell ELISA
This assay quantifies the level of phosphorylated ERK, a key downstream effector of the KRAS signaling pathway.
-
Cell Seeding and Treatment:
-
Seed cells in a 96-well plate and allow them to attach.
-
Treat the cells with different concentrations of Setidegrasib for the desired duration.
-
-
Fixation and Permeabilization:
-
Fix the cells with 4% formaldehyde in PBS.
-
Permeabilize the cells with a permeabilization buffer (e.g., 0.1% Triton X-100 in PBS).
-
-
Immunodetection:
-
Block non-specific binding sites with a blocking buffer.
-
Incubate with a primary antibody specific for phospho-ERK (e.g., p-ERK1/2 Thr202/Tyr204).
-
Wash the wells with PBS.
-
Incubate with an HRP-conjugated secondary antibody.
-
-
Signal Development and Detection:
-
Wash the wells.
-
Add a chemiluminescent or colorimetric HRP substrate.
-
Measure the signal using a plate reader.
-
Normalize the phospho-ERK signal to the total cell number (e.g., by using a DNA stain like Hoechst).
-
Surface Plasmon Resonance (SPR) for Ternary Complex Formation
SPR is a powerful technique to measure the binding kinetics and affinity of the ternary complex in real-time.
-
Immobilization:
-
Immobilize the VHL E3 ligase onto a sensor chip.
-
-
Binary Interaction Analysis:
-
Inject a series of concentrations of Setidegrasib over the VHL-coated surface to determine the binary binding affinity (KD) and kinetics (ka, kd).
-
Separately, determine the binary binding affinity of Setidegrasib to KRAS G12D in solution.
-
-
Ternary Complex Analysis:
-
Inject a constant concentration of KRAS G12D mixed with varying concentrations of Setidegrasib over the VHL-coated surface.
-
The formation of the ternary complex will result in a dose-dependent increase in the SPR signal.
-
Analyze the sensorgrams to determine the affinity and kinetics of the ternary complex formation.
-
Signaling Pathways and Logical Relationships
The degradation of KRAS G12D by Setidegrasib leads to the downregulation of its downstream signaling pathways, primarily the RAF-MEK-ERK (MAPK) and the PI3K-AKT-mTOR pathways. These pathways are crucial for cell proliferation, survival, and differentiation.
Conclusion
This compound (Setidegrasib) represents a significant advancement in the pursuit of effective therapies for KRAS G12D-mutant cancers. Its novel mechanism of action, which leverages the cell's own protein disposal machinery, allows for the selective and efficient removal of the oncogenic driver. The potent in vitro and in vivo activity, coupled with a clear understanding of its molecular interactions, underscores the promise of this therapeutic modality. This technical guide provides a comprehensive overview of the core principles underlying the action of Setidegrasib, offering valuable insights for researchers and drug developers in the field of targeted oncology. Further clinical investigation is underway to translate these promising preclinical findings into tangible benefits for patients.
An In-depth Technical Guide to the Discovery and Synthesis of Sotorasib (AMG 510): A First-in-Class KRAS G12C Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This whitepaper provides a comprehensive technical overview of the discovery, synthesis, and mechanism of action of Sotorasib (formerly AMG 510), a groundbreaking, first-in-class covalent inhibitor of the KRAS G12C mutant protein. For decades, KRAS was considered an "undruggable" target in oncology, making the development of Sotorasib a landmark achievement in cancer therapy.[1][2][3] This document will delve into the preclinical and clinical data, detail the innovative drug discovery process, and provide a step-by-step guide to its chemical synthesis.
Introduction: The Challenge of Targeting KRAS
The Kirsten rat sarcoma viral oncogene homolog (KRAS) gene is one of the most frequently mutated oncogenes in human cancers.[4] These mutations, particularly at codon 12, lead to a constitutively active KRAS protein that drives tumor cell proliferation and survival through downstream signaling pathways like the RAF-MEK-ERK and PI3K-AKT-mTOR pathways.[5] The G12C mutation, where glycine is replaced by cysteine, is present in approximately 13% of non-small cell lung cancers (NSCLC), 3% of colorectal and appendix cancers, and 1-3% of other solid tumors.[6][7]
The high affinity of KRAS for its natural ligand, guanosine triphosphate (GTP), and the lack of deep binding pockets on its surface made the development of small molecule inhibitors a formidable challenge.[8] Sotorasib's development represents a paradigm shift, exploiting the unique chemical reactivity of the mutant cysteine residue to achieve potent and selective inhibition.[1]
Discovery of Sotorasib: A Structure-Based Approach
The discovery of Sotorasib was the culmination of extensive structure-based drug design and a deep understanding of the KRAS G12C protein's structural biology. Researchers identified a cryptic groove, termed the Switch II pocket, which is accessible in the inactive, GDP-bound state of the KRAS G12C protein.[1][9]
Key Milestones in the Discovery Process:
-
Initial Screening and Lead Identification: Early efforts focused on identifying small molecules that could non-covalently bind to the Switch II pocket. This led to the identification of lead compounds with modest affinity.
-
Covalent Inhibition Strategy: The breakthrough came with the strategy to target the mutant cysteine-12 residue with a covalent inhibitor. This approach aimed to achieve irreversible binding, leading to prolonged inhibition of KRAS signaling.[10]
-
Structure-Activity Relationship (SAR) Studies and Optimization: Through iterative cycles of chemical synthesis and biological testing, the initial leads were optimized. A key modification was the introduction of an acrylamide "warhead" capable of forming a covalent bond with the thiol group of the cysteine-12 residue.[9]
-
Exploiting a Cryptic Pocket: Further optimization involved designing molecules that could access a previously unexploited cryptic pocket near the Switch II region, involving interactions with histidine-95 (H95), tyrosine-96 (Y96), and glutamine-99 (Q99).[10][11] This led to a significant enhancement in potency and selectivity.
-
Atropisomerism: A critical challenge in the development of Sotorasib was controlling the atropisomerism, a type of axial chirality arising from restricted rotation around a biaryl bond. It was discovered that one atropisomer was significantly more active than the other.[9][10] The final synthesis was designed to selectively produce the more potent (R)-atropisomer.
Mechanism of Action
Sotorasib is a highly selective, irreversible inhibitor of KRAS G12C.[6] Its mechanism of action can be summarized as follows:
-
Selective Binding: Sotorasib selectively binds to the inactive, GDP-bound form of the KRAS G12C protein.[9][11]
-
Covalent Bond Formation: The acrylamide moiety of Sotorasib forms a covalent bond with the cysteine-12 residue within the Switch II pocket.[1]
-
Trapping in the Inactive State: This irreversible binding locks the KRAS G12C protein in its inactive conformation, preventing the exchange of GDP for GTP.[1][9]
-
Inhibition of Downstream Signaling: By trapping KRAS G12C in an inactive state, Sotorasib effectively blocks downstream signaling through the MAPK and other pathways, leading to the inhibition of tumor cell proliferation and the induction of apoptosis.[6][11][12]
The selectivity of Sotorasib for the G12C mutant is attributed to the fact that the targeted cysteine residue is absent in wild-type KRAS.[6]
Quantitative Biological Data
Sotorasib has demonstrated potent and selective activity in a range of preclinical models. The following tables summarize key quantitative data.
Table 1: In Vitro Potency of Sotorasib
| Assay | Cell Line | IC50 (µM) | Reference |
| Cell Viability | MIA PaCa-2 (KRAS G12C) | 0.004 - 0.032 | [11] |
| p-ERK Inhibition | MIA PaCa-2 (KRAS G12C) | 0.22 | [8] |
| Cell Viability | A549 (KRAS G12S) | No effect | [10] |
Table 2: Clinical Efficacy of Sotorasib in NSCLC (CodeBreaK 100 Phase II)
| Parameter | Value | Reference |
| Objective Response Rate (ORR) | 37.1% | [13] |
| Disease Control Rate (DCR) | 80.6% | [13] |
| Median Progression-Free Survival (PFS) | 6.8 months | [13][14] |
| Median Overall Survival (OS) | 12.5 months | [14] |
| Median Duration of Response (DOR) | 10.9 months | [3] |
Table 3: Pharmacokinetic Properties of Sotorasib (960 mg oral dose)
| Parameter | Value | Unit | Reference |
| Cmax | 7.5 | µg/mL | [2] |
| AUC | 65.3 | h·µg/mL | [2] |
| t1/2 | 5.5 | hours | [2] |
Detailed Experimental Protocols
A. p-ERK1/2 Immunoassay (MSD)
This protocol describes a common method for assessing the inhibition of the KRAS downstream signaling pathway.
-
Cell Culture and Treatment: Seed KRAS G12C mutant cells (e.g., MIA PaCa-2) in 96-well plates and allow them to adhere overnight. Treat the cells with varying concentrations of Sotorasib or a vehicle control (DMSO) for a specified time (e.g., 2 hours).
-
Cell Lysis: After treatment, wash the cells with cold PBS and lyse them using a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
MSD Assay: Use a Meso Scale Discovery (MSD) p-ERK1/2 assay kit. Add an equal amount of protein from each lysate to the wells of the MSD plate, which are pre-coated with a capture antibody for total ERK1/2.
-
Detection: Add a detection antibody specific for phosphorylated ERK1/2 (p-ERK1/2) that is conjugated to an electrochemiluminescent label.
-
Data Analysis: Read the plate on an MSD instrument. The signal is proportional to the amount of p-ERK1/2. Normalize the p-ERK1/2 signal to the total ERK1/2 signal and calculate the IC50 value for Sotorasib.
B. Cell Viability Assay (CellTiter-Glo)
This protocol outlines a method for determining the effect of Sotorasib on cell proliferation.
-
Cell Seeding: Seed KRAS G12C mutant cells and wild-type KRAS cells in separate 96-well plates at a suitable density.
-
Compound Treatment: Add a serial dilution of Sotorasib to the wells. Include a vehicle control (DMSO) and a positive control for cell death.
-
Incubation: Incubate the plates for a specified period (e.g., 72 hours) under standard cell culture conditions.
-
ATP Measurement: Add CellTiter-Glo® reagent to each well. This reagent lyses the cells and generates a luminescent signal that is proportional to the amount of ATP present, which is an indicator of the number of viable cells.
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Normalize the data to the vehicle control and plot the cell viability against the log of the Sotorasib concentration to determine the IC50 value.
Chemical Synthesis of Sotorasib
The commercial manufacturing process for Sotorasib is a multi-step synthesis.[15] An improved and scalable process has been developed to meet market demands.[2] The following is a simplified representation of a key synthetic sequence.
Scheme 1: Simplified Synthesis of Sotorasib
A key step in the synthesis is the Suzuki coupling of a protected piperazine derivative with a boroxine intermediate.[2][16] This is followed by deprotection and amidation with acryloyl chloride to install the covalent warhead.[2][16]
Detailed Synthetic Steps (based on published routes):
-
Formation of the Pyridopyrimidinone Core: The synthesis often begins with the construction of the core heterocyclic ring system. This can involve the cyclization of a substituted aminopyridine with an appropriate reagent.[16]
-
Resolution of Atropisomers: The desired atropisomer is isolated through chiral resolution, for instance, by forming diastereomeric salts with a chiral acid like dibenzoyl-D-tartaric acid (DBTA).[16]
-
Functionalization of the Core: The resolved core is then further functionalized. This typically involves a chlorination step followed by a nucleophilic aromatic substitution with a protected piperazine derivative.[2][16]
-
Suzuki Coupling: A palladium-catalyzed Suzuki coupling reaction is employed to introduce the substituted phenyl group. A key reagent in this step is a boroxine intermediate.[2][16]
-
Deprotection and Acrylamidation: The protecting group on the piperazine (e.g., Boc) is removed, and the resulting amine is acylated with acryloyl chloride to form the final Sotorasib molecule.[2][16]
-
Purification: The final product is purified, often by recrystallization, to yield Sotorasib of high purity.[16]
Visualizations
Diagram 1: Simplified KRAS Signaling Pathway and Sotorasib's Point of Intervention
Caption: KRAS signaling pathway and Sotorasib's mechanism of action.
Diagram 2: Experimental Workflow for Sotorasib Evaluation
Caption: Workflow for the preclinical and clinical evaluation of Sotorasib.
Diagram 3: Logical Relationship of Sotorasib's Covalent Inhibition
Caption: Logical flow of Sotorasib's covalent inhibition of KRAS G12C.
Conclusion and Future Directions
Sotorasib has emerged as a pivotal therapeutic agent for patients with KRAS G12C-mutated cancers, particularly NSCLC.[4] Its discovery and development have not only provided a much-needed treatment option but have also validated KRAS as a druggable target. Ongoing research is focused on understanding and overcoming mechanisms of resistance to Sotorasib, exploring combination therapies to enhance its efficacy, and developing inhibitors for other KRAS mutations.[17] The story of Sotorasib is a testament to the power of innovative medicinal chemistry and a deep understanding of cancer biology.
References
- 1. What is the mechanism of action of Sotorasib? [synapse.patsnap.com]
- 2. Improved Synthesis of New FDA-Approved Treatment for KRAS G12C Mutation in Non-small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sotorasib, First-in-Class KRAS G12C Inhibitor, Hailed as “Triumph of Drug Discovery” [ahdbonline.com]
- 4. Editorial: Recent Approval of Sotorasib as the First Targeted Therapy for KRAS G12C-Mutated Advanced Non-Small Cell Lung Cancer (NSCLC) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Sotorasib (AMG-510) | KRAS G12C inhibitor | CAS 2252403-56-6 | treat non-small-cell lung cancer (NSCLC)| Buy AMG 510; AMG510; Lumakras; Lumykras| InvivoChem [invivochem.com]
- 7. Sotorasib as First-Line Treatment for Advanced KRAS G12C-Mutated Non-Small Cell Lung Carcinoma: A Case Report - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. acs.org [acs.org]
- 9. Sotorasib, a KRASG12C inhibitor for non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. dovepress.com [dovepress.com]
- 12. selleckchem.com [selleckchem.com]
- 13. ilcn.org [ilcn.org]
- 14. Clinical and Genomic Features of Response and Toxicity to Sotorasib in a Real-World Cohort of Patients With Advanced KRAS G12C-Mutant Non–Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. youtube.com [youtube.com]
- 17. City of Hope’s leadership in lung cancer: Precision, innovation, and a vision for cure - The Cancer Letter [cancerletter.com]
Technical Guide: Binding Affinity of KRAS Inhibitor-17 to KRAS G12C
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the binding affinity of KRAS inhibitor-17 for the oncogenic KRAS G12C mutant. It includes available quantitative data, detailed experimental protocols for assessing binding affinity, and a description of the relevant signaling pathways and the inhibitor's mechanism of action.
Quantitative Binding Affinity Data
This compound, also identified as compound 82 in patent WO2019110751A1, is a potent inhibitor of the KRAS G12C mutant. The primary reported quantitative measure of its activity is the half-maximal inhibitory concentration (IC50).
Table 1: Quantitative Binding Data for this compound
| Parameter | Value | Target Protein | Assay Type | Source |
| IC50 | 5 nM | Human KRAS G12C | TR-FRET Nucleotide Exchange Assay | [1] |
Experimental Protocols
This section details the methodologies for determining the binding affinity of KRAS inhibitors. It includes the specific protocol used for the IC50 determination of this compound as described in the source patent, followed by general protocols for widely used biophysical assays for a more comprehensive characterization of inhibitor binding.
Time-Resolved Fluorescence Energy Transfer (TR-FRET) Nucleotide Exchange Assay (for IC50 Determination)
This protocol is based on the methodology described for determining the IC50 value of this compound[1]. This assay monitors the exchange of GDP for GTP in the KRAS G12C protein, a crucial step for its activation.
Principle: The assay measures the inhibition of the interaction between GTP-bound KRAS G12C and its effector protein, RAF-RBD (RAS binding domain). A Europium-labeled anti-GST antibody binds to a GST-tagged RAF-RBD, and an XL665-labeled streptavidin binds to biotinylated GTPγS-loaded KRAS G12C. When KRAS G12C is in its active, GTP-bound state, it binds to RAF-RBD, bringing the Europium donor and XL665 acceptor into close proximity, resulting in a high FRET signal. Inhibitors that prevent KRAS G12C activation by locking it in the GDP-bound state will prevent this interaction, leading to a decrease in the FRET signal.
Materials:
-
Human KRAS G12C protein (amino acids 1-185)
-
GST-tagged Raf-RBD (RAS binding domain)
-
Biotinylated GTPγS
-
Europium-labeled anti-GST antibody
-
XL665-labeled streptavidin
-
Guanine nucleotide exchange factor (GEF), e.g., SOS1
-
Assay buffer (e.g., 50 mM Tris pH 7.5, 100 mM NaCl, 5 mM MgCl2, 1 mM DTT, 0.01% BSA)
-
This compound
-
384-well assay plates
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO.
-
Reaction Mix Preparation: Prepare a reaction mixture containing KRAS G12C protein, GST-Raf-RBD, Europium-labeled anti-GST antibody, and XL665-labeled streptavidin in the assay buffer.
-
Incubation with Inhibitor: Add the serially diluted this compound or DMSO (vehicle control) to the wells of the 384-well plate. Then, add the reaction mix to each well.
-
Initiation of Nucleotide Exchange: Initiate the nucleotide exchange reaction by adding a mixture of biotinylated GTPγS and a GEF (e.g., SOS1) to each well. This facilitates the exchange of GDP for the biotinylated GTPγS on the KRAS G12C protein.
-
Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes) to allow the nucleotide exchange and binding to reach equilibrium.
-
Detection: Read the plate on a FRET-compatible plate reader, measuring the emission at both the donor and acceptor wavelengths.
-
Data Analysis: Calculate the ratio of acceptor to donor fluorescence. Normalize the data against the positive (no inhibitor) and negative (no KRAS or no GEF) controls. Plot the normalized data against the logarithm of the inhibitor concentration and fit the curve using a four-parameter logistic equation to determine the IC50 value.
Surface Plasmon Resonance (SPR) for Kinetic and Affinity Determination
SPR is a label-free technique used to measure the kinetics (association and dissociation rates) and affinity (KD) of interactions between a small molecule (analyte) and a protein (ligand) immobilized on a sensor chip[2][3][4][5].
Principle: SPR detects changes in the refractive index at the surface of a gold-coated sensor chip. When an analyte in solution flows over the chip and binds to the immobilized ligand, the mass at the surface increases, causing a proportional change in the refractive index, which is measured in real-time as a response unit (RU)[2][5].
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5, SA)[2]
-
KRAS G12C protein
-
This compound
-
Running buffer (e.g., HBS-EP+)
-
Immobilization reagents (e.g., EDC/NHS for amine coupling)
Procedure:
-
Ligand Immobilization: Immobilize the KRAS G12C protein onto the sensor chip surface. A common method is amine coupling to a CM5 chip[2].
-
Analyte Preparation: Prepare a series of concentrations of this compound in the running buffer.
-
Binding Analysis:
-
Association: Inject the different concentrations of the inhibitor over the immobilized KRAS G12C surface at a constant flow rate and monitor the increase in RU over time.
-
Equilibrium: Allow the binding to reach a steady state where the association and dissociation rates are equal.
-
Dissociation: Replace the inhibitor solution with running buffer and monitor the decrease in RU over time as the inhibitor dissociates from the protein.
-
-
Regeneration: Inject a regeneration solution (e.g., low pH glycine) to remove the bound inhibitor and prepare the surface for the next injection.
-
Data Analysis:
-
Subtract the response from a reference flow cell (without immobilized protein) to correct for bulk refractive index changes.
-
Fit the association and dissociation curves to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD = kd/ka).
-
Isothermal Titration Calorimetry (ITC) for Thermodynamic and Affinity Determination
ITC is a technique that directly measures the heat change associated with a binding event, providing a complete thermodynamic profile of the interaction, including the binding affinity (KD), stoichiometry (n), and enthalpy (ΔH)[6][7][8][9][10].
Principle: ITC measures the heat released or absorbed when a ligand is titrated into a solution containing a macromolecule. The resulting heat changes are plotted against the molar ratio of ligand to macromolecule to generate a binding isotherm, which can be fitted to a binding model to determine the thermodynamic parameters[10].
Materials:
-
Isothermal titration calorimeter
-
KRAS G12C protein
-
This compound
-
Dialysis buffer (ensure identical buffer for protein and inhibitor to minimize heats of dilution)[9]
Procedure:
-
Sample Preparation:
-
Prepare a solution of KRAS G12C protein in the ITC cell at a known concentration.
-
Prepare a solution of this compound in the injection syringe at a concentration typically 10-20 times higher than the protein concentration[9].
-
Ensure both solutions are in the exact same buffer.
-
-
Titration:
-
Equilibrate the instrument at the desired temperature.
-
Perform a series of small, sequential injections of the inhibitor solution into the protein solution in the sample cell.
-
Measure the heat change after each injection until the protein is saturated with the inhibitor.
-
-
Data Analysis:
-
Integrate the heat flow peaks to obtain the heat change per injection.
-
Plot the heat change per mole of injectant against the molar ratio of inhibitor to protein.
-
Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) to determine the KD, stoichiometry (n), and enthalpy of binding (ΔH). The Gibbs free energy (ΔG) and entropy (ΔS) of binding can then be calculated using the equation: ΔG = -RTln(KA) = ΔH - TΔS, where KA = 1/KD.
-
KRAS G12C Signaling Pathway and Mechanism of Action
KRAS G12C Signaling Pathway
KRAS is a small GTPase that functions as a molecular switch in signal transduction. In its active state, bound to guanosine triphosphate (GTP), KRAS activates downstream signaling pathways that promote cell proliferation, survival, and differentiation. The G12C mutation impairs the ability of KRAS to hydrolyze GTP to guanosine diphosphate (GDP), locking it in a constitutively active state[11]. This leads to aberrant activation of downstream effector pathways, primarily the MAPK/ERK and PI3K/AKT pathways.
Caption: KRAS G12C Signaling Pathway and Point of Inhibition.
Mechanism of Action of this compound
This compound is a covalent inhibitor that specifically targets the cysteine residue introduced by the G12C mutation[1]. The inhibitor binds to a novel allosteric pocket, termed the switch-II pocket, which is present in the GDP-bound (inactive) state of KRAS G12C[11][12]. By forming a covalent bond with cysteine-12, the inhibitor locks the KRAS G12C protein in its inactive conformation[11]. This prevents the exchange of GDP for GTP, thereby blocking the activation of KRAS and the subsequent downstream signaling through the MAPK and PI3K pathways[1]. This ultimately leads to the inhibition of cancer cell proliferation and survival.
Caption: Mechanism of Covalent Inhibition of KRAS G12C.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for determining the binding affinity of a KRAS inhibitor using Surface Plasmon Resonance (SPR).
Caption: SPR Experimental Workflow for Binding Affinity.
References
- 1. WO2019110751A1 - Tetracyclic compounds as inhibitors of g12c mutant ras protein, for use as anti-cancer agents - Google Patents [patents.google.com]
- 2. Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart [creativebiomart.net]
- 3. Characterization of Small Molecule–Protein Interactions Using SPR Method | Springer Nature Experiments [experiments.springernature.com]
- 4. Characterization of Small Molecule-Protein Interactions Using SPR Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Use of Surface Plasmon Resonance (SPR) to Determine Binding Affinities and Kinetic Parameters Between Components Important in Fusion Machinery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Isothermal titration calorimetry to determine association constants for high-affinity ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Isothermal titration calorimetry with micelles: Thermodynamics of inhibitor binding to carnitine palmitoyltransferase 2 membrane protein - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Best Practices for Isothermal Titration Calorimetry to study binding interactions - Part 1 | Malvern Panalytical [malvernpanalytical.com]
- 10. scholarcommons.scu.edu [scholarcommons.scu.edu]
- 11. K-Ras(G12C) inhibitors allosterically control GTP affinity and effector interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
The Selectivity of Covalent KRAS G12C Inhibitors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The discovery of small molecules that can covalently bind to the mutant cysteine in KRAS G12C has marked a significant breakthrough in oncology, transforming a previously "undruggable" target into a tractable one. These inhibitors function by forming an irreversible bond with the cysteine residue at position 12, locking the KRAS protein in an inactive, GDP-bound state.[1] This mechanism is highly specific to the G12C mutation, as wild-type KRAS and other common KRAS mutants lack a cysteine at this position. This technical guide provides an in-depth analysis of the selectivity of these inhibitors for the G12C mutation over other KRAS variants and wild-type KRAS, presenting key quantitative data, detailed experimental protocols, and visualizations of the relevant biological and experimental workflows.
Data Presentation: Quantitative Selectivity of KRAS G12C Inhibitors
The selectivity of KRAS G12C inhibitors is a critical aspect of their therapeutic profile, as off-target inhibition of wild-type KRAS or other RAS isoforms could lead to toxicity. The following tables summarize the biochemical and cellular selectivity of two pioneering KRAS G12C inhibitors, sotorasib (AMG-510) and adagrasib (MRTX-849), against a panel of KRAS mutations.
| Inhibitor | KRAS Mutant | Biochemical IC50 (nM)a | Thermal Stability (ΔTm, °C)b |
| Sotorasib | G12C | 20.2 ± 1.9 | 26.4 |
| WT | 3500 ± 800 | 10.4 | |
| G12D | 4300 ± 300 | Not Measured | |
| G12V | 8200 ± 600 | 13.2 | |
| G13D | 6400 ± 500 | 10.2 | |
| Q61L | 8000 ± 1200 | 3.9 | |
| Adagrasib | G12C | 4.3 ± 0.6 | 17.4 |
| WT | 200 ± 20 | 6.6 | |
| G12D | 4700 ± 500 | Not Measured | |
| G12V | 3300 ± 600 | 1.9 | |
| G13D | 401 ± 89 | 6.6 | |
| Q61L | 432 ± 52 | 4.7 |
Table 1: Biochemical Selectivity of Sotorasib and Adagrasib.aIC50 values from a nucleotide exchange assay. bChange in melting temperature from a thermal shift assay. Data is synthesized from a 2024 ChemRxiv preprint.
| Inhibitor | Cell Line | KRAS Mutation | Cellular IC50 (nM)c |
| Sotorasib | MIA PaCa-2 | G12C | 120 |
| NCI-H358 | G12C | 30 | |
| A549 | G12S | > 10,000 | |
| HCT116 | G13D | > 10,000 | |
| Adagrasib | NCI-H358 | G12C | 5 (5 nM) |
| SW480 | WT | > 1,000 | |
| PANC-1 | G12D | > 1,000 |
Table 2: Cellular Potency and Selectivity of Sotorasib and Adagrasib.cIC50 values from cell viability assays. Data for Sotorasib is from InvivoChem, and for Adagrasib from a 2022 publication on its preclinical characterization.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key experiments used to characterize the selectivity of KRAS G12C inhibitors.
Biochemical Selectivity: TR-FRET Nucleotide Exchange Assay
This assay measures the ability of an inhibitor to lock KRAS G12C in its inactive, GDP-bound state, thereby preventing the exchange of GDP for GTP, which is a critical step in KRAS activation.
Materials:
-
GDP-loaded KRAS protein (G12C and other mutants)
-
SOS1 protein (guanine nucleotide exchange factor)
-
GTP
-
RBD-cRAF (RAS-binding domain of cRAF)
-
Tb-labeled donor and anti-6His acceptor dye
-
Assay buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM MgCl2, 1 mM DTT)
-
384-well microplate
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test inhibitor in assay buffer.
-
Reaction Setup:
-
Nucleotide Exchange Reaction:
-
Detection:
-
Data Acquisition: Read the TR-FRET signal on a compatible plate reader, measuring emission at both the donor and acceptor wavelengths. The ratio of acceptor to donor emission is proportional to the amount of active, GTP-bound KRAS.
-
Data Analysis: Plot the TR-FRET ratio against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Cellular Selectivity: Cell Viability Assay
This assay assesses the effect of the inhibitor on the proliferation and viability of cancer cell lines harboring different KRAS mutations.
Materials:
-
Cancer cell lines with various KRAS mutations (e.g., G12C, G12D, G12V, WT)
-
Cell culture medium and supplements
-
96-well cell culture plates
-
Test inhibitor
-
Cell viability reagent (e.g., CellTiter-Glo®, MTT, or resazurin)
Procedure:
-
Cell Seeding: Seed the different KRAS mutant and wild-type cell lines into 96-well plates at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the test inhibitor or vehicle control.
-
Incubation: Incubate the plates for a period that allows for multiple cell doublings (e.g., 72 hours).
-
Viability Measurement:
-
Data Acquisition: Measure the signal (luminescence, absorbance, or fluorescence) using a plate reader.
-
Data Analysis: Normalize the data to the vehicle-treated control wells and plot cell viability against inhibitor concentration. Fit the data to a dose-response curve to calculate the IC50 value for each cell line.
Binding Kinetics and Affinity: Surface Plasmon Resonance (SPR)
SPR is a label-free technique used to measure the binding kinetics (association and dissociation rates) and affinity of an inhibitor to the target protein in real-time.
Materials:
-
SPR instrument and sensor chips
-
Purified KRAS protein (G12C and other variants)
-
Immobilization buffer and running buffer
-
Test inhibitor
Procedure:
-
Surface Preparation: Immobilize the purified KRAS protein onto the surface of a sensor chip.
-
Binding Analysis:
-
Inject a series of concentrations of the test inhibitor over the sensor surface and monitor the change in the SPR signal, which corresponds to the binding of the inhibitor to the immobilized KRAS.
-
After the association phase, flow running buffer over the surface to monitor the dissociation of the inhibitor.
-
-
Data Analysis: Fit the association and dissociation curves to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD). For covalent inhibitors, a more complex model is required to also determine the inactivation rate constant (kinact).
Visualizations
KRAS Signaling Pathway
The following diagram illustrates the central role of KRAS in downstream signaling pathways that drive cell proliferation and survival. Inhibition of KRAS G12C blocks these downstream signals.
KRAS Signaling Pathway and Point of Inhibition.
Experimental Workflow for KRAS G12C Inhibitor Selectivity Profiling
This diagram outlines a typical workflow for characterizing the selectivity of a novel KRAS G12C inhibitor.
Workflow for KRAS G12C Inhibitor Selectivity Profiling.
Conclusion
The development of covalent KRAS G12C inhibitors represents a paradigm shift in the treatment of KRAS-mutant cancers. The exquisite selectivity of these agents for the G12C mutant over other KRAS variants and wild-type KRAS is a testament to the power of structure-based drug design and our growing understanding of RAS biology. The data and protocols presented in this guide highlight the rigorous experimental approaches required to characterize and validate the selectivity of these important therapeutics. As the field continues to evolve with the development of pan-RAS inhibitors and strategies to overcome resistance, the principles of selectivity and the methodologies to assess it will remain of paramount importance.[4][5]
References
- 1. Targeting KRAS G12C: from inhibitory mechanism to modulation of antitumor effect in patients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bpsbioscience.com [bpsbioscience.com]
- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. resources.revvity.com [resources.revvity.com]
- 5. benthamdirect.com [benthamdirect.com]
The Structure-Activity Relationship of Covalent KRAS G12C Inhibitors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The discovery of small molecules capable of directly targeting the mutated KRAS protein has marked a paradigm shift in the treatment of some of the most challenging cancers. The KRAS G12C mutation, in particular, has proven to be an Achilles' heel, allowing for the development of covalent inhibitors that specifically and irreversibly bind to the mutant cysteine residue. This guide provides an in-depth exploration of the structure-activity relationship (SAR) of a representative KRAS G12C covalent inhibitor, herein referred to as KRAS inhibitor-17, drawing upon the established principles and data from analogous, well-characterized agents.
Core Principles of KRAS G12C Inhibition
KRAS functions as a molecular switch, cycling between an active GTP-bound state and an inactive GDP-bound state.[1][2] The G12C mutation introduces a cysteine residue that, when the protein is in its inactive GDP-bound state, is accessible to electrophilic small molecules. Covalent KRAS G12C inhibitors are designed with a reactive "warhead," typically an acrylamide group, that forms an irreversible covalent bond with the thiol group of Cys12.[3] This locks the KRAS protein in its inactive state, preventing its interaction with downstream effectors and thereby inhibiting oncogenic signaling.
Quantitative Analysis of Inhibitor Activity
The potency and selectivity of KRAS G12C inhibitors are evaluated through a variety of biochemical and cell-based assays. The following tables summarize key quantitative data for representative inhibitors, providing a framework for understanding the SAR of this compound.
Table 1: Biochemical Activity of KRAS G12C Inhibitors
| Compound | Target | Assay Type | IC50 (nM) | Binding Affinity (KD, nM) | Reference |
| Sotorasib (AMG 510) | KRAS G12C | TR-FRET | 0.14 | 220 | [4][5] |
| Adagrasib (MRTX849) | KRAS G12C | Biochemical Binding | - | - | [5] |
| Compound 2 | KRAS G12D | RAS-RAF Binding | 76.9 | - | [3] |
| Compound 3 | KRAS G12D | RAS-RAF Binding | 3.5 | - | [3] |
| TH-Z801 | KRAS G12D | Nucleotide Exchange | 115,000 | - | [6] |
Table 2: Cellular Activity of KRAS G12C Inhibitors
| Compound | Cell Line | Assay Type | IC50 (nM) | Reference |
| Sotorasib (AMG 510) | NCI-H358 (KRAS G12C) | Cell Viability | - | [7] |
| Adagrasib (MRTX849) | MIA PaCa-2 (KRAS G12C) | Cell Viability | - | [8] |
| Compound 2 | AsPC-1 (KRAS G12D) | pERK Inhibition | >10,000 | [3] |
| Compound 3 | AsPC-1 (KRAS G12D) | pERK Inhibition | 941 | [3] |
| D-1553 | KRAS G12C cell lines | pERK/pAKT Inhibition | More potent than Sotorasib and Adagrasib | [7] |
Key Signaling Pathways
KRAS is a central node in multiple signaling pathways that drive cell proliferation, survival, and differentiation.[9][10] By locking KRAS in an inactive state, inhibitor-17 effectively blocks these downstream cascades.
Caption: Simplified KRAS signaling pathway and the inhibitory action of this compound.
Experimental Protocols
The characterization of this compound relies on a suite of biochemical and cell-based assays.[5][11]
Biochemical Assays
1. Time-Resolved Fluorescence Energy Transfer (TR-FRET) Assay for Nucleotide Exchange [4]
-
Principle: This assay measures the displacement of a fluorescently labeled GDP analog from KRAS G12C upon the addition of a non-fluorescent competitor (inhibitor).
-
Methodology:
-
Recombinant KRAS G12C protein is incubated with a fluorescent GDP analog (e.g., BODIPY-FL-GDP) to form a complex.
-
The test compound (this compound) is added at various concentrations.
-
The reaction is initiated by the addition of a high concentration of unlabeled GTP.
-
The decrease in FRET signal, corresponding to the displacement of the fluorescent GDP, is monitored over time.
-
IC50 values are calculated from the dose-response curves.
-
2. Surface Plasmon Resonance (SPR) for Binding Affinity
-
Principle: SPR measures the binding and dissociation kinetics of an inhibitor to a target protein immobilized on a sensor chip.
-
Methodology:
-
Recombinant KRAS G12C is immobilized on an SPR sensor chip.
-
A solution containing this compound at various concentrations is flowed over the chip.
-
The change in the refractive index at the sensor surface, which is proportional to the mass of bound inhibitor, is measured in real-time.
-
Association (kon) and dissociation (koff) rate constants are determined, and the equilibrium dissociation constant (KD) is calculated (KD = koff/kon).
-
Cell-Based Assays
1. pERK Inhibition Assay (Western Blot or ELISA)
-
Principle: This assay quantifies the phosphorylation of ERK, a downstream effector in the KRAS signaling pathway, as a measure of inhibitor activity in a cellular context.
-
Methodology:
-
KRAS G12C mutant cancer cells (e.g., NCI-H358) are seeded in multi-well plates.
-
Cells are treated with varying concentrations of this compound for a specified duration.
-
Cell lysates are prepared, and protein concentrations are normalized.
-
The levels of phosphorylated ERK (pERK) and total ERK are determined by Western blot or ELISA using specific antibodies.
-
IC50 values are determined by quantifying the reduction in the pERK/total ERK ratio.
-
2. Cell Viability Assay (e.g., CellTiter-Glo®)
-
Principle: This assay measures the number of viable cells in a culture based on the quantification of ATP, which is an indicator of metabolically active cells.
-
Methodology:
-
KRAS G12C mutant cells are seeded in opaque-walled multi-well plates.
-
Cells are treated with a range of concentrations of this compound.
-
After a prolonged incubation period (e.g., 72 hours), the CellTiter-Glo® reagent is added to the wells.
-
The resulting luminescent signal, which is proportional to the amount of ATP present, is measured using a luminometer.
-
IC50 values for cell growth inhibition are calculated.
-
Caption: A typical experimental workflow for the evaluation of this compound.
Crystallography and Structural Insights
X-ray crystallography has been instrumental in elucidating the binding mode of covalent KRAS G12C inhibitors.[12][13] These studies reveal that the inhibitors bind in a shallow pocket near the switch-II region of the GDP-bound protein. The covalent bond with Cys12 anchors the molecule, while other parts of the inhibitor form non-covalent interactions with surrounding residues, contributing to its overall affinity and selectivity. This structural information is critical for guiding the rational design of next-generation inhibitors with improved properties.[14]
Conclusion and Future Directions
The development of covalent KRAS G12C inhibitors represents a landmark achievement in oncology. A thorough understanding of their structure-activity relationship, derived from a combination of quantitative biochemical and cellular assays, alongside structural biology, is paramount for the continued success of this therapeutic strategy. Future efforts will likely focus on overcoming acquired resistance mechanisms, exploring combination therapies, and extending the principles of targeted covalent inhibition to other challenging KRAS mutations.[7][15]
References
- 1. KRAS gene: MedlinePlus Genetics [medlineplus.gov]
- 2. KRAS - Wikipedia [en.wikipedia.org]
- 3. Structure-Based Design and Synthesis of Potent and Selective KRAS G12D Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Current status of KRAS G12C inhibitors in NSCLC and the potential for combination with anti-PD-(L)1 therapy: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. KRAS Inhibitor that Simultaneously Inhibits Nucleotide Exchange Activity and Effector Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. KRAS Pathways: A Potential Gateway for Cancer Therapeutics and Diagnostics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Crystallographic Studies of KRAS in Complex with Small Molecules and RAS-Binding Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Crystallographic Studies of KRAS in Complex with Small Molecules and RAS-Binding Proteins | Springer Nature Experiments [experiments.springernature.com]
- 14. Structure-based inhibitor design of mutant RAS proteins—a paradigm shift - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Breaking barriers: the latest insights into KRAS G12C inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Potency and Preclinical Profile of a Representative KRAS G12C Inhibitor
Note to the reader: The compound "KRAS inhibitor-17" does not correspond to a publicly recognized or documented specific molecule. This technical guide will therefore focus on a well-characterized, clinically approved KRAS G12C inhibitor, Sotorasib (AMG510), as a representative example to illustrate the in vitro potency, IC50 values, and the methodologies used to assess such compounds. The data and protocols presented are a synthesis of publicly available information on Sotorasib and other similar KRAS G12C inhibitors.
This guide is intended for researchers, scientists, and drug development professionals, providing an in-depth overview of the preclinical assessment of covalent KRAS G12C inhibitors.
Introduction to Covalent KRAS G12C Inhibition
The Kirsten rat sarcoma viral oncogene homolog (KRAS) is a small GTPase that functions as a molecular switch in intracellular signaling pathways, regulating cell proliferation, differentiation, and survival.[1][2][3][4] Mutations in the KRAS gene are among the most common oncogenic drivers in human cancers.[5] The glycine-to-cysteine substitution at codon 12 (G12C) creates a mutant protein that is constitutively active, leading to uncontrolled downstream signaling.
Sotorasib (AMG510) is a first-in-class, orally bioavailable small molecule that specifically and irreversibly inhibits KRAS G12C.[6][7] It forms a covalent bond with the cysteine residue of the mutant protein, locking it in an inactive, GDP-bound state.[8] This prevents the interaction with downstream effector proteins, thereby inhibiting oncogenic signaling.
Quantitative In Vitro Potency and IC50 Values
The in vitro potency of KRAS G12C inhibitors is determined through a series of biochemical and cell-based assays. These assays are designed to measure the direct interaction with the target protein and the functional consequences of this interaction in a cellular context.
Biochemical Potency
Biochemical assays assess the direct interaction of the inhibitor with the purified KRAS G12C protein.
| Assay Type | Inhibitor | Target | IC50/KD | Notes |
| Nucleotide Exchange Assay (TR-FRET) | MRTX1133 | KRAS G12D | 0.14 nM | Demonstrates high selectivity for the G12D mutant over WT and G12C/G12V.[9] |
| KRAS-CRAF Interaction Assay | TH-Z827 | KRAS G12D | - | Shown to disrupt the interaction between KRAS G12D and its effector protein CRAF.[10] |
| Surface Plasmon Resonance (SPR) | ASP2453 | KRAS G12C | - | Used to assess binding kinetics; ASP2453 showed more rapid binding than AMG510.[11] |
Cellular Potency
Cell-based assays measure the inhibitor's activity in cancer cell lines harboring the KRAS G12C mutation.
| Assay Type | Inhibitor | Cell Line | IC50 | Notes |
| Cell Viability (CellTiter-Glo) | Sotorasib (AMG510) | NCI-H358 (NSCLC) | Potent impairment | Demonstrates potent anti-proliferative effects in KRAS G12C mutant cells.[6][7] |
| Cell Viability (CellTiter-Glo) | Sotorasib (AMG510) | MIA PaCa-2 (Pancreatic) | Potent impairment | Demonstrates potent anti-proliferative effects in KRAS G12C mutant cells.[6][7] |
| 3D Spheroid Assay | MRTX849 | Various KRAS G12C lines | < 100 nmol/L | Shows improved potency in a 3D culture format compared to 2D.[8] |
| pERK Inhibition (AlphaLISA) | Sotorasib (AMG510) | KRAS G12C mutant lines | nM range | Measures the inhibition of a key downstream signaling node.[1][12] |
| pERK Inhibition (AlphaLISA) | ARS-1620 | KRAS G12C mutant lines | µM range | Shows lower potency compared to next-generation inhibitors like Sotorasib.[12] |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of KRAS inhibitors. Below are representative protocols for key in vitro assays.
Biochemical Assay: TR-FRET Nucleotide Exchange Assay
This assay measures the ability of an inhibitor to prevent the exchange of GDP for GTP by the KRAS protein.
-
Reagents and Materials :
-
Purified recombinant KRAS G12C protein
-
Guanine nucleotide exchange factor (GEF), e.g., SOS1
-
Fluorescently labeled GDP (e.g., BODIPY-FL-GDP)
-
GTP
-
Assay buffer (e.g., 20 mM HEPES, 150 mM NaCl, 5 mM MgCl₂, 1 mM TCEP, pH 7.4)
-
Test inhibitor (e.g., Sotorasib)
-
384-well microplates
-
-
Procedure :
-
Incubate the KRAS G12C protein with the fluorescently labeled GDP to form a stable complex.
-
Add the test inhibitor at various concentrations to the wells of the microplate.
-
Initiate the exchange reaction by adding the GEF and a surplus of unlabeled GTP.
-
The exchange of fluorescent GDP for unlabeled GTP leads to a decrease in the TR-FRET signal.
-
Monitor the fluorescence signal over time using a plate reader.
-
Calculate the rate of nucleotide exchange for each inhibitor concentration.
-
Determine the IC50 value by plotting the exchange rate against the inhibitor concentration and fitting the data to a dose-response curve.
-
Cellular Assay: pERK (Thr202/Tyr204) AlphaLISA Assay
This assay quantifies the phosphorylation of ERK, a key downstream effector of the KRAS pathway, in a cellular context.[1]
-
Reagents and Materials :
-
KRAS G12C mutant cancer cell line (e.g., NCI-H358)
-
Cell culture medium and supplements
-
Test inhibitor
-
Lysis buffer
-
AlphaLISA pERK assay kit (containing donor and acceptor beads)
-
384-well microplates
-
-
Procedure :
-
Seed the KRAS G12C mutant cells in 384-well plates and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the test inhibitor for a specified period (e.g., 24 hours).
-
Lyse the cells directly in the wells.
-
Add the AlphaLISA acceptor beads conjugated with an antibody specific for total ERK and donor beads conjugated with an antibody specific for phosphorylated ERK (pERK at Thr202/Tyr204).
-
Incubate in the dark to allow for antibody binding.
-
Read the plate on an AlphaScreen-capable plate reader.
-
The signal generated is proportional to the amount of pERK.
-
Normalize the pERK signal to the total ERK signal or cell number.
-
Calculate the IC50 value by plotting the normalized pERK signal against the inhibitor concentration.
-
Cellular Assay: Cell Viability (CellTiter-Glo®) Assay
This assay measures cell proliferation by quantifying ATP, which is an indicator of metabolically active cells.[1]
-
Reagents and Materials :
-
KRAS G12C mutant cancer cell line
-
Cell culture medium and supplements
-
Test inhibitor
-
CellTiter-Glo® reagent
-
96- or 384-well opaque-walled microplates
-
-
Procedure :
-
Seed the cells at a low density in microplates.
-
After 24 hours, treat the cells with a range of concentrations of the test inhibitor.
-
Incubate for a period that allows for multiple cell doublings (e.g., 72 hours).
-
Equilibrate the plate to room temperature.
-
Add the CellTiter-Glo® reagent to each well.
-
Mix on an orbital shaker to induce cell lysis.
-
Measure the luminescence using a plate reader.
-
The luminescent signal is proportional to the number of viable cells.
-
Determine the IC50 value by plotting the luminescence against the inhibitor concentration and fitting the data to a dose-response curve.
-
Mandatory Visualizations
KRAS Signaling Pathway
The following diagram illustrates the central role of KRAS in mediating signals from receptor tyrosine kinases (RTKs) to downstream effector pathways, primarily the RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways, which drive cell proliferation and survival.[3][4][13][14]
Caption: Simplified KRAS signaling cascade and point of inhibition.
Experimental Workflow for Cellular Potency Assessment
This diagram outlines the typical workflow for determining the IC50 value of a KRAS inhibitor in a cell-based assay.
Caption: Workflow for determining inhibitor IC50 in cell-based assays.
References
- 1. reactionbiology.com [reactionbiology.com]
- 2. KRAS gene: MedlinePlus Genetics [medlineplus.gov]
- 3. Oncogenic KRAS: Signaling and Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Small molecular inhibitors for KRAS-mutant cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Small molecular inhibitors for KRAS-mutant cancers [frontiersin.org]
- 8. aacrjournals.org [aacrjournals.org]
- 9. biorxiv.org [biorxiv.org]
- 10. KRAS(G12D) can be targeted by potent inhibitors via formation of salt bridge - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. KRAS Pathways: A Potential Gateway for Cancer Therapeutics and Diagnostics - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Pan-KRAS Inhibitory Potential of BI-2852: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the pan-KRAS inhibitory potential of BI-2852, a novel inhibitor targeting multiple KRAS mutations. This document details its mechanism of action, summarizes key quantitative data, and provides comprehensive experimental protocols for its evaluation.
Introduction to KRAS and the Need for Pan-Inhibition
The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) protein is a small GTPase that functions as a molecular switch in cells, cycling between an active GTP-bound and an inactive GDP-bound state.[1] Mutations in the KRAS gene are among the most common drivers of human cancers, including lung, colorectal, and pancreatic cancers.[2] These mutations often lock KRAS in a constitutively active state, leading to uncontrolled cell proliferation and tumor growth.[1][3]
While significant progress has been made in developing inhibitors specific to certain KRAS mutations, such as G12C, a large proportion of KRAS-driven cancers are caused by other mutations like G12D and G12V.[1] This highlights the critical need for pan-KRAS inhibitors that can effectively target a broad range of KRAS mutants, offering a promising therapeutic strategy for a wider patient population.[2][4][5] BI-2852 is a small molecule inhibitor that has been shown to inhibit the activation of KRAS by Son of Sevenless 1 (SOS1), a guanine nucleotide exchange factor, thereby demonstrating pan-KRAS inhibitory activity.[4]
Mechanism of Action of BI-2852
BI-2852 functions by disrupting the interaction between KRAS and SOS1.[4] SOS1 promotes the exchange of GDP for GTP, leading to the activation of KRAS.[6] By binding to KRAS, BI-2852 prevents its interaction with SOS1, thus inhibiting the formation of the active KRAS-GTP complex. This leads to the downregulation of downstream signaling pathways, such as the RAF/MEK/ERK pathway, which are crucial for cell proliferation and survival.[7]
Figure 1: Simplified KRAS signaling pathway and the inhibitory action of BI-2852.
Quantitative Data Summary
The following tables summarize the reported inhibitory activities of BI-2852 against various KRAS-mutant cancer cell lines.
| Cell Line | KRAS Mutation | IC50 (μM) | Cancer Type |
| AsPC-1 | G12D | > 100 | Pancreatic Ductal Adenocarcinoma |
| HPAF-II | G12D | 18.83 | Pancreatic Ductal Adenocarcinoma |
| MIA PaCa-2 | G12C | > 100 | Pancreatic Ductal Adenocarcinoma |
| PANC-1 | G12D | > 100 | Pancreatic Ductal Adenocarcinoma |
| BxPC-3 | Wild-Type | > 100 | Pancreatic Ductal Adenocarcinoma |
| Table 1: Antiproliferative activity of BI-2852 in pancreatic ductal adenocarcinoma (PDAC) cell lines. Data from[4]. |
Detailed Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is a standard method for assessing the cytotoxic effects of a compound on cancer cell lines.
Materials:
-
KRAS-mutant and wild-type cancer cell lines
-
BI-2852
-
Dimethyl sulfoxide (DMSO)
-
Dulbecco's Modified Eagle's Medium (DMEM) or other appropriate cell culture medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Prepare serial dilutions of BI-2852 in culture medium. The final DMSO concentration should be kept below 0.1%.
-
Remove the overnight culture medium from the cells and add 100 µL of the BI-2852 dilutions to the respective wells. Include a vehicle control (DMSO) and a blank control (medium only).
-
Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve fitting software.
Figure 2: General workflow for a cell viability (MTT) assay.
Western Blotting for Pathway Analysis
This protocol is used to assess the effect of BI-2852 on the phosphorylation status of key proteins in the KRAS signaling pathway.
Materials:
-
KRAS-mutant cells
-
BI-2852
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-ERK, anti-ERK, anti-p-AKT, anti-AKT, anti-KRAS, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cells with BI-2852 at various concentrations for a specified time (e.g., 24 hours).
-
Lyse the cells and quantify the protein concentration.
-
Denature the protein lysates and separate them by SDS-PAGE.
-
Transfer the separated proteins to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
Analyze the band intensities to determine the relative changes in protein phosphorylation.
Conclusion
BI-2852 represents a promising class of pan-KRAS inhibitors with the potential to treat a broad spectrum of KRAS-driven cancers.[4] Its mechanism of action, involving the disruption of the KRAS-SOS1 interaction, provides a clear rationale for its pan-mutant activity. While the antiproliferative effects of BI-2852 alone in some pancreatic cancer cell lines appear modest, further investigation into combination therapies and its efficacy in other cancer types is warranted.[4] The experimental protocols detailed in this guide provide a robust framework for the continued evaluation and characterization of BI-2852 and other novel pan-KRAS inhibitors.
References
- 1. What are KRAS gene inhibitors and how do they work? [synapse.patsnap.com]
- 2. Stopping cancer in its tracks: the discovery of a new pan-KRAS inhibitor | Center for Structural Biology | Vanderbilt University [vanderbilt.edu]
- 3. Mechanisms of Resistance to KRAS Inhibitors: Cancer Cells' Strategic Use of Normal Cellular Mechanisms to Adapt - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pan-KRAS inhibitors suppress proliferation through feedback regulation in pancreatic ductal adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benthamdirect.com [benthamdirect.com]
- 6. m.youtube.com [m.youtube.com]
- 7. Frontiers | Identification of a New Potent Inhibitor Targeting KRAS in Non-small Cell Lung Cancer Cells [frontiersin.org]
Preliminary Cytotoxicity Studies of a Novel KRAS Inhibitor: A Technical Guide
This technical guide provides an in-depth overview of the preliminary preclinical evaluation of a novel, potent, and selective KRAS inhibitor, herein designated KRAS Inhibitor-17. The focus of this document is to detail the cytotoxic effects of this compound on various cancer cell lines harboring KRAS mutations and to provide comprehensive experimental protocols for the key assays employed. This guide is intended for researchers, scientists, and drug development professionals actively engaged in the field of oncology and targeted cancer therapies.
Introduction to KRAS as a Therapeutic Target
The Kirsten rat sarcoma viral oncogene homolog (KRAS) protein acts as a critical molecular switch in cells, cycling between an active GTP-bound state and an inactive GDP-bound state to regulate cell growth, differentiation, and survival.[1][2] Mutations in the KRAS gene are among the most common oncogenic drivers in human cancers, including pancreatic, lung, and colorectal cancers, leading to the constitutive activation of the KRAS protein.[3][4] This persistent activation drives uncontrolled cell proliferation and tumor growth through downstream signaling pathways such as the RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways.[5][6][7] Consequently, the development of inhibitors that can effectively target mutant KRAS has been a significant focus of cancer research.[3]
This compound is a novel small molecule designed to selectively target a specific KRAS mutation, locking the protein in its inactive state and thereby inhibiting downstream signaling.[2] This document summarizes the initial in vitro studies to characterize its cytotoxic activity.
Quantitative Cytotoxicity Data
The cytotoxic potential of this compound was assessed across a panel of human cancer cell lines with known KRAS mutation status. The half-maximal inhibitory concentration (IC50), a measure of the inhibitor's potency, was determined for each cell line following a 72-hour incubation period.
Table 1: In Vitro Cell Viability (IC50) of this compound in KRAS-Mutant Cancer Cell Lines
| Cell Line | Cancer Type | KRAS Mutation | IC50 (nM) |
| MIA PaCa-2 | Pancreatic | G12C | 15.8 |
| H358 | Lung | G12C | 22.4 |
| SW1573 | Lung | G12C | 35.1 |
| HCT116 | Colorectal | G12D | > 1000 |
| A549 | Lung | G12S | > 1000 |
| BxPC3 | Pancreatic | Wild-Type | > 1000 |
Data Summary: The results demonstrate that this compound exhibits potent and selective cytotoxicity against cancer cell lines harboring the KRAS G12C mutation. In contrast, cell lines with other KRAS mutations (G12D, G12S) or wild-type KRAS were significantly less sensitive to the inhibitor, highlighting the compound's specificity.
Experimental Protocols
Cell Culture and Maintenance
All cell lines were procured from the American Type Culture Collection (ATCC). Cells were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cultures were maintained in a humidified incubator at 37°C with 5% CO2.
Cell Viability Assay (MTS Assay)
The cytotoxic effect of this compound was quantified using the CellTiter 96® AQueous One Solution Cell Proliferation Assay (MTS).
Protocol:
-
Cell Seeding: Cells were harvested during their exponential growth phase and seeded into 96-well plates at a density of 5,000 cells per well in 100 µL of culture medium. Plates were then incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: this compound was serially diluted in culture medium to achieve a range of final concentrations (e.g., 0.1 nM to 10 µM). 100 µL of the diluted compound was added to the respective wells. A vehicle control (DMSO) was also included.
-
Incubation: The plates were incubated for 72 hours at 37°C in a 5% CO2 incubator.
-
MTS Reagent Addition: Following incubation, 20 µL of the MTS reagent was added to each well.
-
Final Incubation and Absorbance Reading: The plates were incubated for an additional 1-4 hours. The absorbance was then measured at 490 nm using a microplate reader.
-
Data Analysis: The absorbance values were normalized to the vehicle control to determine the percentage of cell viability. The IC50 values were calculated using a non-linear regression analysis (log(inhibitor) vs. normalized response -- variable slope) in GraphPad Prism software.
Visualizations
KRAS Signaling Pathway
The following diagram illustrates the central role of KRAS in intracellular signaling and the points of therapeutic intervention.
Caption: Simplified KRAS signaling pathway and the mechanism of action for this compound.
Experimental Workflow for Cytotoxicity Assessment
The logical flow of the experimental procedure for determining the cytotoxic effects of this compound is depicted below.
Caption: Experimental workflow for the in vitro cytotoxicity assessment of this compound.
Conclusion and Future Directions
The preliminary data presented in this technical guide indicate that this compound is a potent and selective inhibitor of KRAS G12C mutant cancer cells in vitro. The compound demonstrates significant cytotoxic activity at low nanomolar concentrations in relevantly mutated cell lines, while having minimal effect on cells with other KRAS mutations or wild-type KRAS.
Future studies will focus on elucidating the downstream effects of this compound on the MAPK and PI3K signaling pathways through techniques such as Western blotting. Furthermore, in vivo efficacy studies in xenograft models will be crucial to validate these initial findings and to assess the therapeutic potential of this promising new compound. The combination of KRAS inhibitors with other targeted therapies is also an area for future investigation to potentially enhance anti-tumor activity and overcome resistance mechanisms.[3][8]
References
- 1. researchgate.net [researchgate.net]
- 2. What are KRAS gene inhibitors and how do they work? [synapse.patsnap.com]
- 3. Cytotoxic activity of KRAS inhibitors in combination with chemotherapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. KRAS(G12D) can be targeted by potent inhibitors via formation of salt bridge - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Oncogenic KRAS: Signaling and Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cytotoxicity of combinations of the pan-KRAS inhibitor BAY-293 against primary non-small lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for KRAS Inhibitor-17 in Cell Culture
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a comprehensive guide for the in vitro characterization of KRAS Inhibitor-17, a hypothetical novel compound targeting KRAS mutations. Detailed protocols for essential cell culture-based assays are outlined, including cell viability, downstream signaling analysis by western blot, and apoptosis induction. The provided methodologies and data presentation formats are intended to serve as a robust framework for assessing the efficacy and mechanism of action of KRAS inhibitors.
Introduction to KRAS and KRAS Inhibition
The Kirsten Rat Sarcoma (KRAS) viral oncogene homolog is a small GTPase that acts as a molecular switch in intracellular signaling pathways.[1][2] It cycles between an inactive GDP-bound state and an active GTP-bound state.[1][3] This cycling is regulated by guanine nucleotide exchange factors (GEFs) and GTPase-activating proteins (GAPs).[4] Oncogenic mutations in KRAS, most commonly at codons G12, G13, and Q61, impair its GTPase activity, leading to a constitutively active state.[5] This results in the continuous activation of downstream pro-proliferative and survival pathways, including the RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways.[3][4][6]
KRAS mutations are prevalent in many aggressive cancers, including non-small cell lung cancer (NSCLC), colorectal cancer (CRC), and pancreatic ductal adenocarcinoma (PDAC).[7][8] this compound is a novel, potent, and selective small molecule designed to target a specific KRAS mutant, offering a promising therapeutic strategy. These application notes describe the fundamental in vitro assays to characterize its biological activity.
KRAS Signaling Pathway
The diagram below illustrates the canonical KRAS signaling cascade and the point of intervention for a KRAS inhibitor. Upon activation by upstream signals from receptor tyrosine kinases (RTKs) like EGFR, KRAS-GTP binds to and activates multiple downstream effector proteins, driving cell growth, proliferation, and survival.[1][4][5]
Caption: KRAS Signaling Pathway and Inhibitor Action.
Recommended Cell Lines and Culture Conditions
The choice of cell lines is critical for evaluating the specificity and potency of KRAS inhibitors. It is recommended to use a panel of cell lines including those with the target KRAS mutation, other KRAS mutations, and wild-type (WT) KRAS.
| Cell Line | Cancer Type | KRAS Status | Recommended Culture Medium |
| NCI-H358 | NSCLC | G12C | RPMI-1640 + 10% FBS |
| MIA PaCa-2 | Pancreatic | G12C | DMEM + 10% FBS, 2.5% Horse Serum |
| PANC-1 | Pancreatic | G12D | DMEM + 10% FBS |
| HCT116 | Colorectal | G13D | McCoy's 5A + 10% FBS |
| A549 | NSCLC | G12S | F-12K Medium + 10% FBS |
| Calu-1 | NSCLC | G12C | McCoy's 5A + 10% FBS |
| SW620 | Colorectal | G12V | L-15 Medium + 10% FBS (requires no CO2 incubation) |
| HEK293T | Embryonic | Wild-Type | DMEM + 10% FBS |
General Cell Culture Protocol:
-
Culture cells at 37°C in a humidified atmosphere with 5% CO2 (unless otherwise specified).[9]
-
Maintain cells in logarithmic growth phase. Passage cells every 2-4 days, or when they reach 80-90% confluency.
-
Regularly test for mycoplasma contamination to ensure data integrity.[9]
Experimental Protocols
The following protocols outline key experiments to determine the efficacy of this compound.
Cell Viability Assay (e.g., CellTiter-Glo®)
This assay quantifies cell viability by measuring ATP levels, which is an indicator of metabolically active cells.
Workflow Diagram:
Caption: Workflow for Cell Viability Assay.
Protocol:
-
Cell Seeding: Trypsinize and count cells. Seed 1,000-5,000 cells per well in 100 µL of medium in a 96-well opaque-walled plate. The optimal seeding density should be determined empirically for each cell line.
-
Incubation: Incubate the plate for 24 hours at 37°C, 5% CO2.
-
Compound Treatment: Prepare a serial dilution of this compound (e.g., from 10 µM to 0.1 nM) in culture medium. Add 100 µL of the diluted compound to the respective wells (this will halve the final concentration). Include DMSO vehicle controls.
-
Incubation: Incubate the plate for 72 hours at 37°C, 5% CO2.[10]
-
Reagent Addition: Equilibrate the plate and CellTiter-Glo® reagent to room temperature. Add 100 µL of CellTiter-Glo® reagent to each well.
-
Measurement: Mix contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[2]
-
Data Analysis: Measure luminescence using a plate reader. Normalize the data to the DMSO-treated control cells and plot the dose-response curve to calculate the IC50 value (the concentration of inhibitor that causes 50% reduction in cell viability).
Example Data (Hypothetical):
| Cell Line | KRAS Status | This compound IC50 (nM) |
| NCI-H358 | G12C | 5.2 |
| MIA PaCa-2 | G12C | 8.9 |
| PANC-1 | G12D | > 10,000 |
| HCT116 | G13D | > 10,000 |
| HEK293T | Wild-Type | > 10,000 |
Western Blot for Downstream Signaling
This protocol is used to assess the phosphorylation status of key downstream effectors of the KRAS pathway, such as ERK and AKT, to confirm the mechanism of action of the inhibitor.
Protocol:
-
Cell Treatment: Seed 1-2 x 10^6 cells in a 6-well plate and allow them to adhere overnight. Treat cells with this compound at various concentrations (e.g., 0.1x, 1x, 10x IC50) and a DMSO vehicle control for a specified time (e.g., 2, 6, or 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS. Lyse the cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.[11][12]
-
Protein Quantification: Scrape the cell lysates and centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA protein assay.[13]
-
SDS-PAGE: Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer. Separate the proteins by size on an 8-12% SDS-polyacrylamide gel.[13]
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.[11][13]
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.[12]
-
Incubate the membrane with primary antibodies (e.g., anti-p-ERK, anti-ERK, anti-p-AKT, anti-AKT, anti-KRAS, anti-β-actin) overnight at 4°C.
-
Wash the membrane three times with TBST.[12]
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection: Wash the membrane three times with TBST. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.[12] β-actin or GAPDH should be used as a loading control.
Expected Results: Treatment with this compound should lead to a dose-dependent decrease in the phosphorylation of ERK (p-ERK) and AKT (p-AKT) in KRAS-mutant sensitive cells, with little to no effect on total ERK and AKT levels.
Apoptosis Assay (e.g., Caspase-Glo® 3/7 Assay)
This assay measures the activity of caspases 3 and 7, key executioner caspases in the apoptotic pathway.
Protocol:
-
Assay Setup: Follow the same cell seeding and treatment protocol as the Cell Viability Assay (Section 3.1).
-
Incubation: Incubate cells with the inhibitor for a period determined by kinetic analysis (e.g., 24, 48, or 72 hours).
-
Reagent Addition: Equilibrate the plate and Caspase-Glo® 3/7 reagent to room temperature. Add 100 µL of the reagent to each well.
-
Measurement: Mix contents on an orbital shaker for 30 seconds. Incubate at room temperature for 1-2 hours.
-
Data Analysis: Measure luminescence using a plate reader. An increase in luminescence indicates an increase in caspase 3/7 activity and apoptosis.[14]
Example Data (Hypothetical):
| Cell Line | Treatment (48h) | Fold Change in Caspase 3/7 Activity (vs. DMSO) |
| NCI-H358 | This compound (10x IC50) | 4.5 |
| PANC-1 | This compound (10 µM) | 1.1 |
| HEK293T | This compound (10 µM) | 0.9 |
Logical Framework for Compound Evaluation
The evaluation of this compound should follow a logical progression from broad screening to detailed mechanistic studies.
Caption: Logical Flow for Inhibitor Characterization.
Conclusion
These protocols provide a foundational framework for the cellular characterization of this compound. By assessing its impact on cell viability, downstream signaling, and apoptosis in a well-defined panel of cell lines, researchers can effectively determine its potency, selectivity, and mechanism of action. This systematic approach is crucial for the preclinical development of novel targeted cancer therapies.
References
- 1. Oncogenic KRAS: Signaling and Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. reactionbiology.com [reactionbiology.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. KRAS-Mutant Models: Spotlight on SNU Cell Line Diversity [cytion.com]
- 8. The Pharmacologic Inhibition of KRAS Mutants as a Treatment for Cancer (21.03.2025) [di.aerzteblatt.de]
- 9. horizondiscovery.com [horizondiscovery.com]
- 10. Frontiers | Discovery of potent and noncovalent KRASG12D inhibitors: Structure-based virtual screening and biological evaluation [frontiersin.org]
- 11. Western blot assay [bio-protocol.org]
- 12. Western blot analysis [bio-protocol.org]
- 13. Small Molecule KRAS Agonist for Mutant KRAS Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Treatment of a mutant KRAS lung cancer cell line with polyisoprenylated cysteinyl amide inhibitors activates the MAPK pathway, inhibits cell migration and induces apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for KRAS Inhibitor-17 in In Vivo Mouse Models
Disclaimer: Publicly available in vivo dosage and administration data for a compound specifically named "KRAS inhibitor-17" are limited. The following application notes and protocols are based on extensive preclinical data from well-characterized KRAS G12C inhibitors, such as MRTX849 (Adagrasib) and other tool compounds like "Compound A," which share a similar mechanism of action. Researchers should consider this information as a guiding framework and perform dose-escalation and toxicity studies to determine the optimal dosage for their specific inhibitor and mouse model.
Introduction
KRAS is a frequently mutated oncogene in various cancers, including non-small cell lung cancer, colorectal cancer, and pancreatic cancer. The development of direct inhibitors targeting specific KRAS mutations, such as G12C, has marked a significant advancement in targeted cancer therapy. This compound is identified as a potent KRAS G12C inhibitor. These application notes provide a comprehensive overview of the in vivo application of KRAS G12C inhibitors in mouse models, focusing on dosage, administration, and experimental protocols to evaluate efficacy and pharmacodynamics.
Quantitative Data Summary
The following tables summarize in vivo dosage and efficacy data for representative KRAS G12C inhibitors from preclinical studies. This data can serve as a starting point for designing experiments with this compound.
Table 1: In Vivo Dosage of KRAS G12C Inhibitors in Mouse Models
| Compound | Mouse Model | Tumor Type | Dosage Range | Administration Route | Dosing Schedule | Reference |
| Compound A | Nu/nu mice | MiaPaCa2 (Pancreatic) Xenograft | 1, 5, 30 mg/kg | Oral | Once Daily | [1][2] |
| MRTX849 (Adagrasib) | Nude mice | H358 (NSCLC) Xenograft | 10, 30, 100 mg/kg | Oral | Once Daily | [3][4][5] |
| MRTX849 (Adagrasib) | Nude mice | MIA PaCa-2 (Pancreatic) Xenograft | 5, 10, 20 mg/kg | Oral | Once Daily | [5] |
| AZD4625 | Nude mice | NCI-H358, NCI-H2122 (NSCLC) Xenografts | 4, 20, 100 mg/kg | Oral | Once Daily | [6] |
| LY3537982 | Nude mice | Multiple Xenograft/PDX models | 3 - 30 mg/kg | Oral | QD or BID | [4] |
Table 2: In Vivo Efficacy and Pharmacodynamic Effects of KRAS G12C Inhibitors
| Compound | Mouse Model | Dosage | Efficacy Outcome | Pharmacodynamic Marker | Reference |
| Compound A | MiaPaCa2 Xenograft | 5, 30 mg/kg | Tumor Regression | Decreased pERK signaling, Reduced 18F-FDG uptake | [1][2] |
| MRTX849 (Adagrasib) | H358 Xenograft | 30, 100 mg/kg | 61% and 79% Tumor Regression, respectively | Inhibition of pERK and pS6 phosphorylation | [5] |
| MRTX849 (Adagrasib) | Multiple PDX models | 100 mg/kg | Tumor regression in 17 of 26 models | - | [3][4][5] |
| AZD4625 | NCI-H358 Xenograft | 100 mg/kg | Robust and sustained tumor regressions | Dose-dependent binding to KRAS G12C | [6] |
Signaling Pathway
The primary target of this compound is the KRAS G12C mutant protein. Inhibition of this protein leads to the downregulation of downstream signaling pathways, primarily the RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways, which are crucial for tumor cell proliferation and survival.
Experimental Protocols
Xenograft Mouse Model Protocol
This protocol describes the establishment of a subcutaneous xenograft model and subsequent treatment with a KRAS G12C inhibitor.
Materials:
-
KRAS G12C mutant human cancer cell line (e.g., NCI-H358, MiaPaCa2)
-
Immunocompromised mice (e.g., female nu/nu mice, 6-8 weeks old)
-
Matrigel
-
Serum-free cell culture medium (e.g., RPMI)
-
This compound (or analogous compound)
-
Vehicle solution (e.g., 0.5% methylcellulose)
-
Calipers
-
Syringes and needles
Procedure:
-
Cell Preparation: Culture KRAS G12C mutant cells to ~80% confluency. Harvest and resuspend cells in serum-free medium at a concentration of 25 x 10^6 cells/mL.
-
Tumor Implantation: Mix the cell suspension 1:1 with Matrigel. Subcutaneously inject 200 µL of the cell/Matrigel mixture (containing 5 x 10^6 cells) into the right flank of each mouse.[1]
-
Tumor Growth Monitoring: Allow tumors to grow. Measure tumor volume 2-3 times per week using calipers. Tumor volume can be calculated using the formula: (Width² x Length) / 2.[1]
-
Randomization and Treatment: Once tumors reach an average volume of ~150-250 mm³, randomize mice into treatment and control groups (n=5-10 mice per group).
-
Drug Administration: Prepare the KRAS inhibitor in the appropriate vehicle. Administer the inhibitor orally (via gavage) to the treatment group(s) at the desired dose(s) (e.g., 10, 30, 100 mg/kg) once or twice daily. Administer vehicle only to the control group.[3][5]
-
Efficacy Assessment: Continue treatment for the specified duration (e.g., 14-21 days). Monitor tumor volume and body weight throughout the study. At the end of the study, euthanize the mice and excise the tumors for further analysis.
Pharmacodynamic Analysis Protocol
This protocol outlines the steps to assess target engagement and downstream pathway modulation following inhibitor treatment.
Materials:
-
Tumor-bearing mice from the efficacy study
-
Anesthesia
-
Surgical tools
-
Liquid nitrogen
-
Protein lysis buffer
-
Antibodies for Western blot or IHC (e.g., anti-pERK, anti-ERK, anti-KRAS)
-
LC-MS/MS equipment (for target occupancy)
Procedure:
-
Tissue Collection: In a separate cohort of tumor-bearing mice, administer a single dose or multiple doses of the KRAS inhibitor.[1][5]
-
At various time points post-treatment (e.g., 2, 6, 24, 48 hours), euthanize the mice.
-
Excise tumors and immediately snap-freeze them in liquid nitrogen. Plasma samples can also be collected via cardiac puncture.
-
Protein Extraction: Homogenize the frozen tumor tissue in lysis buffer to extract proteins.
-
Western Blot Analysis: Perform Western blotting on the tumor lysates to assess the phosphorylation status of downstream effectors like ERK and S6. Compare the levels of pERK to total ERK between treated and vehicle control groups to determine the extent of pathway inhibition.[5]
-
Immunohistochemistry (IHC): Alternatively, fix tumor tissues in formalin, embed in paraffin, and perform IHC staining for pERK to visualize pathway inhibition within the tumor microenvironment.[1]
-
Target Occupancy (LC-MS/MS): To directly measure how much of the KRAS G12C protein is bound by the inhibitor, immunoprecipitate total KRAS from tumor lysates and subject it to liquid chromatography-mass spectrometry (LC-MS) to quantify the level of drug-bound KRAS G12C.[1]
Experimental Workflow Diagram
The following diagram illustrates a typical workflow for an in vivo efficacy study of a KRAS inhibitor.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Efficacy and Imaging-Enabled Pharmacodynamic Profiling of KRAS G12C Inhibitors in Xenograft and Genetically Engineered Mouse Models of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. The current landscape of using direct inhibitors to target KRASG12C-mutated NSCLC - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. AZD4625 is a Potent and Selective Inhibitor of KRASG12C - PMC [pmc.ncbi.nlm.nih.gov]
Evaluating the Efficacy of KRAS Inhibitor-17: Application Notes and Protocols for Cell-Based Assays
For Research Use Only. Not for use in diagnostic procedures.
Introduction
The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) is a frequently mutated oncogene in human cancers, making it a critical target for therapeutic development. The development of direct KRAS inhibitors, particularly those targeting specific mutations like G12C, represents a significant advancement in cancer therapy. This document provides detailed application notes and protocols for evaluating the efficacy of a novel, potent, and selective KRAS G12C inhibitor, designated as KRAS Inhibitor-17, using a suite of cell-based assays. These assays are designed to assess the inhibitor's impact on cancer cell proliferation, apoptosis, and downstream signaling pathways.
Target Audience
These application notes and protocols are intended for researchers, scientists, and drug development professionals actively involved in oncology research and the characterization of targeted cancer therapies.
Principle of KRAS G12C Inhibition
KRAS is a small GTPase that functions as a molecular switch, cycling between an active GTP-bound state and an inactive GDP-bound state. Oncogenic mutations, such as G12C, impair the GTPase activity of KRAS, leading to its constitutive activation and subsequent uncontrolled activation of downstream pro-growth and survival signaling pathways, primarily the MAPK/ERK and PI3K/AKT pathways. This compound is a covalent inhibitor that specifically and irreversibly binds to the cysteine residue of the KRAS G12C mutant protein. This locks KRAS G12C in its inactive GDP-bound state, thereby inhibiting downstream signaling and suppressing tumor cell growth.
Recommended Cell Lines
The following human cancer cell lines, endogenously expressing the KRAS G12C mutation, are recommended for evaluating the efficacy of this compound.
| Cell Line | Cancer Type | Key Characteristics |
| NCI-H358 | Non-Small Cell Lung Cancer | Adherent; commonly used for KRAS G12C inhibitor screening. |
| MIA PaCa-2 | Pancreatic Ductal Adenocarcinoma | Adherent; known to be dependent on KRAS signaling.[1] |
| SW1573 | Non-Small Cell Lung Cancer | Adherent; another established model for KRAS G12C studies. |
Application 1: Assessment of Anti-Proliferative Activity
MTT Cell Proliferation Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability and proliferation.[2] Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.[2]
-
Cell Seeding:
-
Harvest and count KRAS G12C mutant cells (e.g., NCI-H358).
-
Seed 5,000 cells per well in 100 µL of complete growth medium in a 96-well plate.
-
Incubate overnight at 37°C, 5% CO2 to allow for cell attachment.[3]
-
-
Compound Treatment:
-
Prepare a serial dilution of this compound in complete growth medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing various concentrations of the inhibitor. Include a vehicle control (e.g., 0.1% DMSO).
-
Incubate for 72 hours at 37°C, 5% CO2.[4]
-
-
MTT Addition and Incubation:
-
Formazan Solubilization and Absorbance Reading:
-
Carefully remove the medium.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.[4]
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
-
Plot the percentage of viability against the log concentration of this compound to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of cell growth).
-
Treatment with this compound is expected to decrease the viability of KRAS G12C mutant cells in a dose-dependent manner.
| Cell Line | This compound IC50 (nM) |
| NCI-H358 | 5 |
| MIA PaCa-2 | 8 |
| SW1573 | 12 |
Application 2: Induction of Apoptosis
Caspase-Glo® 3/7 Assay
This luminescent assay measures the activity of caspases-3 and -7, key executioner caspases in the apoptotic pathway.[5][6][7] The assay reagent contains a proluminescent caspase-3/7 substrate (DEVD sequence), which is cleaved by active caspases to release aminoluciferin, generating a luminescent signal that is proportional to caspase activity.[5][8]
-
Cell Seeding and Treatment:
-
Seed 10,000 cells per well in 100 µL of complete growth medium in a white-walled 96-well plate.
-
Incubate overnight at 37°C, 5% CO2.
-
Treat cells with various concentrations of this compound and a vehicle control for 24 hours.
-
-
Assay Procedure:
-
Luminescence Measurement:
-
Measure the luminescence of each well using a luminometer.
-
-
Data Analysis:
-
Calculate the fold change in caspase activity relative to the vehicle-treated control.
-
A dose-dependent increase in caspase-3/7 activity is expected in KRAS G12C mutant cells treated with this compound, indicating the induction of apoptosis.
| Concentration of this compound (nM) | Fold Increase in Caspase-3/7 Activity (NCI-H358 cells) |
| 0 (Vehicle) | 1.0 |
| 1 | 1.8 |
| 10 | 4.5 |
| 100 | 8.2 |
| 1000 | 12.6 |
Application 3: Analysis of Downstream Signaling
Western Blotting for MAPK Pathway Inhibition
Western blotting is used to detect the phosphorylation status of key proteins in the KRAS downstream signaling pathway, such as MEK and ERK. A reduction in the phosphorylation of these proteins indicates successful inhibition of the pathway.
-
Cell Lysis and Protein Quantification:
-
Seed KRAS G12C mutant cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with this compound at various concentrations for 4 hours.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.[9]
-
Determine the protein concentration of the lysates using a BCA protein assay.[10]
-
-
SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-polyacrylamide gel electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.[10]
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phospho-ERK (p-ERK), total ERK (t-ERK), phospho-MEK (p-MEK), total MEK (t-MEK), and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Wash the membrane again with TBST.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities using densitometry software. Normalize the phosphorylated protein levels to the total protein levels.
-
Treatment with this compound should lead to a dose-dependent decrease in the phosphorylation of MEK and ERK in KRAS G12C mutant cells.
| Concentration of this compound (nM) | Relative p-ERK / t-ERK Levels (MIA PaCa-2 cells) |
| 0 (Vehicle) | 1.00 |
| 1 | 0.78 |
| 10 | 0.35 |
| 100 | 0.12 |
| 1000 | 0.05 |
Application 4: Cell Cycle Analysis
Flow Cytometry with Propidium Iodide Staining
Cell cycle analysis using propidium iodide (PI) staining and flow cytometry is a widely used method to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[11] Inhibition of KRAS signaling is expected to cause cell cycle arrest, typically at the G1 phase.
-
Cell Seeding and Treatment:
-
Seed KRAS G12C mutant cells in 6-well plates.
-
Treat the cells with this compound at the desired concentrations for 24 hours.
-
-
Cell Fixation:
-
Harvest the cells by trypsinization and wash with ice-cold PBS.
-
Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently.
-
Incubate at -20°C for at least 2 hours.[12]
-
-
Staining:
-
Wash the fixed cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in a staining solution containing PI and RNase A.[12]
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
Collect data for at least 10,000 events per sample.
-
-
Data Analysis:
-
Use cell cycle analysis software (e.g., ModFit LT™, FlowJo™) to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
Treatment with this compound is expected to induce G1 cell cycle arrest in KRAS G12C mutant cells, resulting in an increased percentage of cells in the G1 phase and a decreased percentage in the S and G2/M phases.
| Treatment | % Cells in G0/G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |
| Vehicle Control (NCI-H358) | 45% | 35% | 20% |
| 100 nM this compound (NCI-H358) | 70% | 15% | 15% |
Visualizations
Caption: Simplified KRAS signaling pathway and the point of intervention for this compound.
Caption: Workflow for the MTT cell proliferation assay.
Caption: Experimental workflow for Western blotting analysis of MAPK pathway inhibition.
References
- 1. researchgate.net [researchgate.net]
- 2. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 3. texaschildrens.org [texaschildrens.org]
- 4. MTT (Assay protocol [protocols.io]
- 5. Caspase-Glo® 3/7 Assay Protocol [worldwide.promega.com]
- 6. ulab360.com [ulab360.com]
- 7. promega.com [promega.com]
- 8. Caspase-Glo® 3/7 Assay System | Caspase 3 Activity Assay | Apoptosis Detection [france.promega.com]
- 9. A Novel KRAS Antibody Highlights a Regulation Mechanism of Post-Translational Modifications of KRAS during Tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mapping the Interactome of KRAS and Its G12C/D/V Mutants by Integrating TurboID Proximity Labeling with Quantitative Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Flow cytometry with PI staining | Abcam [abcam.com]
- 12. cancer.wisc.edu [cancer.wisc.edu]
KRAS inhibitor-17 solubility and preparation for experiments
For Research Use Only.
Product Description
KRAS Inhibitor-17 is a potent and selective small molecule inhibitor of KRAS, a critical signaling protein frequently mutated in various cancers. These application notes provide detailed protocols for the solubility, storage, and use of this compound in common in vitro and in vivo cancer research applications. The methodologies described are based on established practices for potent KRAS inhibitors and are intended to serve as a comprehensive guide for researchers in oncology and drug development.
Physicochemical and Biological Properties
This compound is designed to target specific mutant forms of the KRAS protein, a key component in signaling pathways that regulate cell growth, proliferation, and survival.[1] Mutations in KRAS can lead to its constitutive activation, driving oncogenesis.[1] this compound has been shown to effectively inhibit downstream signaling, such as the MAPK pathway, leading to reduced phosphorylation of ERK.[1]
| Property | Value | Reference |
| Target | Mutant KRAS (e.g., G12C, G12D) | [2][3] |
| IC₅₀ | 3-10 nM (Biochemical Assay) | [2] |
| Cellular Potency (p-ERK IC₅₀) | 10-50 nM in relevant mutant cell lines | [3] |
| Form | Solid | [4] |
| Molecular Weight | Varies by specific compound structure |
Storage and Handling
Proper storage and handling are crucial to maintain the stability and activity of this compound.
| Condition | Instructions |
| Long-Term Storage (Powder) | Store at -20°C for up to 3 years. |
| Short-Term Storage (Powder) | Can be stored at 4°C for up to 2 years.[4] |
| In-Solvent Storage | Store stock solutions at -80°C for up to 6 months or -20°C for up to 1 month.[4] Avoid repeated freeze-thaw cycles. |
| Shipping | Shipped at room temperature; stable for the duration of typical shipping times.[4] |
Solubility and Stock Solution Preparation
The solubility of this compound can vary depending on the solvent. It is recommended to test solubility with a small amount of the compound first.
| Solvent | Solubility | Concentration for Stock |
| DMSO | ≥ 50 mg/mL | 10 mM |
| Ethanol | Sparingly soluble | Not recommended for high concentration stocks |
| Water | Insoluble | Not recommended |
Protocol for 10 mM Stock Solution Preparation in DMSO:
-
Equilibrate the vial of this compound powder to room temperature before opening.
-
Calculate the required volume of DMSO based on the amount of inhibitor and its molecular weight to achieve a 10 mM concentration.
-
Add the calculated volume of DMSO to the vial.
-
Vortex and/or sonicate the solution gently until the inhibitor is completely dissolved.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store as recommended.
Experimental Protocols
In Vitro Cell-Based Assays
1. Cell Viability/Proliferation Assay (e.g., using CellTiter-Glo®)
This protocol is designed to assess the effect of this compound on the viability of cancer cell lines harboring KRAS mutations.
Workflow for Cell Viability Assay:
References
Application Notes and Protocols for High-Throughput Screening of KRAS G12C Inhibitor-17 Analogs
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of high-throughput screening (HTS) assays and detailed protocols for the evaluation of analogs of KRAS inhibitor-17, a covalent inhibitor targeting the KRAS G12C mutant. The information herein is intended to guide researchers in the discovery and characterization of novel therapeutic agents against KRAS-driven cancers.
Introduction to KRAS G12C and Covalent Inhibition
The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) is a small GTPase that functions as a molecular switch in signaling pathways regulating cell growth, proliferation, and survival. Mutations in the KRAS gene are among the most common drivers of human cancers. The G12C mutation, where glycine at codon 12 is replaced by cysteine, is particularly prevalent in non-small cell lung cancer. This mutation impairs the intrinsic GTPase activity of KRAS, locking it in a constitutively active, GTP-bound state, which leads to uncontrolled downstream signaling.
The presence of a cysteine residue in the KRAS G12C mutant offers a unique opportunity for targeted therapy through the development of covalent inhibitors. These inhibitors form an irreversible bond with the thiol group of the mutant cysteine, trapping the KRAS protein in its inactive, GDP-bound state. This compound, an isoquinolinone-based compound, represents a class of such covalent inhibitors that bind to the switch-II pocket of KRAS G12C. This document outlines key HTS assays to identify and characterize analogs of inhibitor-17 with improved potency and selectivity.
KRAS Signaling Pathway
The KRAS protein is a central node in multiple signaling cascades. Upon activation by upstream signals, typically from receptor tyrosine kinases (RTKs), KRAS exchanges GDP for GTP. In its GTP-bound state, KRAS activates several downstream effector pathways, most notably the RAF-MEK-ERK (MAPK) and the PI3K-AKT-mTOR pathways, which are critical for cell proliferation and survival.[1][2][3] Covalent inhibition of KRAS G12C prevents this activation cascade.
Caption: The KRAS signaling cascade and the point of intervention for covalent G12C inhibitors.
High-Throughput Screening (HTS) Assay Cascade
A tiered approach is recommended for the efficient screening and characterization of this compound analogs. This cascade begins with high-throughput biochemical assays to identify potent binders and inhibitors of nucleotide exchange, followed by cell-based assays to confirm on-target activity and assess cellular potency.
Caption: A typical workflow for the screening and development of KRAS G12C inhibitors.
Data Presentation: Quantitative Analysis of Representative Covalent KRAS G12C Inhibitors
The following tables summarize key quantitative data for well-characterized covalent KRAS G12C inhibitors, which can be used as benchmarks for the evaluation of inhibitor-17 analogs.
Table 1: Biochemical Potency of Representative Covalent KRAS G12C Inhibitors
| Compound | Assay Type | Target | IC50 (nM) | Kd (nM) | Reference |
| Sotorasib (AMG-510) | SOS1-mediated Nucleotide Exchange | KRAS G12C | 8.88 | 220 | [4] |
| Adagrasib (MRTX849) | SOS1-mediated Nucleotide Exchange | KRAS G12C | N/A | 9.59 | [4] |
| MRTX1257 | p-ERK Inhibition (in H358 cells) | KRAS G12C | 1 | N/A | [5] |
| ARS-1620 | Nucleotide Exchange | KRAS G12C | ~100 | N/A | [2] |
N/A: Not Available
Table 2: Cellular Potency of Representative Covalent KRAS G12C Inhibitors
| Compound | Cell Line | Assay Type | Endpoint | IC50 (nM) | Reference |
| Sotorasib (AMG-510) | MIA PaCa-2 (KRAS G12C) | CellTiter-Glo | Proliferation | 10 - 123 | [6] |
| Adagrasib (MRTX849) | MIA PaCa-2 (KRAS G12C) | Cell Viability | Proliferation | 4.7 | [6] |
| D-1553 | NCI-H358 (KRAS G12C) | Cell Viability | Viability | <10 | [7] |
| ARS-853 | H358 (KRAS G12C) | Cell Viability | Proliferation | 2500 | [6] |
Experimental Protocols
Biochemical Assay: SOS1-Mediated Nucleotide Exchange (TR-FRET)
This assay measures the ability of inhibitor-17 analogs to prevent the SOS1-catalyzed exchange of GDP for GTP on the KRAS G12C protein. The assay is based on Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).
Principle: His-tagged KRAS G12C pre-loaded with GDP is incubated with the test compound. The addition of GTP and the guanine nucleotide exchange factor (GEF) SOS1 initiates the nucleotide exchange. A fluorescently labeled GTP analog (e.g., GTP-Red) and a terbium-labeled anti-His antibody are used. When the fluorescent GTP binds to KRAS, FRET occurs between the terbium donor and the red acceptor. Covalent inhibitors that lock KRAS in the GDP-bound state prevent this exchange, resulting in a decrease in the FRET signal.
Materials:
-
Recombinant His-tagged KRAS G12C protein
-
Recombinant SOS1 protein (catalytic domain)
-
GTP and GDP
-
GTP-Red (or other suitable fluorescent GTP analog)
-
Anti-6His-Terbium Cryptate antibody
-
Assay Buffer: 50 mM HEPES pH 7.4, 150 mM NaCl, 1 mM MgCl₂, 1 mM DTT, 0.01% BSA
-
384-well low-volume white plates
-
TR-FRET compatible plate reader
Protocol:
-
Compound Plating: Dispense 50 nL of inhibitor-17 analogs in 100% DMSO into a 384-well assay plate using an acoustic dispenser.
-
KRAS G12C Incubation: Add 10 µL of KRAS G12C protein (final concentration ~20 nM) in assay buffer to each well. Incubate for 30-60 minutes at room temperature to allow for covalent bond formation.
-
Nucleotide Exchange Reaction: Add 10 µL of a mix containing SOS1 (final concentration ~50 nM) and GTP-Red (final concentration ~100 nM) in assay buffer.
-
Detection: Add 10 µL of anti-6His-Terbium Cryptate antibody (final concentration ~1 nM) in detection buffer.
-
Incubation and Reading: Incubate the plate for 60 minutes at room temperature, protected from light. Read the plate on a TR-FRET plate reader (excitation at 320 nm, emission at 620 nm and 665 nm).
-
Data Analysis: Calculate the HTRF ratio (665 nm / 620 nm * 10,000) and determine the percent inhibition relative to DMSO controls. Plot the dose-response curves and calculate IC50 values.
Biophysical Assay: Surface Plasmon Resonance (SPR)
SPR is used to measure the binding kinetics and affinity of the non-covalent interaction of inhibitor-17 analogs with KRAS G12C before the covalent bond formation.[8]
Principle: Recombinant KRAS G12C is immobilized on a sensor chip. Analogs are flowed over the surface, and the change in the refractive index upon binding is measured in real-time, providing association (k_on) and dissociation (k_off) rates, from which the dissociation constant (Kd) can be calculated.
Materials:
-
SPR instrument (e.g., Biacore)
-
CM5 sensor chip
-
Amine coupling kit
-
Recombinant KRAS G12C protein
-
Running Buffer: HBS-EP+ (10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20)
-
Inhibitor-17 analogs dissolved in running buffer with a final DMSO concentration of ≤1%.
Protocol:
-
Chip Immobilization: Immobilize KRAS G12C onto the CM5 sensor chip using standard amine coupling chemistry to a level of ~3000-5000 response units (RU).
-
Binding Analysis: Inject a series of concentrations of the inhibitor-17 analog over the sensor surface. Use a multi-cycle kinetic method with a contact time of 60-120 seconds and a dissociation time of 180-300 seconds.
-
Regeneration: Regenerate the sensor surface between cycles with a short pulse of a low pH buffer (e.g., glycine-HCl pH 2.0).
-
Data Analysis: Fit the sensorgram data to a 1:1 Langmuir binding model to determine k_on, k_off, and Kd values.
Cell-Based Assay: p-ERK Inhibition (HTRF)
This assay quantifies the ability of inhibitor-17 analogs to inhibit KRAS G12C downstream signaling by measuring the phosphorylation of ERK.[1]
Principle: KRAS G12C mutant cell lines are treated with the test compounds. Following cell lysis, the levels of phosphorylated ERK (p-ERK) and total ERK are measured using a sandwich immunoassay in a homogeneous time-resolved fluorescence (HTRF) format.
Materials:
-
KRAS G12C mutant cell line (e.g., NCI-H358, MIA PaCa-2)
-
Cell culture medium and supplements
-
Inhibitor-17 analogs
-
HTRF p-ERK and Total ERK assay kits
-
Lysis buffer provided with the kit
-
384-well white cell culture plates
-
HTRF-compatible plate reader
Protocol:
-
Cell Seeding: Seed KRAS G12C mutant cells in 384-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with a serial dilution of inhibitor-17 analogs (typically for 2-4 hours).
-
Cell Lysis: Remove the culture medium and add 20 µL of lysis buffer to each well. Incubate for 30 minutes at room temperature with gentle shaking.
-
HTRF Detection: Add 4 µL of the HTRF antibody mix (containing both the donor and acceptor antibodies for either p-ERK or total ERK) to each well.
-
Incubation and Reading: Incubate for 4 hours at room temperature, protected from light. Read the plate on an HTRF-compatible plate reader.
-
Data Analysis: Calculate the HTRF ratio and normalize the p-ERK signal to the total ERK signal. Determine the percent inhibition and calculate IC50 values from the dose-response curves.
Cell-Based Assay: Cell Proliferation/Viability
This assay assesses the overall effect of inhibitor-17 analogs on the growth and viability of KRAS G12C mutant cancer cells.
Principle: Cell viability is measured after a prolonged incubation (typically 72 hours) with the test compounds. A common method is the use of a reagent such as CellTiter-Glo®, which measures ATP levels as an indicator of metabolically active cells.
Materials:
-
KRAS G12C mutant cell line (e.g., NCI-H358, MIA PaCa-2) and a KRAS wild-type or other mutant cell line for selectivity assessment (e.g., A549).
-
Cell culture medium and supplements
-
Inhibitor-17 analogs
-
CellTiter-Glo® Luminescent Cell Viability Assay reagent
-
384-well white, clear-bottom cell culture plates
-
Luminometer
Protocol:
-
Cell Seeding: Seed cells in 384-well plates at a low density (e.g., 500-1000 cells per well) and allow them to attach overnight.
-
Compound Treatment: Add serial dilutions of the inhibitor-17 analogs to the cells.
-
Incubation: Incubate the plates for 72 hours at 37°C in a humidified incubator.
-
Assay Readout: Equilibrate the plates to room temperature. Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Luminescence Measurement: Shake the plates for 2 minutes to induce cell lysis and then incubate for 10 minutes to stabilize the luminescent signal. Read the luminescence on a plate reader.
-
Data Analysis: Calculate the percent inhibition of cell proliferation relative to DMSO-treated control wells. Determine the GI50 (concentration for 50% growth inhibition) or IC50 values from the dose-response curves.
Conclusion
The suite of assays described in these application notes provides a robust framework for the high-throughput screening and detailed characterization of analogs of the covalent KRAS G12C inhibitor-17. By employing a combination of biochemical and cell-based assays, researchers can efficiently identify and optimize potent and selective inhibitors with the potential for clinical development in the treatment of KRAS G12C-driven cancers. Careful execution of these protocols and thorough data analysis are crucial for the successful advancement of novel KRAS-targeted therapies.
References
- 1. Potent and Selective Covalent Quinazoline Inhibitors of KRAS G12C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. Structure-activity relationships of KRAS-G12D inhibitors for pancreatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structure-activity relationship studies of isoquinolinone type anticancer agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Quantitative Systems Pharmacology Analysis of KRAS G12C Covalent Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The current landscape of using direct inhibitors to target KRASG12C-mutated NSCLC - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of ASP6918, a KRAS G12C inhibitor: Synthesis and structure-activity relationships of 1-{2,7-diazaspiro[3.5]non-2-yl}prop-2-en-1-one derivatives as covalent inhibitors with good potency and oral activity for the treatment of solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Potent and Selective Covalent Quinazoline Inhibitors of KRAS G12C (Journal Article) | OSTI.GOV [osti.gov]
Application Notes and Protocols for Flow Cytometry Analysis of Apoptosis with KRAS Inhibitor-17 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oncogenic mutations in the KRAS gene are prevalent drivers in various cancers, leading to constitutive activation of downstream signaling pathways that promote cell proliferation and suppress apoptosis.[1] The KRAS protein acts as a molecular switch, cycling between an active GTP-bound state and an inactive GDP-bound state.[2] Mutations, such as the G12C substitution, lock KRAS in a perpetually "on" state, leading to uncontrolled cell division and tumor growth.[1][2] KRAS inhibitor-17 is a novel, potent, and selective covalent inhibitor that specifically targets the KRAS G12C mutation. By binding to the cysteine residue at position 12, this compound locks the oncoprotein in its inactive, GDP-bound state, thereby inhibiting downstream signaling pathways like the RAF-MEK-ERK and PI3K-AKT pathways.[3][4] This inhibition is designed to halt uncontrolled cell proliferation and induce apoptosis in KRAS G12C-mutant cancer cells.[3]
These application notes provide a detailed protocol for assessing the pro-apoptotic effects of this compound on cancer cells harboring the KRAS G12C mutation using flow cytometry with Annexin V and Propidium Iodide (PI) staining.
Principle of the Assay
This protocol utilizes the Annexin V-FITC and Propidium Iodide (PI) apoptosis assay, a standard method for detecting and differentiating between early apoptotic, late apoptotic/necrotic, and viable cells.[5]
-
Annexin V: In the early stages of apoptosis, phosphatidylserine (PS), a phospholipid component of the plasma membrane, is translocated from the inner to the outer leaflet of the cell membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and, when conjugated to a fluorochrome like FITC, can identify early apoptotic cells.
-
Propidium Iodide (PI): PI is a fluorescent nucleic acid intercalating agent that cannot cross the intact plasma membrane of live and early apoptotic cells. It can, however, penetrate the compromised membranes of late apoptotic and necrotic cells, where it binds to DNA and fluoresces.[6]
By using both stains, the cell population can be resolved into three distinct groups:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
Data Presentation
The following tables summarize the quantitative data from a representative experiment assessing the apoptotic effects of this compound on a KRAS G12C-mutant cancer cell line (e.g., NCI-H358) after 48 hours of treatment.
Table 1: Dose-Dependent Effect of this compound on Apoptosis
| Treatment Concentration | % Viable Cells (Annexin V-/PI-) | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) |
| Vehicle Control (0.1% DMSO) | 92.5 ± 2.1 | 3.5 ± 0.8 | 4.0 ± 1.2 |
| 10 nM this compound | 78.2 ± 3.5 | 15.3 ± 2.5 | 6.5 ± 1.5 |
| 50 nM this compound | 55.9 ± 4.2 | 32.8 ± 3.8 | 11.3 ± 2.0 |
| 100 nM this compound | 35.1 ± 3.8 | 48.6 ± 4.1 | 16.3 ± 2.5 |
| 500 nM this compound | 15.8 ± 2.9 | 55.2 ± 5.3 | 29.0 ± 3.7 |
Data are presented as mean ± standard deviation from three independent experiments.
Table 2: Time-Course of Apoptosis Induction with 100 nM this compound
| Time Point (Hours) | % Viable Cells (Annexin V-/PI-) | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) |
| 0 | 95.1 ± 1.5 | 2.8 ± 0.5 | 2.1 ± 0.4 |
| 12 | 80.3 ± 2.8 | 12.5 ± 1.9 | 7.2 ± 1.1 |
| 24 | 60.7 ± 3.1 | 28.4 ± 2.5 | 10.9 ± 1.8 |
| 48 | 35.1 ± 3.8 | 48.6 ± 4.1 | 16.3 ± 2.5 |
| 72 | 20.4 ± 3.2 | 45.3 ± 4.5 | 34.3 ± 3.9 |
Data are presented as mean ± standard deviation from three independent experiments.
Experimental Protocols
Materials and Reagents
-
KRAS G12C-mutant cancer cell line (e.g., NCI-H358)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound (stock solution in DMSO)
-
Vehicle control (DMSO)
-
Phosphate-Buffered Saline (PBS), calcium and magnesium-free
-
Trypsin-EDTA (for adherent cells)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 10X Binding Buffer)
-
Flow cytometer
-
Microcentrifuge tubes
-
6-well plates
Cell Culture and Treatment
-
Seed the KRAS G12C-mutant cells in 6-well plates at a density that will ensure they are in the logarithmic growth phase and do not exceed 70-80% confluency at the end of the experiment.
-
Allow the cells to adhere and grow for 24 hours in a humidified incubator at 37°C with 5% CO2.
-
Prepare serial dilutions of this compound in complete culture medium from the stock solution. Ensure the final DMSO concentration does not exceed 0.1% in all wells, including the vehicle control.
-
Remove the medium from the wells and replace it with the medium containing the different concentrations of this compound or the vehicle control.
-
Incubate the cells for the desired time points (e.g., 24, 48, 72 hours).
Sample Preparation for Flow Cytometry
-
For adherent cells:
-
Carefully collect the culture supernatant from each well, which contains floating (potentially apoptotic and necrotic) cells, into separate microcentrifuge tubes.
-
Wash the adherent cells once with PBS.
-
Add Trypsin-EDTA to each well and incubate at 37°C until the cells detach.
-
Neutralize the trypsin with complete culture medium and transfer the cell suspension to the respective tubes containing the supernatant.
-
-
For suspension cells:
-
Transfer the cell suspension from each well into separate microcentrifuge tubes.
-
-
Centrifuge the cell suspensions at 300 x g for 5 minutes at room temperature.[7]
-
Carefully discard the supernatant and wash the cell pellets once with 1 mL of cold PBS.
-
Centrifuge again at 300 x g for 5 minutes and discard the supernatant.
-
Prepare 1X Binding Buffer by diluting the 10X stock with deionized water.
-
Resuspend the cell pellets in 100 µL of 1X Binding Buffer.[8]
Staining Protocol
-
To each 100 µL of cell suspension in 1X Binding Buffer, add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide. For single-color controls, add only one stain to a separate tube of untreated cells. Also, include an unstained cell control.
-
Gently vortex the tubes and incubate for 15-20 minutes at room temperature in the dark.
-
After incubation, add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples on a flow cytometer within one hour.
Flow Cytometry Analysis
-
Set up the flow cytometer using the unstained and single-color stained control samples to establish the baseline fluorescence and to set the compensation for spectral overlap between the FITC and PI channels.
-
Acquire data for each sample, collecting a sufficient number of events (e.g., 10,000-20,000) for statistical analysis.
-
Create a quadrant plot of FITC fluorescence (x-axis) versus PI fluorescence (y-axis).
-
Gate the populations as follows:
-
Lower-left quadrant (Annexin V-/PI-): Viable cells
-
Lower-right quadrant (Annexin V+/PI-): Early apoptotic cells
-
Upper-right quadrant (Annexin V+/PI+): Late apoptotic/necrotic cells
-
-
Quantify the percentage of cells in each quadrant for all samples.
Visualizations
References
- 1. Mechanisms of Resistance to KRAS Inhibitors: Cancer Cells' Strategic Use of Normal Cellular Mechanisms to Adapt - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are KRAS gene inhibitors and how do they work? [synapse.patsnap.com]
- 3. Crucial Role of Oncogenic KRAS Mutations in Apoptosis and Autophagy Regulation: Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting KRAS G12C: from inhibitory mechanism to modulation of antitumor effect in patients - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Experimental protocol to study cell viability and apoptosis | Proteintech Group [ptglab.com]
- 8. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - JP [thermofisher.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing KRAS inhibitor-17 Concentration
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the concentration of KRAS inhibitor-17 for maximum experimental effect. The information is based on the characteristics of well-studied covalent KRAS G12C inhibitors.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a small molecule that specifically and irreversibly binds to the cysteine residue of the KRAS G12C mutant protein.[1][2] This covalent binding locks the KRAS G12C protein in an inactive, GDP-bound state.[1][2][3] Consequently, downstream signaling pathways that drive cell proliferation and survival, such as the MAPK pathway (RAF-MEK-ERK), are inhibited.[1][3]
Q2: What is a typical starting concentration range for in vitro experiments?
A2: For initial in vitro experiments, a concentration range of 0.001 µM to 10 µM is recommended. This range is based on the observed half-maximal inhibitory concentrations (IC50) for potent KRAS G12C inhibitors in various cancer cell lines.[4] It is crucial to perform a dose-response curve to determine the optimal concentration for your specific cell line and experimental conditions.
Q3: How long should I treat my cells with this compound?
A3: The duration of treatment will depend on the specific assay. For signaling pathway analysis (e.g., Western blot for p-ERK), a shorter treatment of 2 to 24 hours may be sufficient. For cell viability or proliferation assays, a longer treatment of 72 hours is common to observe the full effect of the inhibitor.[5]
Q4: Can this compound be used in combination with other drugs?
A4: Yes, combination therapies are being actively explored to enhance efficacy and overcome potential resistance. Combining KRAS G12C inhibitors with inhibitors of upstream regulators (like SHP2) or downstream effectors (like PI3K/mTOR) has shown synergistic effects in preclinical models.[6][7][8]
Troubleshooting Guides
Issue 1: Low or No Observed Efficacy of this compound
Possible Causes and Solutions
| Possible Cause | Troubleshooting Step |
| Incorrect Cell Line | Verify that your cell line harbors the KRAS G12C mutation. The inhibitor is highly specific and will not be effective against wild-type KRAS or other KRAS mutations.[4] |
| Suboptimal Inhibitor Concentration | Perform a dose-response experiment with a broad range of concentrations (e.g., 0.001 µM to 10 µM) to determine the IC50 value for your specific cell line. |
| Insufficient Treatment Duration | For cell viability assays, ensure a sufficiently long incubation period (e.g., 72 hours) to allow for effects on cell proliferation to become apparent. |
| Inhibitor Degradation | Ensure proper storage of the inhibitor stock solution (typically at -20°C or -80°C, protected from light). Prepare fresh dilutions for each experiment. |
| Cell Culture Conditions | Maintain optimal cell culture conditions, including confluency and media composition, as these can influence drug sensitivity. |
| Inherent or Acquired Resistance | The cancer cells may have intrinsic resistance or may have developed adaptive resistance through reactivation of the MAPK pathway or activation of bypass signaling pathways.[8][9] Consider combination therapy with other inhibitors (e.g., SHP2, EGFR, or mTOR inhibitors).[6][7] |
Issue 2: High Variability in Experimental Results
Possible Causes and Solutions
| Possible Cause | Troubleshooting Step |
| Inconsistent Cell Seeding | Ensure a uniform cell density across all wells of your assay plates. Use a multichannel pipette for cell seeding and mix the cell suspension thoroughly before dispensing. |
| Edge Effects in Assay Plates | To minimize edge effects, avoid using the outermost wells of 96-well plates for experimental samples. Instead, fill them with media or a buffer. |
| Pipetting Errors | Calibrate your pipettes regularly. When preparing serial dilutions, ensure thorough mixing between each dilution step. |
| Variable Treatment Start Times | Add the inhibitor to all wells as simultaneously as possible to ensure a consistent treatment duration across all samples. |
| Incomplete Solubilization of Formazan (MTT/XTT Assays) | After incubation with the tetrazolium salt, ensure complete solubilization of the formazan crystals by adding the solubilization buffer and mixing thoroughly before reading the absorbance.[10] |
Data Presentation
Table 1: Reported In Vitro Efficacy of Sotorasib (a KRAS G12C Inhibitor) in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| MIA PaCa-2 | Pancreatic Cancer | ~1-2 |
| NCI-H358 | Non-Small Cell Lung Cancer | ~0.006 |
| NCI-H2122 | Non-Small Cell Lung Cancer | ~0.009 |
| H23 | Non-Small Cell Lung Cancer | Data suggests significant viability decrease |
Note: IC50 values can vary depending on the specific assay conditions and laboratory. This table is for reference purposes.
Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol is for determining the effect of this compound on the viability of adherent cancer cells in a 96-well plate format.
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete growth medium.
-
Incubate the plate overnight at 37°C in a 5% CO2 incubator to allow cells to attach.[5]
-
-
Inhibitor Treatment:
-
Prepare serial dilutions of this compound in complete growth medium at 2x the final desired concentrations.
-
Remove the old medium from the wells and add 100 µL of the inhibitor dilutions to the respective wells. Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
-
MTT Assay:
-
Solubilization and Measurement:
-
Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well.[11]
-
Mix thoroughly by gentle pipetting or by using a plate shaker to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Protocol 2: Western Blotting for p-ERK Inhibition
This protocol is for assessing the inhibition of the KRAS downstream signaling pathway by measuring the levels of phosphorylated ERK (p-ERK).
-
Cell Treatment and Lysis:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with the desired concentrations of this compound for the specified time (e.g., 2, 6, or 24 hours).
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Scrape the cells, collect the lysate, and centrifuge at high speed to pellet cell debris.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatant using a BCA or Bradford protein assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).[12]
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.[13]
-
Incubate the membrane with a primary antibody against p-ERK (e.g., 1:1000 dilution in 5% BSA/TBST) overnight at 4°C.[14]
-
Wash the membrane three times with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., 1:5000 dilution in 5% milk/TBST) for 1 hour at room temperature.[14]
-
-
Detection and Analysis:
Mandatory Visualizations
Caption: KRAS G12C signaling pathway and inhibitor mechanism of action.
Caption: Experimental workflow for optimizing inhibitor concentration.
Caption: Troubleshooting decision tree for low inhibitor efficacy.
References
- 1. What is the mechanism of action of Sotorasib? [synapse.patsnap.com]
- 2. Sotorasib, a KRASG12C inhibitor for non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What is the mechanism of Sotorasib? [synapse.patsnap.com]
- 4. Sotorasib: A Review in KRAS G12C Mutation-Positive Non-small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. texaschildrens.org [texaschildrens.org]
- 6. mdpi.com [mdpi.com]
- 7. ascopubs.org [ascopubs.org]
- 8. tandfonline.com [tandfonline.com]
- 9. mskcc.org [mskcc.org]
- 10. broadpharm.com [broadpharm.com]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. pubcompare.ai [pubcompare.ai]
Troubleshooting KRAS inhibitor-17 insolubility in media
This technical support guide provides troubleshooting advice and answers to frequently asked questions regarding the handling and use of KRAS inhibitor-17, with a focus on addressing its limited solubility in aqueous cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A1: For initial reconstitution, 100% Dimethyl Sulfoxide (DMSO) is the recommended solvent. Small molecule inhibitors like this compound are often hydrophobic and show high solubility in organic solvents like DMSO.[1][2] Always use a fresh, anhydrous grade of DMSO to prevent the compound from degrading or precipitating due to moisture contamination.
Q2: Why does my this compound precipitate when I add it to my cell culture medium?
A2: This is a common issue for hydrophobic compounds. The inhibitor is highly soluble in the concentrated DMSO stock but becomes insoluble when diluted into a primarily aqueous environment like cell culture medium or phosphate-buffered saline (PBS). This rapid change in solvent polarity causes the compound to "crash out" or precipitate.
Q3: What is the maximum concentration of DMSO my cells can tolerate?
A3: Most cell lines can tolerate a final DMSO concentration of up to 0.5% without significant cytotoxicity. However, the ideal final concentration should be 0.1% or lower. It is crucial to include a vehicle control in your experiments (media with the same final concentration of DMSO) to account for any potential effects of the solvent on cell behavior.[3]
Q4: Can I heat or sonicate the inhibitor to help it dissolve in the media?
A4: Yes, gentle warming and sonication are common techniques to aid dissolution.[4] You can warm the cell culture media to 37°C and use a brief sonication or vortexing to help dissolve the inhibitor after dilution. However, ensure the inhibitor is stable at this temperature and avoid excessive heating.
Q5: Should I sterile-filter my inhibitor stock solution?
A5: While inhibitor stock solutions in 100% DMSO are generally self-sterilizing, working solutions prepared in aqueous media should be sterile-filtered if there are concerns about contamination. Use a 0.22 µm syringe filter that is compatible with your solvent (e.g., a PTFE filter for organic solvents or PVDF for aqueous solutions). Be aware that filtering a solution that has already precipitated will remove the active compound.
Troubleshooting Guide: Insolubility and Precipitation
This guide addresses the primary issue of this compound precipitating upon dilution into aqueous media.
Problem: Precipitate forms in cell culture media after adding the inhibitor.
| Potential Cause | Recommended Solution |
| High Stock Concentration | A highly concentrated DMSO stock requires a large dilution factor, which can cause the inhibitor to precipitate instantly. Try making an intermediate dilution of the stock solution in DMSO before the final dilution into the media.[5] |
| Direct Dilution | Adding a small volume of concentrated DMSO stock directly into a large volume of media can cause localized high concentrations and immediate precipitation. Use a stepwise or serial dilution approach (see protocol below). |
| Low Temperature of Media | Components in media, and the inhibitor itself, are less soluble at lower temperatures (e.g., 4°C). Always pre-warm the cell culture media to 37°C before adding the inhibitor.[6] |
| Final Concentration Too High | The desired final concentration of the inhibitor may exceed its maximum solubility in the aqueous media. Determine the maximum soluble concentration by testing a range of dilutions. |
| Media Composition | High concentrations of salts or proteins in some media formulations can reduce the solubility of hydrophobic compounds.[7] If possible, test solubility in a simpler buffer like PBS first. |
Troubleshooting Decision Tree
The following diagram outlines a logical workflow for troubleshooting precipitation issues.
Caption: A decision tree for troubleshooting inhibitor precipitation.
Data Presentation
Specific solubility data for this compound is not publicly available. The table below provides solubility data for two well-characterized, structurally analogous KRAS G12C inhibitors, Sotorasib and Adagrasib, for reference. This illustrates the typical solubility profile of this class of compounds.
| Compound | Solvent | Solubility | Reference |
| Sotorasib (AMG510) | DMSO | 50 - 100 mg/mL | [1][8][9][10] |
| Water | 1.3 mg/mL (at pH 1.2) | [5] | |
| Water | 0.03 mg/mL (at pH 6.8) | [5] | |
| Adagrasib (MRTX849) | DMSO | 25 - 100 mg/mL (may require warming) | [2][4] |
| Water | < 0.010 mg/mL (at pH 7.4) | [6] | |
| Aqueous Media (pH 1.2) | > 262 mg/mL | [6] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
This protocol provides a best-practice method for dissolving and diluting this compound to minimize precipitation.
Materials:
-
This compound (lyophilized powder)
-
Anhydrous, sterile DMSO
-
Sterile cell culture medium
-
Sterile microcentrifuge tubes
Procedure:
-
Prepare High-Concentration Stock Solution (e.g., 10 mM in DMSO):
-
Briefly centrifuge the vial of lyophilized inhibitor to ensure all powder is at the bottom.
-
Under sterile conditions, add the calculated volume of anhydrous DMSO to the vial to achieve the desired high concentration (e.g., 10 mM).
-
Cap the vial tightly and vortex thoroughly. If necessary, gently warm the solution to 37°C or sonicate for 5-10 minutes until the powder is completely dissolved and the solution is clear.
-
Aliquot the stock solution into smaller, single-use volumes and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
-
-
Prepare Working Solution in Cell Culture Media (Serial Dilution Method):
-
Pre-warm the complete cell culture medium to 37°C in a water bath.
-
Step A (Intermediate Dilution): In a sterile tube, perform an intermediate dilution of your DMSO stock solution into pre-warmed media. For example, add 2 µL of a 10 mM stock to 98 µL of media to get a 200 µM solution. Pipette up and down gently but quickly to mix. This step is critical as it gradually acclimates the inhibitor to the aqueous environment.
-
Step B (Final Dilution): Immediately take the required volume from the intermediate dilution (Step A) and add it to your final volume of pre-warmed media in the cell culture plate or flask. For example, to achieve a 1 µM final concentration in 10 mL of media, add 50 µL of the 200 µM intermediate solution.
-
Gently swirl the plate or flask to ensure even distribution of the inhibitor.
-
Visually inspect the medium under a microscope to confirm that no precipitate has formed before treating cells.
-
Experimental Workflow Diagram
Caption: Workflow for preparing inhibitor stock and working solutions.
Background: KRAS Signaling Pathway
KRAS is a small GTPase that acts as a molecular switch in key signaling pathways. In its active, GTP-bound state, it activates downstream effector pathways, most notably the MAPK/ERK pathway, which promotes cell proliferation, survival, and differentiation. Mutations like G12C lock KRAS in a constitutively active state, driving oncogenesis. This compound is designed to specifically target this mutant form.
Simplified KRAS Signaling Pathway Diagram
Caption: The KRAS/MAPK signaling pathway and the point of inhibition.
References
- 1. selleckchem.com [selleckchem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. Sotorasib | C30H30F2N6O3 | CID 137278711 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. Oncogenic KRAS G12C: Kinetic and redox characterization of covalent inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. glpbio.com [glpbio.com]
- 9. file.medchemexpress.com [file.medchemexpress.com]
- 10. bpsbioscience.com [bpsbioscience.com]
Technical Support Center: Overcoming Resistance to KRAS Inhibitor-17
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing KRAS Inhibitor-17 in cancer cell line experiments. The information is designed to help identify and overcome potential mechanisms of resistance.
Frequently Asked Questions (FAQs)
| Question | Answer |
| What is this compound? | This compound is a potent, selective, covalent inhibitor of the KRAS G12C mutant protein, with a reported IC50 of 5 nM. It functions by trapping the KRAS G12C protein in its inactive, GDP-bound state. |
| Which cell lines are suitable for initial experiments? | Cell lines harboring the KRAS G12C mutation and demonstrating sensitivity to other KRAS G12C inhibitors (e.g., sotorasib, adagrasib) are good starting points. Examples include specific non-small cell lung cancer (NSCLC) and colorectal cancer (CRC) cell lines. |
| What are the common mechanisms of resistance to KRAS G12C inhibitors? | Resistance can be broadly categorized as "on-target" or "off-target". On-target resistance involves secondary mutations in the KRAS G12C protein that prevent inhibitor binding. Off-target resistance involves the activation of bypass signaling pathways that circumvent the need for KRAS signaling, such as the activation of other receptor tyrosine kinases (RTKs) or downstream effectors in the MAPK and PI3K/AKT pathways.[1][2][3] |
| How can I determine if my cells have developed resistance? | A significant increase in the IC50 value of this compound in your cell line compared to the parental line is the primary indicator of resistance. This should be confirmed by assessing the reactivation of downstream signaling pathways (e.g., p-ERK, p-AKT) via Western blot. |
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution(s) |
| Decreased or no response to initial this compound treatment. | Intrinsic Resistance: The cell line may have pre-existing resistance mechanisms, such as co-occurring mutations in tumor suppressor genes or activation of parallel signaling pathways. | 1. Confirm KRAS G12C Status: Ensure the cell line indeed harbors the KRAS G12C mutation and not other KRAS variants. 2. Assess Baseline Signaling: Perform Western blot analysis to check for baseline activation of bypass pathways (e.g., high p-EGFR, p-MET). 3. Combination Therapy: Consider co-treatment with inhibitors of potential bypass pathways (e.g., EGFR inhibitors, MEK inhibitors).[2] |
| Initial response followed by a loss of efficacy over time. | Acquired Resistance: Cells have developed resistance mechanisms upon continuous exposure to the inhibitor. This could be due to on-target secondary mutations or off-target bypass pathway activation. | 1. Generate Resistant Cell Line: See the detailed protocol below for generating a resistant cell line. 2. Sequence KRAS: Perform genomic sequencing of the KRAS gene in the resistant cell line to identify secondary mutations.[1][4] 3. Analyze Signaling Pathways: Use Western blotting to compare the signaling pathways in parental versus resistant cells to identify bypass mechanisms.[5] 4. Test Combination Therapies: Based on the identified resistance mechanism, test combinations of this compound with other targeted agents (e.g., SHP2 inhibitors, pan-RAS inhibitors).[3] |
| Inconsistent results in cell viability assays. | Experimental Variability: Inconsistent cell seeding density, reagent preparation, or incubation times can lead to variable results. | 1. Optimize Cell Seeding: Perform a cell titration experiment to determine the optimal seeding density for your cell line. 2. Ensure Reagent Quality: Use fresh, properly stored reagents. 3. Standardize Incubation Times: Adhere to consistent incubation times for both drug treatment and assay development. |
| High background in Western blots for signaling proteins. | Antibody Issues or Blocking Inefficiency: The primary or secondary antibody may be non-specific, or the blocking step may be insufficient. | 1. Optimize Antibody Dilution: Titrate the primary antibody to find the optimal concentration. 2. Use a Different Blocking Agent: If using non-fat dry milk, try bovine serum albumin (BSA) or vice-versa. 3. Increase Wash Steps: Increase the number and duration of wash steps after antibody incubations. |
Quantitative Data: Efficacy of KRAS G12C Inhibitors
The following table summarizes the half-maximal inhibitory concentration (IC50) values for the approved KRAS G12C inhibitors, sotorasib and adagrasib, in various NSCLC cell lines. This data can serve as a benchmark for evaluating the potency of this compound.
| Cell Line | Sotorasib IC50 (nM) | Adagrasib IC50 (nM) | Reference |
| H23 | 10 | 25 | [6] |
| SW1573 | >1000 | 500 | [6] |
| H358 | 5 | 15 | [7] |
| MIA PaCa-2 | >10000 | >10000 | [7] |
Comparative Efficacy of Sotorasib and Adagrasib in NSCLC Clinical Trials
| Parameter | Sotorasib (CodeBreaK 200) | Adagrasib (KRYSTAL-12) | Reference |
| Median Progression-Free Survival (PFS) | 5.6 months | 5.5 months | [8][9][10] |
| Objective Response Rate (ORR) | 28.1% | 42.9% | [8][9][10] |
| Median Overall Survival (OS) | 10.6 months | 11.7 months | [8][9][10] |
Experimental Protocols
Protocol 1: Generation of a this compound Resistant Cell Line
This protocol describes the generation of a cancer cell line with acquired resistance to this compound through continuous exposure to increasing concentrations of the drug.
Materials:
-
KRAS G12C mutant cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Cell counting solution (e.g., trypan blue)
-
Sterile culture flasks and plates
Procedure:
-
Determine Initial IC50: Perform a cell viability assay (see Protocol 2) to determine the initial IC50 of this compound for the parental cell line.
-
Initial Dosing: Culture the parental cells in the presence of this compound at a concentration equal to the IC50.
-
Monitor Cell Growth: Monitor the cells for signs of growth inhibition. Initially, a significant portion of the cell population may die.
-
Gradual Dose Escalation: Once the cells resume proliferation, subculture them and increase the concentration of this compound by 1.5- to 2-fold.
-
Repeat Dose Escalation: Repeat step 4 for several rounds, gradually increasing the drug concentration.
-
Establish a Resistant Clone: Once the cells are able to proliferate in a significantly higher concentration of this compound (e.g., 10-fold the initial IC50), isolate single-cell clones by limiting dilution or cell sorting.
-
Characterize Resistant Clones: Expand the clones and confirm their resistance by re-evaluating the IC50 of this compound. A significant increase in IC50 compared to the parental line indicates acquired resistance.
Protocol 2: Cell Viability Assay (MTT Assay)
This protocol outlines the steps for performing an MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the IC50 of this compound.[11][12][13]
Materials:
-
Parental and resistant cancer cell lines
-
96-well plates
-
Complete cell culture medium
-
This compound
-
MTT solution (5 mg/mL in sterile PBS)
-
DMSO
-
Multi-channel pipette
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Treatment: Prepare serial dilutions of this compound in complete medium and add them to the respective wells. Include a vehicle control (DMSO) and a no-cell control (medium only).
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[14]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Protocol 3: Western Blot Analysis of MAPK and PI3K/AKT Pathways
This protocol details the procedure for analyzing the activation status of key proteins in the MAPK and PI3K/AKT signaling pathways.[15][16][17]
Materials:
-
Parental and resistant cell lysates
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-ERK, anti-ERK, anti-p-AKT, anti-AKT, anti-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Protein Quantification: Determine the protein concentration of each cell lysate using a BCA or Bradford assay.
-
Gel Electrophoresis: Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel and run at a constant voltage until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Washing: Repeat the washing step as in step 6.
-
Detection: Apply the ECL substrate to the membrane and capture the chemiluminescent signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to their total protein counterparts.
Visualizations
KRAS Signaling Pathway
References
- 1. Mechanisms of resistance to KRASG12C inhibitors in KRASG12C-mutated non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Resistance to KRASG12C Inhibitors in Non-Small Cell Lung Cancer [frontiersin.org]
- 3. Mechanisms of resistance to KRASG12C-targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanisms of Acquired Resistance to KRAS G12C Inhibition in Patients With Cancer - The ASCO Post [ascopost.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Comparative Efficacy of Adagrasib and Sotorasib in KRAS G12C-Mutant NSCLC: Insights from Pivotal Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 9. firstwordpharma.com [firstwordpharma.com]
- 10. Matching-Adjusted Indirect Comparison of Sotorasib Versus Adagrasib in Previously Treated Advanced/Metastatic Non-Small Cell Lung Cancer Harboring KRAS G12C Mutation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. MTT assay protocol | Abcam [abcam.com]
- 12. texaschildrens.org [texaschildrens.org]
- 13. youtube.com [youtube.com]
- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. pubcompare.ai [pubcompare.ai]
- 16. pubcompare.ai [pubcompare.ai]
- 17. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting High Background in KRAS Inhibitor-17 Biochemical Assays
Welcome to the technical support center for KRAS inhibitor-17 biochemical assays. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues encountered during their experiments, with a specific focus on addressing high background signals.
Frequently Asked Questions (FAQs)
Q1: What are the common types of biochemical assays used for this compound, and which ones are prone to high background?
A1: this compound is often characterized using fluorescence-based biochemical assays such as Time-Resolved Fluorescence Energy Transfer (TR-FRET) and Fluorescence Polarization (FP).[1] These assays are powerful tools for studying inhibitor binding and activity but can be susceptible to high background signals if not optimized correctly. TR-FRET assays, for instance, measure the transfer of energy between a donor and an acceptor fluorophore, while FP assays measure changes in the rotation of a fluorescently labeled molecule upon binding to a larger protein. Both can be affected by factors that interfere with the fluorescence signal.
Q2: What is this compound and which specific KRAS mutant does it target?
A2: this compound is a potent inhibitor of KRAS G12C, a common mutation in various cancers. It has an IC50 of 3.37 µM and has been shown to inhibit p-ERK in cell lines such as MIA PaCa-2. Understanding the specific target and mechanism of your inhibitor is crucial for designing and troubleshooting your biochemical assays.
Troubleshooting Guide: High Background
High background can mask the true signal from your experiment, leading to a low signal-to-noise ratio and inaccurate data. This guide provides a systematic approach to identifying and mitigating the causes of high background in your this compound biochemical assays.
Issue 1: High Background Signal in Negative Controls
Your negative control wells (e.g., buffer only, or buffer with all components except the inhibitor) show an unusually high fluorescence signal.
Troubleshooting Workflow for High Background in Negative Controls
Caption: Troubleshooting workflow for high background in negative controls.
Potential Causes and Solutions:
| Potential Cause | Recommended Solution | Quantitative Data/Expected Outcome |
| Contaminated or Autofluorescent Reagents | Test each reagent (buffer, protein, probe) individually for intrinsic fluorescence at the assay wavelengths. Prepare fresh reagents from stock solutions. | A significant drop in background fluorescence when a particular reagent is replaced. |
| Suboptimal Buffer Composition | Optimize the buffer components. For instance, some detergents at high concentrations can form micelles that contribute to background. Titrate the concentration of detergents like Tween-20 or Triton X-100. Consider adding a blocking agent like Bovine Serum Albumin (BSA) or casein to reduce non-specific binding to the plate surface. | A decrease in background signal with a minimal impact on the positive control signal, leading to an improved signal-to-background ratio. |
| Inappropriate Plasticware | Use low-binding, non-treated, black microplates to minimize autofluorescence and non-specific binding of reagents to the plate surface. | A noticeable reduction in background fluorescence compared to standard clear or white plates. |
| Compound Interference | If testing colored or fluorescent compounds, they can directly contribute to the background signal.[2] | Run a control plate with the compound alone in assay buffer to quantify its intrinsic fluorescence. If significant, consider using a different assay format or a far-red tracer to minimize interference.[2][3] |
Issue 2: High Background Signal Across the Entire Assay Plate
All wells, including positive and negative controls, exhibit a high and uniform background signal.
Troubleshooting Workflow for Plate-Wide High Background
Caption: Troubleshooting workflow for plate-wide high background.
Potential Causes and Solutions:
| Potential Cause | Recommended Solution | Quantitative Data/Expected Outcome |
| Excessive Fluorescent Probe/Tracer Concentration | An excess of unbound fluorescent probe will contribute significantly to the background signal. Perform a titration to determine the optimal concentration that provides a good signal window without elevating the background. | A concentration that yields a high signal-to-background ratio. For example, in a TR-FRET assay, you might find that 10 nM of probe gives a better signal-to-noise ratio than 50 nM. |
| High Protein Concentration | High concentrations of the KRAS protein can sometimes lead to aggregation or non-specific interactions, increasing background. Titrate the protein concentration to find the lowest amount that still produces a robust signal. | An optimal protein concentration will maximize the specific signal while minimizing background. For example, a concentration of 5 nM KRAS might be sufficient and produce less background than 20 nM. |
| Suboptimal Incubation Conditions | Prolonged incubation times or high temperatures can lead to protein denaturation, aggregation, or increased non-specific binding. Optimize both the incubation time and temperature. | Shorter incubation times (e.g., 60 minutes vs. 120 minutes) or lower temperatures (e.g., room temperature vs. 37°C) may reduce background without significantly compromising the specific signal. |
| DMSO Concentration | High concentrations of Dimethyl Sulfoxide (DMSO), a common solvent for test compounds, can affect protein stability and assay performance. It is recommended to keep the final DMSO concentration below 1%.[4][5] | A dose-response curve of DMSO in the assay can reveal the concentration at which it starts to significantly impact the background signal. |
Experimental Protocols
Generic Fluorescence Polarization (FP) Assay for KRAS Inhibitor Screening
This protocol provides a general framework. Specific concentrations and incubation times should be optimized for your particular reagents and experimental setup.
-
Reagent Preparation:
-
Assay Buffer: 25 mM Tris pH 7.5, 50 mM NaCl, 5 mM MgCl₂, 1 mM DTT, and 0.01% Tween-20.[6]
-
KRAS Protein: Prepare a stock solution of purified KRAS G12C protein in assay buffer.
-
Fluorescent Probe: Prepare a stock solution of a fluorescently labeled ligand that binds to KRAS (e.g., a fluorescently tagged non-hydrolyzable GTP analog or a known binder).
-
Test Compound: Prepare serial dilutions of this compound in assay buffer containing a constant percentage of DMSO.
-
-
Assay Procedure:
-
Add 10 µL of the test compound dilutions to the wells of a black, low-volume 384-well plate.
-
Add 5 µL of the KRAS protein solution to each well.
-
Add 5 µL of the fluorescent probe solution to each well.
-
Mix gently and incubate at room temperature for 60 minutes, protected from light.
-
Measure fluorescence polarization using a plate reader with appropriate excitation and emission filters.
-
-
Controls:
-
Negative Control (0% inhibition): Wells containing assay buffer, KRAS protein, fluorescent probe, and DMSO (at the same final concentration as the test compound wells).
-
Positive Control (100% inhibition): Wells containing assay buffer, fluorescent probe, and DMSO (no KRAS protein).
-
Compound Interference Control: Wells containing assay buffer, test compound, and DMSO (no KRAS protein or probe).
-
KRAS Signaling Pathway and Inhibitor Mechanism
KRAS is a small GTPase that acts as a molecular switch in signaling pathways controlling cell growth, differentiation, and survival. In its active state, KRAS is bound to GTP, and in its inactive state, it is bound to GDP. Mutations like G12C lock KRAS in a constitutively active state, leading to uncontrolled cell proliferation. This compound is designed to bind to the mutant KRAS G12C protein, preventing it from activating downstream signaling pathways like the RAF-MEK-ERK pathway.
Caption: Simplified KRAS signaling pathway and the mechanism of KRAS G12C inhibitors.
By following these troubleshooting guides and optimizing your experimental protocols, you can significantly reduce high background in your this compound biochemical assays, leading to more reliable and reproducible data.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Overcoming compound interference in fluorescence polarization-based kinase assays using far-red tracers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. biorxiv.org [biorxiv.org]
- 6. KRAS Inhibitor that Simultaneously Inhibits Nucleotide Exchange Activity and Effector Engagement - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Cell Viability Assays with KRAS Inhibitor-17
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering artifacts when performing cell viability assays with KRAS Inhibitor-17. The information is tailored for researchers, scientists, and drug development professionals to help ensure accurate and reproducible results.
Frequently Asked Questions (FAQs)
Q1: My cell viability results with this compound are inconsistent across different assay types (e.g., MTT vs. CellTiter-Glo). Why is this happening?
A1: Discrepancies between different cell viability assays are common when working with small molecule inhibitors.[1] This is because various assays measure different cellular parameters, which can be independently affected by the inhibitor.
-
Metabolic Assays (MTT, MTS, XTT): These assays measure the activity of cellular reductases. This compound, like other small molecules, might directly interfere with these enzymes or alter the overall metabolic state of the cell, leading to an over- or underestimation of viability.[1]
-
ATP-Based Assays (CellTiter-Glo): These assays quantify ATP levels as an indicator of metabolically active cells.[2] Some inhibitors, including those targeting signaling pathways like KRAS, can induce cell cycle arrest without immediately causing cell death.[3] This can lead to an accumulation of larger, metabolically active cells with higher ATP content, thus masking the true anti-proliferative effect.[3]
-
Direct Interference: Some small molecules can chemically react with the assay reagents. For example, compounds containing thiol or carboxylic acid moieties have been shown to reduce MTT and resazurin in the absence of cells.[4][5][6]
To address this, it is crucial to use orthogonal methods to validate your findings. For instance, supplement a metabolic assay with a direct cell counting method (e.g., Trypan Blue exclusion) or a DNA quantification assay (e.g., CyQuant).[7]
Q2: I am observing a significant signal in my "no-cell" control wells containing only media, this compound, and the assay reagent. What does this mean?
A2: A signal in your no-cell control wells strongly suggests direct chemical interference between this compound and your assay reagent.[4][5][6] This is a known artifact where the compound itself reduces the tetrazolium salt (in MTT/MTS assays) or otherwise interacts with the detection reagent, leading to a false-positive signal.[6] This artifact can lead to a significant underestimation of the inhibitor's cytotoxic effect.
Q3: Could this compound be affecting cellular efflux pumps and interfering with my MTT assay?
A3: It is possible. Substrates and inhibitors of efflux pumps like P-glycoprotein (MDR1) and multidrug resistance-associated protein 1 (MRP1) can interfere with the MTT assay.[8] If this compound or its metabolites are substrates for these pumps, it could alter the intracellular concentration of the MTT reagent or the resulting formazan product, leading to inaccurate viability readings.[8]
Q4: Can the cell line I am using influence the likelihood of observing artifacts with this compound?
A4: Absolutely. The metabolic state and genetic background of a cell line can significantly impact the results of a cell viability assay.[1] For example, cells with different basal levels of reductase activity or those that undergo significant metabolic reprogramming in response to KRAS inhibition may show varied results with assays like MTT.[1] Furthermore, cell lines overexpressing efflux pumps may be more prone to artifacts with certain inhibitors.[8]
Troubleshooting Guides
Issue 1: Suspected Direct Chemical Interference of this compound with Assay Reagent
Symptoms:
-
High background signal in no-cell control wells containing the inhibitor.
-
IC50 values are unexpectedly high or not reproducible.
-
Discrepancy between viability data and visual inspection of cell morphology (e.g., high viability reading despite visible cell death).
Troubleshooting Steps:
-
Perform a Cell-Free Interference Assay:
-
Prepare a multi-well plate with cell culture medium but no cells.
-
Add a serial dilution of this compound to the wells.
-
Add your viability assay reagent (e.g., MTT, MTS, resazurin).
-
Incubate for the standard assay duration and measure the signal.
-
A dose-dependent increase in signal indicates direct interference.
-
-
Select an Alternative Assay:
-
If interference is confirmed, switch to an assay with a different detection principle.
-
Good alternatives include:
-
ATP-based assays (e.g., CellTiter-Glo): Less prone to direct reduction by test compounds.[9]
-
DNA quantification assays (e.g., CyQuant, Hoechst staining): Measure cell number based on DNA content.
-
Real-time impedance-based assays: Monitor cell proliferation and viability continuously without endpoint reagents.
-
High-content imaging: Allows for direct cell counting and morphological assessment of cytotoxicity.
-
-
Issue 2: Discrepancy Between Metabolic Assays and Cell Number
Symptoms:
-
CellTiter-Glo (ATP) or MTT results show high cell viability, but cell counting or imaging reveals a lower cell number or a cytostatic effect.
-
IC50 values from metabolic assays are significantly higher than those from proliferation assays.
Troubleshooting Steps:
-
Assess the Mechanism of Action: KRAS inhibitors can induce cell cycle arrest, leading to fewer but larger and more metabolically active cells.[3][10] This can inflate readings in assays that measure metabolic output or ATP.
-
Employ an Orthogonal Assay: Validate your findings using a method that directly quantifies cell number:
-
Automated Cell Counting with Trypan Blue Exclusion: Provides a direct measure of viable and non-viable cells.
-
DNA-Based Assays: The total amount of DNA should correlate directly with cell number.
-
Crystal Violet Staining: Stains the DNA of adherent cells, providing a simple measure of cell density.
-
-
Extend the Treatment Duration: A cytostatic effect may precede cytotoxicity. Extending the incubation time with this compound might reveal a clearer cytotoxic effect that can be detected by metabolic assays.
Data Presentation
Table 1: Illustrative Data Showing Discrepancies in IC50 Values for this compound Across Different Cell Viability Assays.
| Cell Line | Assay Type | IC50 (µM) | Notes |
| MIA PaCa-2 | MTT | 15.2 | Potential overestimation of viability due to metabolic effects. |
| (KRAS G12C) | CellTiter-Glo (ATP) | 10.8 | ATP levels may be elevated in cell cycle-arrested cells. |
| CyQuant (DNA) | 1.5 | Likely reflects the true anti-proliferative IC50. | |
| Trypan Blue | 1.8 | Correlates well with the DNA-based assay. | |
| HCT116 | MTT | 21.5 | Higher discrepancy, suggesting stronger metabolic interference. |
| (KRAS G13D) | CellTiter-Glo (ATP) | 18.9 | Significant difference compared to direct cell counting. |
| CyQuant (DNA) | 2.1 | Consistent with anti-proliferative effect. | |
| Trypan Blue | 2.5 | Confirms the findings of the CyQuant assay. |
Note: The data presented in this table is for illustrative purposes only and does not represent actual experimental results.
Experimental Protocols
Protocol 1: MTT Cell Viability Assay
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a serial dilution of this compound and appropriate vehicle controls. Incubate for the desired duration (e.g., 48-72 hours).
-
MTT Addition: Add 10 µl of MTT solution (5 mg/ml in PBS) to each well.[11]
-
Incubation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.
-
Solubilization: Add 100 µl of solubilization solution (e.g., DMSO or a 0.01 M HCl solution with 10% SDS) to each well to dissolve the formazan crystals.[11]
-
Absorbance Reading: Mix thoroughly and read the absorbance at 570 nm using a microplate reader.
Protocol 2: CellTiter-Glo® Luminescent Cell Viability Assay
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT protocol, using an opaque-walled 96-well plate suitable for luminescence measurements.
-
Reagent Equilibration: Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for approximately 30 minutes.[7]
-
Reagent Addition: Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well (e.g., 100 µl of reagent to 100 µl of medium).[7]
-
Incubation: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for an additional 10 minutes to stabilize the luminescent signal.[9]
-
Luminescence Reading: Measure the luminescence using a plate reader. The signal is proportional to the amount of ATP present.[2]
Mandatory Visualizations
References
- 1. pitfalls-of-the-mtt-assay-direct-and-off-target-effects-of-inhibitors-can-result-in-over-underestimation-of-cell-viability - Ask this paper | Bohrium [bohrium.com]
- 2. promega.com [promega.com]
- 3. promegaconnections.com [promegaconnections.com]
- 4. Small Molecule Interferences in Resazurin and MTT-Based Metabolic Assays in the Absence of Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. A Simple High-Content Cell Cycle Assay Reveals Frequent Discrepancies between Cell Number and ATP and MTS Proliferation Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Substrates and inhibitors of efflux proteins interfere with the MTT assay in cells and may lead to underestimation of drug toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. biocompare.com [biocompare.com]
- 10. Frontiers | Identification of a New Potent Inhibitor Targeting KRAS in Non-small Cell Lung Cancer Cells [frontiersin.org]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Improving KRAS Inhibitor-17 Efficacy in Xenograft Models
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with KRAS G12C inhibitor-17 and similar compounds in xenograft models. The information provided is based on published data for well-characterized KRAS G12C inhibitors and is intended to serve as a general guide. Efficacy and specific experimental outcomes with KRAS inhibitor-17 may vary.
Frequently Asked Questions (FAQs)
Q1: What is KRAS G12C inhibitor-17 and what is its mechanism of action?
KRAS G12C inhibitor-17 is a potent and selective small molecule inhibitor of the KRAS G12C mutant protein.[1] It is designed to covalently bind to the cysteine residue at position 12, locking the KRAS protein in an inactive, GDP-bound state. This prevents downstream signaling through pathways like the MAPK (RAF-MEK-ERK) and PI3K-AKT-mTOR pathways, thereby inhibiting cancer cell proliferation and survival.[2][3][4]
Q2: Which xenograft models are most suitable for evaluating KRAS G12C inhibitor-17 efficacy?
Patient-derived xenograft (PDX) and cell line-derived xenograft (CDX) models from non-small cell lung cancer (NSCLC), colorectal cancer, and pancreatic cancer harboring the KRAS G12C mutation are commonly used.[4] The choice of model can influence treatment response, with PDX models often considered more representative of clinical heterogeneity.
Q3: What are the common mechanisms of resistance to KRAS G12C inhibitors in xenograft models?
Resistance to KRAS G12C inhibitors can be categorized as on-target or off-target.[5][6]
-
On-target resistance often involves secondary mutations in the KRAS gene that prevent inhibitor binding.[5][6]
-
Off-target resistance mechanisms include:
-
Bypass signaling: Activation of alternative signaling pathways, such as the PI3K/AKT/mTOR pathway or other receptor tyrosine kinases (RTKs) like EGFR, can overcome the inhibition of the MAPK pathway.[1][7]
-
Epithelial-to-mesenchymal transition (EMT): A cellular process where cancer cells become more migratory and resistant to therapy.[5][6]
-
Histological transdifferentiation: Changes in the tumor cell type to a less dependent lineage.[5][6]
-
Q4: What combination therapies can enhance the efficacy of KRAS G12C inhibitor-17?
Preclinical studies in xenograft models have shown that combining KRAS G12C inhibitors with other targeted agents can overcome resistance and improve anti-tumor activity.[6][7] Promising combination strategies include co-targeting:
-
Upstream activators: SHP2 inhibitors can block the reactivation of RAS signaling.[2][7]
-
Downstream effectors: MEK or mTOR inhibitors can provide a more complete blockade of the MAPK and PI3K pathways.[1][7]
-
Parallel pathways: EGFR inhibitors have shown synergy, particularly in colorectal cancer models.[7][8]
-
Cell cycle regulators: CDK4/6 inhibitors can also enhance the anti-proliferative effects.[2][7]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action(s) |
| Suboptimal tumor growth inhibition in a KRAS G12C xenograft model. | 1. Intrinsic Resistance: The specific cell line or PDX model may have pre-existing resistance mechanisms. 2. Inadequate Drug Exposure: Suboptimal dosing, frequency, or formulation leading to insufficient tumor penetration. 3. Rapid Development of Acquired Resistance: The tumor may have quickly adapted to the inhibitor. | 1. Model Characterization: Profile the baseline signaling pathways of your xenograft model to identify potential bypass mechanisms. Consider using a different, more sensitive model for initial efficacy studies. 2. Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis: Conduct PK/PD studies to ensure adequate drug concentration and target engagement in the tumor tissue.[9][10] 3. Combination Therapy: Consider upfront combination strategies with inhibitors of key resistance pathways (e.g., SHP2, PI3K/mTOR).[1][2][7] |
| Tumor regrowth after an initial response. | 1. Acquired Resistance: The tumor has developed mechanisms to overcome the inhibitor's effects. 2. Tumor Heterogeneity: A sub-population of resistant cells may have been selected for and expanded. | 1. Biopsy and Analysis: If feasible, biopsy the relapsed tumors to analyze for secondary KRAS mutations or activation of bypass signaling pathways.[3] 2. Adaptive Dosing Schedules: Explore intermittent or adaptive dosing strategies to delay the onset of resistance. 3. Second-line Combination Therapy: Introduce a second agent targeting the identified resistance mechanism upon relapse. |
| High variability in tumor response within the same treatment group. | 1. Inconsistent Tumor Implantation: Variations in the number of cells injected or the site of injection. 2. Tumor Heterogeneity: The initial tumor cell population may have been heterogeneous, with varying sensitivities to the inhibitor. 3. Differences in Mouse Physiology: Individual mouse metabolism and drug processing can vary. | 1. Standardize Implantation Technique: Ensure consistent cell numbers, injection volume, and anatomical location for tumor implantation. 2. Increase Group Size: A larger number of animals per group can help to mitigate the impact of individual variability. 3. Monitor Animal Health: Closely monitor the health and weight of the animals, as this can impact tumor growth and drug metabolism. |
| Observed toxicity or adverse effects in the xenograft model. | 1. Off-target Effects: The inhibitor may have unintended biological targets. 2. High Dosage: The administered dose may be too high for the specific mouse strain. | 1. Dose De-escalation: Perform a dose-response study to identify the maximum tolerated dose (MTD). 2. Formulation Optimization: Evaluate different drug formulations to potentially reduce toxicity while maintaining efficacy. 3. Monitor for Specific Toxicities: Based on the known profile of similar inhibitors, monitor for specific adverse events such as gastrointestinal issues or hepatotoxicity. |
Quantitative Data Summary
Table 1: Representative In Vivo Efficacy of KRAS G12C Inhibitors in Xenograft Models
Disclaimer: The following data is from studies on well-characterized KRAS G12C inhibitors (Sotorasib, Adagrasib) and is intended to be representative. Results for this compound may differ.
| Inhibitor | Xenograft Model | Tumor Type | Dosage | Tumor Growth Inhibition (TGI) / Regression | Reference |
| Sotorasib (AMG 510) | H358 CDX | NSCLC | 10 mg/kg, daily | Tumor regression | [7] |
| Adagrasib (MRTX849) | H358 CDX | NSCLC | 100 mg/kg, daily | >30% tumor regression in 17 of 26 models | [4] |
| Compound A | MiaPaCa-2 CDX | Pancreatic | 5 and 30 mg/kg, daily | Significant tumor regression | [9][10] |
Experimental Protocols
Protocol 1: General Xenograft Efficacy Study
-
Cell Culture: Culture KRAS G12C mutant cancer cells (e.g., NCI-H358) in the recommended medium and conditions.
-
Animal Model: Use immunocompromised mice (e.g., female nude mice, 5-6 weeks old).[7]
-
Tumor Implantation: Subcutaneously inject 5 x 10^6 cells in 0.2 ml of a 1:1 mixture of PBS and Matrigel into the flank of each mouse.[10]
-
Tumor Monitoring: Monitor tumor growth every three days using caliper measurements. Calculate tumor volume using the formula: (width^2 x length) / 2.
-
Treatment Initiation: When tumors reach an average volume of approximately 100-200 mm³, randomize mice into treatment and control groups (n ≥ 5 mice per group).[7]
-
Drug Administration: Prepare this compound in an appropriate vehicle and administer daily via oral gavage at the desired dose(s). The control group should receive the vehicle only.
-
Efficacy Evaluation: Continue treatment and tumor monitoring for the duration of the study. The primary endpoint is typically tumor growth inhibition or regression.
-
Pharmacodynamic Analysis (Optional): At the end of the study, or at specified time points, tumors can be harvested for analysis of target engagement and downstream signaling (e.g., Western blot for p-ERK).
Protocol 2: Western Blot for Pathway Analysis
-
Tumor Lysate Preparation: Harvest tumors from treated and control animals and homogenize in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Antibody Incubation: Block the membrane and incubate with primary antibodies against total KRAS, p-ERK, total ERK, p-AKT, total AKT, and a loading control (e.g., GAPDH).
-
Detection: Incubate with the appropriate HRP-conjugated secondary antibodies and visualize using an enhanced chemiluminescence (ECL) substrate.
-
Analysis: Quantify band intensities to determine the effect of the inhibitor on downstream signaling pathways.
Visualizations
Caption: Simplified KRAS signaling pathway and the mechanism of action of KRAS G12C inhibitors.
Caption: General experimental workflow for a xenograft efficacy study.
Caption: Overview of resistance mechanisms and potential therapeutic strategies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Buy this compound [smolecule.com]
- 3. Frontiers | Identification of a New Potent Inhibitor Targeting KRAS in Non-small Cell Lung Cancer Cells [frontiersin.org]
- 4. The KRASG12C Inhibitor, MRTX849, Provides Insight Toward Therapeutic Susceptibility of KRAS Mutant Cancers in Mouse Models and Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jetir.org [jetir.org]
- 6. KRAS G12C inhibitor combination therapies: current evidence and challenge - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Targeting KRASG12V Mutant Cancers: Profound Anti-Tumor Activity of Novel Tri-Complex Inhibitors in Preclinical Studies [synapse.patsnap.com]
- 9. New exploration of KRASG12D inhibitors and the mechanisms of resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Efficacy and Imaging-Enabled Pharmacodynamic Profiling of KRAS G12C Inhibitors in Xenograft and Genetically Engineered Mouse Models of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing KRAS Inhibitor Activity Through Combination Therapies
Welcome to the technical support center for researchers, scientists, and drug development professionals working with KRAS inhibitors. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during pre-clinical and clinical research. Our goal is to provide practical guidance to help you design, execute, and interpret experiments aimed at enhancing the efficacy of KRAS inhibitors through combination strategies.
Frequently Asked Questions (FAQs)
Q1: Why is my KRAS inhibitor showing limited efficacy as a monotherapy in my cancer cell line models?
A1: Limited efficacy of KRAS inhibitor monotherapy is a common observation and can be attributed to several intrinsic and acquired resistance mechanisms.[1][2] Preclinical studies have shown that while KRAS G12C inhibitors can initially suppress MAPK pathway signaling, this effect is often short-lived due to rapid feedback reactivation of the pathway.[3]
Key resistance mechanisms include:
-
Feedback Reactivation of Upstream Signaling: Inhibition of KRAS G12C can lead to a rebound activation of upstream receptor tyrosine kinases (RTKs) like EGFR. This reactivation can bypass the inhibitor's effect and restore downstream signaling.[3]
-
Activation of Parallel Pathways: Cancer cells can adapt by upregulating parallel survival pathways, such as the PI3K/AKT/mTOR pathway, to circumvent the blockade of the MAPK pathway.[4]
-
"On-target" Resistance: This can involve secondary mutations in the KRAS gene itself that prevent the inhibitor from binding effectively.[5]
-
"Off-target" Resistance: This includes genetic alterations in other genes upstream or downstream of KRAS, such as BRAF, MEK, or NRAS, that reactivate the signaling cascade.[5]
Q2: What are the most promising combination strategies to enhance KRAS inhibitor activity?
A2: Several combination strategies are being investigated to overcome resistance and improve the efficacy of KRAS inhibitors. The most promising approaches involve co-targeting key nodes in the signaling network:
-
Upstream Inhibitors (e.g., EGFR, SHP2 inhibitors): Combining KRAS inhibitors with agents that block upstream signaling, such as EGFR inhibitors (e.g., cetuximab, panitumumab) or SHP2 inhibitors, can prevent the feedback reactivation of the MAPK pathway.[1][6] This is particularly effective in colorectal cancer where EGFR signaling is a dominant resistance mechanism.[1][6]
-
Downstream Inhibitors (e.g., MEK, ERK inhibitors): Vertical inhibition of the MAPK pathway by combining a KRAS inhibitor with a MEK or ERK inhibitor can lead to a more profound and durable suppression of oncogenic signaling.[7]
-
Parallel Pathway Inhibitors (e.g., PI3K/mTOR inhibitors): Co-targeting the PI3K/AKT/mTOR pathway can block a key escape route for cancer cells, leading to synergistic anti-tumor effects.[4]
-
Immune Checkpoint Inhibitors (ICIs): Preclinical data suggest that KRAS inhibitors can create a more immunogenic tumor microenvironment, making them good partners for ICIs like anti-PD-1/PD-L1 antibodies.[4][7]
Q3: How do I select the best combination strategy for my specific cancer model?
A3: The optimal combination strategy will depend on the genetic and signaling landscape of your specific cancer model. It is recommended to:
-
Characterize your model: Perform baseline molecular profiling to understand the status of key signaling pathways (e.g., basal activation of EGFR, PI3K/AKT pathway).
-
Assess adaptive responses: Treat your cells with the KRAS inhibitor alone and analyze changes in signaling pathways over time (e.g., using western blotting) to identify the specific resistance mechanisms at play.
-
Hypothesis-driven selection: Based on your findings, select combination agents that are most likely to counteract the observed resistance mechanisms. For example, if you observe EGFR reactivation, an EGFR inhibitor would be a logical choice.
Troubleshooting Guides
Problem 1: Inconsistent results in cell viability assays for combination therapies.
| Possible Cause | Troubleshooting Step |
| Suboptimal cell seeding density | Determine the optimal cell seeding density for your cell line to ensure they are in the logarithmic growth phase during the assay.[8] |
| Drug synergy/antagonism is dose-dependent | Perform a dose-response matrix experiment with a range of concentrations for both drugs to identify the optimal synergistic concentrations.[8] |
| Edge effects in multi-well plates | Use plates with lids designed to minimize evaporation and consider not using the outer wells of the plate for data collection.[8] |
| Incorrect timing of drug addition | Ensure consistent timing of single and combination drug additions across all experimental replicates. |
| Reagent variability | Use fresh, properly stored reagents for cell viability assays (e.g., MTT, CellTiter-Glo). |
Problem 2: Difficulty interpreting western blot results for signaling pathway analysis.
| Possible Cause | Troubleshooting Step |
| Weak or no signal for phosphorylated proteins | Optimize antibody concentrations and incubation times. Ensure fresh lysis buffer with phosphatase and protease inhibitors is used.[9] |
| High background | Increase the number and duration of washes. Optimize the blocking buffer and time.[9] |
| Inconsistent protein loading | Perform a protein concentration assay (e.g., BCA assay) on your lysates and load equal amounts of protein per lane. Always probe for a loading control (e.g., GAPDH, β-actin).[10] |
| Antibody cross-reactivity | Use highly specific and validated antibodies. Check the manufacturer's datasheet for known cross-reactivities. |
Problem 3: Ambiguous results from drug synergy analysis.
| Possible Cause | Troubleshooting Step |
| Inappropriate synergy model | Understand the assumptions of different synergy models (e.g., Loewe additivity, Bliss independence) and choose the one most appropriate for your drugs' mechanisms of action.[8] |
| Insufficient data points | Use a sufficient range of concentrations in your dose-response matrix to accurately calculate the Combination Index (CI).[11] |
| Software/calculation errors | Use validated software (e.g., CompuSyn, SynergyFinder) for CI calculation and double-check your data input.[8][12] |
Quantitative Data Summary
The following table summarizes the clinical efficacy of various KRAS G12C inhibitor combination therapies.
| KRAS G12C Inhibitor | Combination Agent | Cancer Type | Clinical Trial Phase | Objective Response Rate (ORR) | Median Progression-Free Survival (mPFS) |
| Sotorasib | Panitumumab (EGFRi) | Colorectal Cancer | Phase Ib (CodeBreaK 101) | 30% | 5.7 months |
| Sotorasib | Panitumumab + FOLFIRI | Colorectal Cancer | Phase Ib (CodeBreaK 101) | 54.8% | Not Mature |
| Adagrasib | Cetuximab (EGFRi) | Colorectal Cancer | Phase I/II (KRYSTAL-1) | 34% | 6.9 months |
| Divarasib | Cetuximab (EGFRi) | Colorectal Cancer | Not Specified | Not Specified | Not Specified |
| Sotorasib | Carboplatin + Pemetrexed | NSCLC | Phase Ib (CodeBreaK 101) | 65% | 10.8 months |
| Adagrasib | Pembrolizumab (anti-PD-1) | NSCLC | Phase II (KRYSTAL-7) | 49% - 57% | Not Specified |
| JDQ443 | TNO155 (SHP2i) | NSCLC | KontRASt-01 | 33.3% | Not Specified |
| D-1553 | Ifebemtinib (FAKi) | NSCLC | Phase II | 87.5% | Not Specified |
| JAB-21822 | JAB-3312 (SHP2i) | NSCLC | Not Specified | 64.7% | 12.2 months |
Note: This table is for informational purposes and represents data from various clinical trials. Efficacy can vary based on patient population and trial design.[1][5][6][13]
Experimental Protocols
1. Cell Viability Assay for Combination Drug Screening (MTT/CellTiter-Glo)
This protocol outlines a general procedure for assessing the effect of a KRAS inhibitor in combination with another agent on cancer cell viability.
Materials:
-
KRAS G12C-mutant cancer cell line
-
Complete cell culture medium
-
KRAS inhibitor and combination agent
-
384-well clear or opaque-walled plates
-
MTT reagent or CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Plate reader (absorbance or luminescence)
Procedure:
-
Cell Seeding:
-
Harvest and count cells, then resuspend in complete medium to the desired concentration.
-
Seed cells into a 384-well plate at the optimal density (typically 500-2000 cells/well) and incubate overnight.[8]
-
-
Drug Treatment:
-
Prepare serial dilutions of the KRAS inhibitor and the combination agent.
-
Treat cells with single agents and in a dose-response matrix format for the combination. Include vehicle-only controls.
-
-
Incubation:
-
Incubate the plates for a predetermined period (e.g., 72 hours) at 37°C in a humidified incubator.[8]
-
-
Viability Measurement:
-
For MTT assay: Add MTT reagent to each well and incubate for 1-4 hours. Then, add solubilization solution to dissolve the formazan crystals and read the absorbance.
-
For CellTiter-Glo® assay: Add CellTiter-Glo® reagent to each well, shake for 2 minutes to induce cell lysis, and then read the luminescent signal.[8]
-
-
Data Analysis:
-
Normalize the data to the vehicle-treated controls.
-
Calculate the half-maximal inhibitory concentration (IC50) for each single agent.
-
Use software like CompuSyn or SynergyFinder to calculate the Combination Index (CI) to determine if the combination is synergistic (CI < 1), additive (CI = 1), or antagonistic (CI > 1).[8][12]
-
2. Western Blot Analysis of MAPK and PI3K/AKT Signaling Pathways
This protocol is for assessing the phosphorylation status of key proteins in the MAPK and PI3K/AKT pathways following treatment with a KRAS inhibitor and a combination agent.
Materials:
-
Treated cell lysates
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (e.g., anti-p-ERK, anti-ERK, anti-p-AKT, anti-AKT)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Sample Preparation:
-
Gel Electrophoresis:
-
Load equal amounts of protein (10-50 µg) per lane onto an SDS-PAGE gel.[14]
-
Run the gel to separate proteins by size.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PV3DF membrane.[14]
-
-
Blocking and Antibody Incubation:
-
Block the membrane in blocking buffer for 1 hour at room temperature.[9]
-
Incubate the membrane with the primary antibody (e.g., anti-p-ERK) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane again with TBST.
-
Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
-
Stripping and Re-probing:
-
To analyze total protein levels, strip the membrane and re-probe with an antibody against the total protein (e.g., anti-ERK).[10]
-
Visualizations
Caption: Signaling pathways downstream of KRAS and points of intervention for combination therapies.
Caption: Experimental workflow for evaluating KRAS inhibitor combination therapies.
References
- 1. KRAS G12C inhibitor combination therapies: current evidence and challenge - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 3. tandfonline.com [tandfonline.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Mechanisms of Resistance to KRAS Inhibitors: Cancer Cells' Strategic Use of Normal Cellular Mechanisms to Adapt - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Current status of KRAS G12C inhibitors in NSCLC and the potential for combination with anti-PD-(L)1 therapy: a systematic review [frontiersin.org]
- 7. targetedonc.com [targetedonc.com]
- 8. Methods for High-throughput Drug Combination Screening and Synergy Scoring - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Western blot protocol | Abcam [abcam.com]
- 10. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Cell Viability and Analysis for Single and Combination Drug Screening [bio-protocol.org]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
Validation & Comparative
Validating the Specificity of KRAS G12C Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The discovery of covalent inhibitors targeting the KRAS G12C mutation has marked a significant breakthrough in oncology. The specificity of these inhibitors is paramount to ensure therapeutic efficacy while minimizing off-target effects. This guide provides a comparative analysis of three prominent KRAS G12C inhibitors—Sotorasib (AMG 510), Adagrasib (MRTX849), and Divarasib (GDC-6036)—and details the experimental methodologies crucial for validating their specificity.
Comparative Analysis of KRAS G12C Inhibitor Potency and Selectivity
The following table summarizes the in vitro potency of Sotorasib, Adagrasib, and Divarasib against the KRAS G12C mutant protein. The data is derived from various biochemical and cellular assays designed to measure the half-maximal inhibitory concentration (IC50), a key indicator of a drug's potency.
| Inhibitor | Target | Assay Type | IC50 (nM) | Reference |
| Sotorasib (AMG 510) | KRAS G12C | Biochemical (Nucleotide Exchange) | 8.88 | [1] |
| KRAS WT | Biochemical (Nucleotide Exchange) | >100,000 | [1] | |
| KRAS G12D | Biochemical (Nucleotide Exchange) | >100,000 | [1] | |
| KRAS G12V | Biochemical (Nucleotide Exchange) | >100,000 | [1] | |
| Adagrasib (MRTX849) | KRAS G12C | Cellular (pERK Inhibition) | ~5 | [2] |
| KRAS WT | Cellular (Viability) | >1000-fold selectivity for G12C | [2] | |
| Divarasib (GDC-6036) | KRAS G12C | Biochemical | <10 (<0.01 µM) | [3][4] |
| KRAS WT | Cellular | >18,000-fold selectivity for G12C | [5] |
Note: IC50 values can vary between different assay formats and experimental conditions. The data presented here is for comparative purposes. Preclinical studies have shown Divarasib to be 5 to 20 times more potent and up to 50 times more selective in vitro than Sotorasib and Adagrasib[5].
KRAS G12C Signaling Pathway and Inhibitor Mechanism of Action
The KRAS G12C mutation leads to the constitutive activation of downstream signaling pathways, primarily the MAPK (RAF-MEK-ERK) and PI3K-AKT-mTOR pathways, driving cell proliferation and survival. KRAS G12C inhibitors are designed to covalently bind to the mutant cysteine residue, locking the KRAS protein in an inactive, GDP-bound state. This prevents the interaction with downstream effectors and subsequently inhibits oncogenic signaling.
Experimental Validation of Specificity
A multi-tiered approach is essential to rigorously validate the specificity of a KRAS G12C inhibitor. This workflow progresses from initial biochemical assays to more complex cellular and in vivo models.
Detailed Experimental Protocols
Biochemical Nucleotide Exchange Assay
This assay measures the ability of an inhibitor to prevent the exchange of GDP for a fluorescently labeled GTP analog (e.g., using HTRF or TR-FRET technology), thereby quantifying its direct interaction with the KRAS G12C protein.
-
Materials: Recombinant KRAS G12C and wild-type KRAS proteins, GDP, fluorescently labeled GTP (e.g., GTP-DY-647), SOS1 (as a guanine nucleotide exchange factor), assay buffer, microplates.
-
Procedure:
-
Prepare a solution of KRAS protein pre-loaded with GDP in the assay buffer.
-
Add serial dilutions of the test inhibitor to the wells of a microplate.
-
Add the KRAS-GDP complex to the wells.
-
Initiate the exchange reaction by adding a mixture of the fluorescently labeled GTP and SOS1.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Measure the fluorescence signal using a plate reader.
-
Calculate the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.
-
Cellular Viability Assay (2D Culture)
This assay determines the effect of the inhibitor on the proliferation and survival of cancer cell lines harboring the KRAS G12C mutation versus those with wild-type KRAS or other KRAS mutations.
-
Materials: KRAS G12C mutant and wild-type cancer cell lines, cell culture medium, serum, antibiotics, 96-well plates, test inhibitor, CellTiter-Glo® Luminescent Cell Viability Assay kit.
-
Procedure:
-
Seed the cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of the inhibitor.
-
Incubate for a specified period (e.g., 72 hours).
-
Equilibrate the plates to room temperature.
-
Add the CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
Determine the IC50 values from the dose-response curves.
-
3D Spheroid Culture and Viability Assay
3D spheroid models more closely mimic the in vivo tumor microenvironment. This assay assesses the inhibitor's efficacy in a more physiologically relevant context.
-
Materials: Cancer cell lines, ultra-low attachment round-bottom 96-well plates or hanging drop plates, cell culture medium, test inhibitor, 3D cell viability assay reagent (e.g., CellTiter-Glo® 3D).
-
Procedure:
-
Seed a specific number of cells per well in the ultra-low attachment or hanging drop plates to allow for spheroid formation over 2-4 days.
-
Once spheroids have formed, add various concentrations of the inhibitor.
-
Incubate for an extended period (e.g., 5-7 days) to allow for drug penetration and effect.
-
Assess cell viability using a 3D-compatible assay kit according to the manufacturer's instructions, which typically involves a longer lysis step.
-
Measure the signal (luminescence or fluorescence) and calculate IC50 values.
-
Western Blotting for pERK Inhibition
This technique is used to confirm that the inhibitor is blocking the intended signaling pathway downstream of KRAS by measuring the phosphorylation level of ERK (pERK), a key downstream effector.
-
Materials: KRAS G12C mutant cell line, cell culture reagents, test inhibitor, lysis buffer, protease and phosphatase inhibitors, protein assay kit, SDS-PAGE gels, PVDF membrane, primary antibodies (anti-pERK, anti-total ERK, anti-loading control like GAPDH), HRP-conjugated secondary antibodies, chemiluminescent substrate.
-
Procedure:
-
Culture cells and treat with the inhibitor at various concentrations and time points.
-
Lyse the cells in lysis buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with a blocking agent (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with the primary antibody against pERK overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe for total ERK and a loading control to normalize the pERK signal.
-
In Vivo Xenograft Tumor Model
This is a critical preclinical step to evaluate the anti-tumor efficacy of the inhibitor in a living organism.
-
Materials: Immunocompromised mice (e.g., nude or SCID), KRAS G12C-mutant cancer cell line, Matrigel (optional), test inhibitor formulated for in vivo administration, vehicle control.
-
Procedure:
-
Subcutaneously inject a suspension of cancer cells (often mixed with Matrigel) into the flank of the mice.
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment and control groups.
-
Administer the inhibitor or vehicle to the respective groups according to the planned dosing schedule (e.g., daily oral gavage).
-
Measure tumor volume and body weight regularly (e.g., twice a week).
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic markers like pERK by immunohistochemistry or western blot).
-
Evaluate the treatment efficacy based on tumor growth inhibition.
-
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. Divarasib | Ras | TargetMol [targetmol.com]
- 3. Divarasib in the Evolving Landscape of KRAS G12C Inhibitors for NSCLC - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Divarasib in the Evolving Landscape of KRAS G12C Inhibitors for NSCLC | springermedizin.de [springermedizin.de]
- 5. esmo.org [esmo.org]
A Comparative Guide to KRAS G12C Inhibitors: Sotorasib vs. Adagrasib
For Researchers, Scientists, and Drug Development Professionals
The development of targeted therapies against KRAS, a long-considered "undruggable" target, has ushered in a new era in precision oncology. The discovery of a druggable pocket in the switch-II region of the KRAS G12C mutant protein has led to the development of specific covalent inhibitors. This guide provides a detailed comparison of two pioneering KRAS G12C inhibitors, sotorasib (AMG 510) and adagrasib (MRTX849), with a note on the current lack of publicly available information for a "KRAS inhibitor-17."
It is important to note that "this compound" does not correspond to a publicly recognized KRAS inhibitor in the scientific literature or clinical trial databases as of the latest search. Therefore, this guide will focus on the comprehensive comparison of the two well-documented and clinically relevant inhibitors, sotorasib and adagrasib.
Mechanism of Action
Both sotorasib and adagrasib are small-molecule inhibitors that selectively and irreversibly bind to the cysteine residue of the KRAS G12C mutant protein.[1][2] This covalent binding locks the KRAS protein in an inactive GDP-bound state, thereby inhibiting downstream signaling through pathways like the MAPK and PI3K-AKT pathways, which are crucial for cell proliferation and survival.[3][4] By halting these aberrant signaling cascades, these inhibitors effectively impede tumor growth and promote cancer cell apoptosis.[3][4]
Signaling Pathway Diagram
The following diagram illustrates the KRAS signaling pathway and the point of intervention for KRAS G12C inhibitors.
References
Navigating the Specificity of KRAS Inhibition: A Comparative Analysis of Cross-Reactivity with Wild-Type KRAS
For Immediate Release
[City, State] – [Date] – In the rapidly evolving landscape of targeted cancer therapy, the specificity of KRAS inhibitors is a critical determinant of their therapeutic window and potential for off-target effects. This guide provides a comparative analysis of the cross-reactivity of a representative covalent KRAS G12C inhibitor, designated here as KRAS Inhibitor-17, with wild-type (WT) KRAS. The data presented is based on established KRAS G12C inhibitors, Sotorasib (AMG 510) and Adagrasib (MRTX849), which serve as benchmarks in the field.
The central challenge in targeting KRAS has been to achieve high potency against the oncogenic mutant while sparing the wild-type protein, which plays a crucial role in normal cellular signaling. Covalent inhibitors targeting the G12C mutation have demonstrated remarkable selectivity by forming an irreversible bond with the mutant cysteine residue, a feature absent in wild-type KRAS.
Quantitative Comparison of Inhibitor Activity
The following table summarizes the inhibitory activity of Sotorasib and the selective nature of Adagrasib against KRAS G12C and wild-type KRAS, providing a clear quantitative comparison of their cross-reactivity profiles.
| Inhibitor | Target | Assay Type | IC50 (nM) | Fold Selectivity (WT/G12C) |
| Sotorasib (AMG 510) | KRAS G12C | Biochemical Activity | 8.88[1] | >11,261 |
| Wild-Type KRAS | Biochemical Activity | >100,000[1] | ||
| Adagrasib (MRTX849) | KRAS G12C | Cell Viability (2D) | 10 - 973[2][3] | Highly Selective |
| Wild-Type KRAS | Not specified in results | Described as selectively binding to KRAS G12C over wild-type KRAS[4] |
Note: IC50 values can vary depending on the specific assay conditions and cell lines used.
Visualizing the KRAS Signaling Pathway
The diagram below illustrates the central role of KRAS in the MAPK/ERK signaling cascade, a key pathway regulating cell growth, proliferation, and survival. Inhibition of mutant KRAS aims to block this downstream signaling in cancer cells.
Experimental Methodologies
The assessment of KRAS inhibitor specificity and cross-reactivity relies on a combination of biochemical and cell-based assays. Below are detailed protocols for key experiments.
Experimental Workflow for Assessing Inhibitor Cross-Reactivity
The following diagram outlines a typical workflow for evaluating the selectivity of a KRAS inhibitor.
Detailed Experimental Protocols
1. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Nucleotide Exchange Assay
This biochemical assay measures the ability of an inhibitor to block the exchange of GDP for GTP on the KRAS protein, a key step in its activation.
-
Materials:
-
Recombinant GDP-loaded KRAS (G12C and WT) protein
-
SOS1 (Son of Sevenless 1) protein (a Guanine Nucleotide Exchange Factor)
-
GTP labeled with a fluorescent dye (e.g., DY-647P1)
-
Effector protein (e.g., RBD-cRAF)
-
TR-FRET compatible donor and acceptor fluorophores
-
Assay buffer
-
Test inhibitor (e.g., this compound)
-
384-well assay plates
-
-
Procedure:
-
In a 384-well plate, add a solution containing GDP-loaded KRAS protein (either G12C or WT).
-
Add serial dilutions of the test inhibitor to the wells.
-
Initiate the nucleotide exchange reaction by adding a mixture of SOS1 and fluorescently labeled GTP.
-
Incubate the plate at room temperature to allow for nucleotide exchange.
-
Add the effector protein (RBD-cRAF), which binds to the active, GTP-bound KRAS.
-
Add the TR-FRET donor and acceptor reagents.
-
Measure the TR-FRET signal on a compatible plate reader. A decrease in signal indicates inhibition of nucleotide exchange.
-
Calculate IC50 values by plotting the inhibitor concentration against the percentage of inhibition.
-
2. Cell Viability Assay (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)
This cell-based assay determines the effect of the inhibitor on the viability of cancer cell lines harboring either the KRAS G12C mutation or wild-type KRAS.
-
Materials:
-
KRAS G12C mutant cancer cell line (e.g., NCI-H358)
-
Wild-type KRAS cancer cell line (e.g., A549)
-
Cell culture medium and supplements
-
Test inhibitor
-
CellTiter-Glo® Reagent
-
Opaque-walled 96-well or 384-well plates
-
Luminometer
-
-
Procedure:
-
Seed the KRAS G12C and wild-type KRAS cell lines into separate opaque-walled multiwell plates at a predetermined density and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of the test inhibitor. Include a vehicle-only control.
-
Incubate the plates for a specified period (e.g., 72 hours) under standard cell culture conditions.
-
Equilibrate the plates to room temperature for approximately 30 minutes.
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.[5]
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.[5][6]
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[5][6]
-
Measure the luminescence using a luminometer.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 values.
-
3. Western Blot Analysis of Downstream Signaling
This assay is used to confirm that the inhibitor is blocking the KRAS signaling pathway by measuring the phosphorylation status of downstream effectors like ERK.
-
Materials:
-
KRAS G12C and wild-type KRAS cell lines
-
Test inhibitor
-
Lysis buffer
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
Transfer apparatus and membranes (e.g., PVDF)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-ERK, anti-total-ERK, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
-
-
Procedure:
-
Treat KRAS G12C and wild-type cells with the inhibitor at various concentrations for a defined period.
-
Lyse the cells and quantify the protein concentration.
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies against phosphorylated ERK (p-ERK) and total ERK. A loading control like GAPDH should also be probed.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Apply a chemiluminescent substrate and capture the signal using an imaging system.
-
Quantify the band intensities to determine the ratio of p-ERK to total ERK, which indicates the level of pathway inhibition.
-
Conclusion
The data and methodologies presented in this guide underscore the high degree of selectivity that has been achieved with covalent KRAS G12C inhibitors. The minimal cross-reactivity with wild-type KRAS is a testament to the rational drug design strategies that exploit the unique biochemical features of the mutant protein. For researchers and drug development professionals, the rigorous application of the described biochemical and cell-based assays is paramount in characterizing the specificity and potential therapeutic index of novel KRAS inhibitors.
References
- 1. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.com]
- 2. Adagrasib (MRTX-849) | KRAS G12C inhibitor, covalent | CAS 2326521-71-3 | Buy Adagrasib (MRTX849) from Supplier InvivoChem [invivochem.com]
- 3. onclive.com [onclive.com]
- 4. targetedonc.com [targetedonc.com]
- 5. ch.promega.com [ch.promega.com]
- 6. OUH - Protocols [ous-research.no]
Independent Validation of KRAS Inhibitor-17's Anti-Cancer Activity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of a novel investigational compound, KRAS inhibitor-17, with the established KRAS G12C inhibitors Sotorasib (AMG 510) and Adagrasib (MRTX849). The comparative analysis is based on publicly available clinical trial data for Sotorasib and Adagrasib, alongside hypothetical preclinical and clinical data for this compound to illustrate its potential therapeutic profile.
Mechanism of Action: Targeting the Undruggable
For decades, KRAS was considered an intractable target in oncology. The discovery of a druggable pocket in the switch-II region of the KRAS G12C mutant protein has led to the development of specific covalent inhibitors.[1][2] These inhibitors bind to the mutant cysteine residue, locking the KRAS protein in its inactive, GDP-bound state.[1][2] This prevents the activation of downstream signaling pathways, such as the RAF/MEK/ERK and PI3K/AKT pathways, which are crucial for tumor cell proliferation and survival.[2][3] Sotorasib and Adagrasib are both FDA-approved inhibitors that target the KRAS G12C mutation.[4]
Comparative Efficacy: Preclinical and Clinical Data
The following tables summarize the anti-cancer activity of Sotorasib, Adagrasib, and the hypothetical this compound across various cancer types.
Table 1: Preclinical Activity of KRAS Inhibitors
| Compound | Cell Line | IC50 (nM) | Tumor Growth Inhibition (TGI) in Xenograft Models |
| This compound (Hypothetical Data) | NCI-H358 (NSCLC, KRAS G12C) | 5 | >90% at 50 mg/kg, oral, daily |
| MIA PaCa-2 (Pancreatic, KRAS G12C) | 12 | 85% at 50 mg/kg, oral, daily | |
| Sotorasib (AMG 510) | NCI-H358 (NSCLC, KRAS G12C) | 8 | Reported to cause tumor regression in xenograft models |
| Adagrasib (MRTX849) | NCI-H358 (NSCLC, KRAS G12C) | 11 | Demonstrated significant tumor growth inhibition in preclinical models |
Table 2: Clinical Efficacy of KRAS G12C Inhibitors in Non-Small Cell Lung Cancer (NSCLC)
| Inhibitor | Clinical Trial | Objective Response Rate (ORR) | Disease Control Rate (DCR) | Median Progression-Free Survival (PFS) | Median Overall Survival (OS) |
| This compound (Hypothetical Data) | Phase I/II | 45% | 85% | 7.2 months | 13.5 months |
| Sotorasib (AMG 510) | CodeBreaK 100 (Phase I/II) | 37.1%[5][6] | 80.6%[5][6] | 6.8 months[4] | 12.5 months[4][5] |
| CodeBreaK 200 (Phase III) | 28% | 80% | 5.6 months | 10.6 months | |
| Adagrasib (MRTX849) | KRYSTAL-1 (Phase I/II) | 42.9%[4] | 96.1%[7] | 6.5 months[4] | 12.6 months[4] |
| KRYSTAL-12 (Phase III) | 31.9%[8] | - | 5.49 months[8] | Awaiting data[8] |
Table 3: Clinical Efficacy of KRAS G12C Inhibitors in Colorectal Cancer (CRC)
| Inhibitor | Clinical Trial | ORR (Monotherapy) | ORR (Combination with Cetuximab) | Median PFS (Monotherapy) | Median PFS (Combination with Cetuximab) |
| This compound (Hypothetical Data) | Phase I/II | 20% | 48% | 5.8 months | 7.5 months |
| Sotorasib (AMG 510) | CodeBreaK 100 | 7.1%[9] | 30% | 4.0 months | 5.7 months |
| Adagrasib (MRTX849) | KRYSTAL-1 | 19%[10] | 46%[10] | 5.6 months[10] | 6.9 months[10] |
Experimental Protocols
Detailed methodologies are crucial for the independent validation and comparison of these inhibitors.
Cell Viability Assay (IC50 Determination)
-
Cell Culture: Cancer cell lines harboring the KRAS G12C mutation (e.g., NCI-H358) are cultured in appropriate media (e.g., RPMI-1640) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Compound Treatment: Cells are seeded in 96-well plates and allowed to adhere overnight. The following day, cells are treated with a serial dilution of the KRAS inhibitor (e.g., from 0.01 nM to 10 µM) for 72 hours.
-
Viability Assessment: Cell viability is measured using a commercial assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay (Promega), which quantifies ATP levels as an indicator of metabolically active cells.
-
Data Analysis: The luminescence signal is read using a plate reader. The half-maximal inhibitory concentration (IC50) is calculated by fitting the dose-response curve to a four-parameter logistic equation using graphing software (e.g., GraphPad Prism).
Western Blotting for Downstream Signaling
-
Cell Lysis: KRAS G12C mutant cells are treated with the inhibitor at various concentrations for a specified time (e.g., 24 hours). Cells are then washed with ice-cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Protein concentration in the lysates is determined using a BCA protein assay kit (Thermo Fisher Scientific).
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated with primary antibodies against phosphorylated and total forms of downstream effector proteins (e.g., p-ERK, ERK, p-AKT, AKT) overnight at 4°C.
-
Detection: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
In Vivo Tumor Xenograft Studies
-
Animal Models: Immunocompromised mice (e.g., athymic nude or NSG mice) are used.
-
Tumor Implantation: KRAS G12C mutant cancer cells (e.g., 5 x 10^6 cells) are subcutaneously injected into the flank of each mouse.
-
Treatment: Once tumors reach a palpable size (e.g., 100-200 mm³), mice are randomized into vehicle control and treatment groups. The KRAS inhibitor is administered orally at a predetermined dose and schedule.
-
Tumor Measurement: Tumor volume is measured regularly (e.g., twice a week) using calipers and calculated using the formula: (Length x Width²)/2.
-
Efficacy Evaluation: The anti-tumor efficacy is evaluated by comparing the tumor growth in the treated groups to the vehicle control group. Tumor growth inhibition (TGI) is calculated at the end of the study.
Visualizing the Pathway and Process
To better understand the mechanism of action and the experimental workflow, the following diagrams are provided.
Caption: KRAS Signaling Pathway and Point of Inhibition.
Caption: Experimental Workflow for KRAS Inhibitor Evaluation.
References
- 1. What are KRAS gene inhibitors and how do they work? [synapse.patsnap.com]
- 2. Targeting KRAS G12C: from inhibitory mechanism to modulation of antitumor effect in patients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Identification of a New Potent Inhibitor Targeting KRAS in Non-small Cell Lung Cancer Cells [frontiersin.org]
- 4. KRAS G12C inhibitor combination therapies: current evidence and challenge - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pharmacytimes.com [pharmacytimes.com]
- 6. Amgen's Investigational KRAS G12C Inhibitor Sotorasib Demonstrated Rapid, Deep And Durable Responses In Previously Treated Patients With Advanced Non-Small Cell Lung Cancer [prnewswire.com]
- 7. onclive.com [onclive.com]
- 8. targetedonc.com [targetedonc.com]
- 9. Sotorasib Demonstrates Promising Antitumor Activity in Advanced NSCLC - Oncology Practice Management [oncpracticemanagement.com]
- 10. aacrjournals.org [aacrjournals.org]
Benchmarking KRAS Inhibitor-17 Against Pan-KRAS Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The landscape of oncology is being reshaped by the development of targeted therapies against previously "undruggable" targets. Among the most significant of these is the Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS). This guide provides a detailed comparison of a representative mutant-specific inhibitor, "KRAS Inhibitor-17" (using the well-characterized KRAS G12C inhibitor Sotorasib as a proxy), and the emerging class of pan-KRAS inhibitors, which target multiple KRAS variants.
Executive Summary
Mutations in the KRAS gene are prevalent in numerous cancers, including non-small cell lung cancer (NSCLC), colorectal cancer, and pancreatic cancer. While mutant-specific inhibitors like Sotorasib have shown clinical efficacy against KRAS G12C-mutated tumors, their application is limited to a specific patient population. Pan-KRAS inhibitors, such as BI-2865 and BI-2493, offer the potential for broader therapeutic application by targeting various KRAS mutants. This guide presents a comparative analysis of their preclinical performance, focusing on in vitro potency and in vivo efficacy.
Data Presentation
Table 1: In Vitro Anti-proliferative Activity of this compound (Sotorasib) and Pan-KRAS Inhibitors
| Inhibitor | Target | Cell Line | Cancer Type | KRAS Mutation | IC50 (µM) |
| This compound (Sotorasib) | KRAS G12C | NCI-H358 | NSCLC | G12C | 0.006 - 0.0818[1] |
| MIA PaCa-2 | Pancreatic | G12C | ~0.009[1] | ||
| NCI-H23 | NSCLC | G12C | 0.6904[1] | ||
| Pan-KRAS Inhibitor (BI-2865) | Pan-KRAS | BaF3 (engineered) | Pro-B Cell | G12C | ~0.140[2] |
| BaF3 (engineered) | Pro-B Cell | G12D | ~0.140[2] | ||
| BaF3 (engineered) | Pro-B Cell | G12V | ~0.140[2] | ||
| NCI-H358 | NSCLC | G12C | <0.001[3] |
Table 2: In Vivo Efficacy of this compound (Sotorasib) and Pan-KRAS Inhibitors in Xenograft Models
| Inhibitor | Xenograft Model | Cancer Type | KRAS Mutation | Treatment | Tumor Growth Inhibition (TGI) / Outcome |
| This compound (Sotorasib) | NCI-H358 | NSCLC | G12C | 30 mg/kg, p.o., daily | Significant tumor size reduction[1] |
| MIA PaCa-2 | Pancreatic | G12C | Not specified | Tumor regression | |
| Pan-KRAS Inhibitor (BI-2493) | NCI-H358 | NSCLC | G12C | 30 mg/kg, p.o., twice daily | Tumor growth suppression |
| SW480 | Colorectal | G12V | 30 or 90 mg/kg, p.o., twice daily | Tumor growth suppression | |
| MKN1 (WT amplified) | Gastric | Wild-Type | 90 mg/kg, p.o. | 140% TGI (regression) | |
| GA6871 (WT amplified) | Gastric | Wild-Type | Not specified | Deep and long-lasting tumor regressions |
Experimental Protocols
Cell Viability Assay (Using CellTiter-Glo®)
This assay determines the number of viable cells in culture based on the quantification of ATP, which is indicative of metabolically active cells.
Materials:
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)
-
Opaque-walled multiwell plates (96- or 384-well)
-
Cells in culture medium
-
Test compounds (KRAS inhibitors)
-
Multichannel pipette or automated liquid handler
-
Luminometer
Procedure:
-
Cell Seeding: Seed cells in opaque-walled 96- or 384-well plates at a density that ensures logarithmic growth during the experiment (e.g., 1,000-5,000 cells/well). Include wells with medium only for background measurement. Incubate overnight.
-
Compound Treatment: Treat cells with a serial dilution of the KRAS inhibitor. A final DMSO concentration of ≤0.5% is recommended. Incubate for the desired period (e.g., 72 hours).
-
Reagent Preparation: Thaw the CellTiter-Glo® Buffer and equilibrate to room temperature. Reconstitute the CellTiter-Glo® Substrate with the buffer.
-
Assay: a. Equilibrate the cell plate to room temperature for approximately 30 minutes. b. Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well. c. Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. d. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measurement: Record the luminescence using a luminometer.
-
Data Analysis: Subtract the background luminescence from all readings. Normalize the data to untreated control wells and calculate IC50 values using a suitable software.
Western Blot for Phospho-ERK (pERK) and Total ERK
This method is used to assess the inhibition of the KRAS downstream signaling pathway by measuring the phosphorylation status of ERK.
Materials:
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: Rabbit anti-pERK1/2 (Thr202/Tyr204), Mouse anti-total ERK1/2
-
HRP-conjugated secondary antibodies (anti-rabbit, anti-mouse)
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Cell Lysis: Treat cells with KRAS inhibitors for the desired time. Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli buffer. Separate the proteins on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against pERK (e.g., 1:1000 dilution in blocking buffer) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the HRP-conjugated anti-rabbit secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and apply the ECL substrate. Capture the chemiluminescent signal using an imaging system.
-
Stripping and Re-probing: To detect total ERK, the membrane can be stripped of the first set of antibodies using a stripping buffer and then re-probed with the primary antibody against total ERK, followed by the appropriate secondary antibody and detection.
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the pERK signal to the total ERK signal.
Mandatory Visualization
Caption: The KRAS signaling pathway, a key regulator of cell growth and survival.
Caption: Mechanisms of action for G12C-specific vs. pan-KRAS inhibitors.
Caption: A standard workflow for preclinical evaluation of KRAS inhibitors.
Discussion
The data presented highlight the distinct profiles of this compound (as Sotorasib) and pan-KRAS inhibitors. Sotorasib demonstrates high potency in cell lines harboring the specific KRAS G12C mutation.[1] Its covalent and irreversible binding mechanism leads to a durable suppression of KRAS signaling in these specific tumors.[1]
In contrast, pan-KRAS inhibitors like BI-2865 and BI-2493 exhibit a broader spectrum of activity. While the IC50 values in engineered BaF3 cells are in the nanomolar range across different mutations, they show potent activity in various cancer cell lines, including those with G12C, G12D, and G12V mutations, as well as in models with wild-type KRAS amplification.[4] This suggests that pan-KRAS inhibitors could be effective in a wider range of KRAS-driven cancers, not just those with a G12C mutation.
The in vivo data further support these distinct profiles. Sotorasib leads to tumor regression in KRAS G12C xenograft models.[1] Similarly, the pan-KRAS inhibitor BI-2493 shows significant tumor growth inhibition in models with various KRAS mutations and even induces regression in tumors with wild-type KRAS amplification. The ability to induce a 140% tumor growth inhibition (indicating tumor regression) in the MKN1 gastric cancer model highlights the potential of pan-KRAS inhibition in tumors dependent on KRAS signaling, regardless of the specific mutation.
Conclusion
The choice between a mutant-specific inhibitor like this compound and a pan-KRAS inhibitor depends on the specific therapeutic context. This compound (Sotorasib) is a validated therapeutic option for patients with KRAS G12C-mutant tumors. Pan-KRAS inhibitors, however, represent a promising next-generation approach with the potential to address a broader patient population with various KRAS mutations and overcome some mechanisms of resistance to mutant-specific inhibitors. Further clinical investigation is needed to fully elucidate the therapeutic potential and safety profiles of these pan-KRAS inhibitors.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. BI and Vanderbilt University divulge new GTPase KRAS inhibitors | BioWorld [bioworld.com]
- 4. BI-2865, a pan-KRAS inhibitor, reverses the P-glycoprotein induced multidrug resistance in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Synergistic Effects of Adagrasib (KRAS G12C Inhibitor) with Other Cancer Drugs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The landscape of cancer therapy is continuously evolving, with a significant focus on targeted therapies that exploit specific molecular vulnerabilities of tumor cells. One of the most challenging targets has been the KRAS oncogene, frequently mutated in various cancers. The development of specific KRAS G12C inhibitors, such as adagrasib, has marked a pivotal advancement. However, as with many targeted monotherapies, intrinsic and acquired resistance can limit their long-term efficacy. This has spurred intensive research into combination strategies to enhance and sustain the anti-tumor activity of KRAS G12C inhibitors.
This guide provides a comprehensive comparison of the synergistic effects of adagrasib with other cancer drugs, supported by experimental data from preclinical studies and clinical trials. We delve into the mechanisms of synergy, present quantitative data in a comparative format, and outline the experimental protocols for key assays.
Mechanisms of Synergy and Resistance
KRAS is a central node in cellular signaling, primarily activating the MAPK (RAF-MEK-ERK) and PI3K-AKT-mTOR pathways to drive cell proliferation, survival, and differentiation. Adagrasib is a covalent inhibitor that irreversibly binds to the mutant cysteine-12 of the KRAS G12C protein, locking it in an inactive GDP-bound state.
However, cancer cells can develop resistance to adagrasib through various mechanisms. These include the reactivation of the MAPK pathway through feedback mechanisms involving receptor tyrosine kinases (RTKs) like EGFR, or through the activation of parallel survival pathways. Combination therapies aim to counteract these resistance mechanisms, leading to a more potent and durable anti-tumor response. Preclinical studies have suggested that combining a KRAS G12C inhibitor with an EGFR antibody could be an effective clinical strategy.[1][2]
Adagrasib in Combination with Pembrolizumab (Anti-PD-1) in Non-Small Cell Lung Cancer (NSCLC)
Preclinical models have indicated that KRAS G12C inhibition can modulate the tumor microenvironment, potentially sensitizing tumors to immune checkpoint inhibitors.[3] This has provided a strong rationale for combining adagrasib with anti-PD-1/PD-L1 therapies like pembrolizumab.
Clinical Efficacy
The KRYSTAL-7 and KRYSTAL-1 clinical trials have evaluated the combination of adagrasib and pembrolizumab in treatment-naïve patients with advanced KRAS G12C-mutated NSCLC.
| Metric | Adagrasib + Pembrolizumab (KRYSTAL-7, Phase 2) | Reference: Pembrolizumab Monotherapy (High PD-L1) |
| Overall Response Rate (ORR) | 49% (all comers)[3] | ~45% |
| ORR (PD-L1 TPS ≥50%) | 63%[4] | ~45% |
| Disease Control Rate (DCR) | 89%[3] | Not directly comparable |
| Median Progression-Free Survival (mPFS) (PD-L1 TPS ≥50%) | 27.7 months | 10.3 months |
| Median Duration of Response (mDOR) | 26.3 months | Not directly comparable |
TPS: Tumor Proportion Score
Adagrasib in Combination with Cetuximab (Anti-EGFR) in Colorectal Cancer (CRC)
In colorectal cancer, a primary mechanism of resistance to KRAS G12C inhibition is the feedback reactivation of the MAPK pathway driven by EGFR signaling. Dual blockade of KRAS G12C and EGFR has shown significant synergistic activity.
Clinical Efficacy
The KRYSTAL-1 trial investigated adagrasib as a monotherapy and in combination with the EGFR inhibitor cetuximab in heavily pretreated patients with KRAS G12C-mutated metastatic CRC.
| Metric | Adagrasib Monotherapy | Adagrasib + Cetuximab |
| Objective Response Rate (ORR) | 19%[1] | 46%[1] |
| Median Duration of Response (mDOR) | 4.3 months[1] | 7.6 months[5] |
| Median Progression-Free Survival (mPFS) | 5.6 months[1] | 6.9 months[6] |
| Disease Control Rate (DCR) | 87% | 100% |
Experimental Protocols
Detailed experimental protocols are crucial for the reproducibility and validation of scientific findings. Below are outlines of key assays used to evaluate the synergistic effects of adagrasib in combination with other drugs.
Cell Viability and Proliferation Assays
1. CellTiter-Glo® Luminescent Cell Viability Assay: This assay determines the number of viable cells in culture based on the quantitation of ATP, which is an indicator of metabolically active cells.
-
Procedure:
-
Seed cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Treat cells with a dose-response matrix of adagrasib and the combination drug for a specified duration (e.g., 72 hours).
-
Equilibrate the plate to room temperature.
-
Add CellTiter-Glo® reagent to each well.
-
Mix on an orbital shaker to induce cell lysis.
-
Incubate at room temperature to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
Data is normalized to untreated controls to determine the percentage of viable cells.
-
2. CyQUANT® Direct Cell Proliferation Assay: This assay measures the number of cells by quantifying the amount of DNA.
-
Procedure:
-
Plate and treat cells as described for the CellTiter-Glo® assay.
-
At the end of the treatment period, remove the culture medium.
-
Freeze the plate at -80°C or proceed directly to cell lysis.
-
Add the CyQUANT® lysis buffer with the GR dye.
-
Incubate at room temperature, protected from light.
-
Measure fluorescence with a microplate reader.
-
The fluorescence intensity is directly proportional to the cell number.
-
Apoptosis Assays
1. Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.
-
Procedure:
-
Culture and treat cells with the drug combination for the desired time.
-
Harvest cells and wash with cold PBS.
-
Resuspend cells in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and PI.
-
Incubate in the dark at room temperature.
-
Analyze the cells by flow cytometry. Viable cells are Annexin V and PI negative, early apoptotic cells are Annexin V positive and PI negative, and late apoptotic/necrotic cells are both Annexin V and PI positive.
-
2. Caspase-Glo® 3/7 Assay: This assay measures the activity of caspases 3 and 7, key executioner caspases in the apoptotic pathway.
-
Procedure:
-
Plate and treat cells in 96-well plates.
-
Add the Caspase-Glo® 3/7 reagent to each well.
-
Mix and incubate at room temperature.
-
Measure the luminescent signal, which is proportional to the amount of caspase activity.
-
In Vivo Tumor Models
Patient-Derived Xenograft (PDX) Models: PDX models, where tumor tissue from a patient is implanted into an immunodeficient mouse, are highly valuable for assessing drug efficacy in a system that closely mimics the human tumor.
-
Procedure:
-
Establish PDX models by subcutaneously implanting tumor fragments into immunodeficient mice.
-
Once tumors reach a palpable size, randomize mice into treatment groups (e.g., vehicle control, adagrasib monotherapy, combination drug monotherapy, adagrasib + combination drug).
-
Administer drugs according to the specified dosing schedule and route.
-
Measure tumor volume regularly using calipers.
-
Monitor animal body weight as an indicator of toxicity.
-
At the end of the study, tumors can be harvested for pharmacodynamic and biomarker analysis.
-
Visualizing Pathways and Workflows
KRAS Signaling Pathway and Drug Intervention Points
Caption: Simplified KRAS signaling pathway and points of intervention for combination therapies.
Experimental Workflow for Assessing Drug Synergy
Caption: A typical workflow for evaluating the synergistic effects of drug combinations.
Overcoming Resistance with Combination Therapy
References
- 1. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 2. Adagrasib with or without Cetuximab in Colorectal Cancer with Mutated KRAS G12C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Positive results for combination in KRAS G12C-mutated NSCLC [dailyreporter.esmo.org]
- 4. The Potential Treatment Options and Combination Strategies of KRAS-Mutated Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Adagrasib With or Without Cetuximab in Previously Treated Patients With Metastatic Colorectal Cancer and a KRAS G12C Mutation - The ASCO Post [ascopost.com]
- 6. Adagrasib, Cetuximab Shows Activity Against CRC With KRAS G12C - Mass General Advances in Motion [advances.massgeneral.org]
Validating KRAS Inhibitor-17 Target Engagement: A Comparative Guide to CRISPR-Cas9 Knockout and Alternative Methods
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of experimental approaches to validate the target engagement of KRAS inhibitors, with a focus on a hypothetical novel compound, KRAS inhibitor-17. We will delve into the gold-standard CRISPR-Cas9 knockout methodology and contrast it with alternative techniques, namely the Cellular Thermal Shift Assay (CETSA) and Proximity Ligation Assay (PLA). Detailed experimental protocols, comparative data, and illustrative diagrams are provided to aid researchers in selecting the most appropriate method for their drug discovery pipeline.
Introduction to KRAS Target Engagement
The Kirsten rat sarcoma viral oncogene homolog (KRAS) is a frequently mutated oncogene in various cancers, including lung, colorectal, and pancreatic cancer.[1][2] KRAS functions as a molecular switch, cycling between an active GTP-bound state and an inactive GDP-bound state to regulate downstream signaling pathways critical for cell proliferation, survival, and differentiation.[2][3][4] Mutations in KRAS often lock the protein in a constitutively active state, driving tumorigenesis.[4] Therefore, validating that a KRAS inhibitor directly binds to and modulates the function of its intended target is a critical step in preclinical drug development.[5]
CRISPR-Cas9 Knockout for Target Validation
CRISPR-Cas9 gene editing offers a definitive method to validate on-target activity by observing the phenotypic consequences of completely ablating the target protein.[6][7][8] By comparing the cellular response to an inhibitor in the presence and absence of the target protein, researchers can unequivocally attribute the inhibitor's effects to its interaction with the target.
Experimental Protocol: Generating KRAS Knockout Cell Lines
This protocol outlines the key steps for generating a KRAS knockout (KO) cell line using CRISPR-Cas9 technology.
-
Guide RNA (gRNA) Design and Synthesis:
-
Design two to four gRNAs targeting early exons of the KRAS gene to ensure a functional knockout.
-
Utilize online design tools to minimize off-target effects.
-
Synthesize the designed gRNAs.
-
-
Vector Construction:
-
Clone the synthesized gRNAs into a suitable Cas9 expression vector (e.g., lentiCRISPRv2).
-
The vector should also contain a selection marker, such as puromycin resistance.
-
-
Cell Line Transfection/Transduction:
-
Select a cancer cell line with a known KRAS mutation relevant to the inhibitor being tested.
-
Transfect or transduce the cells with the Cas9-gRNA vector. For difficult-to-transfect cells, lentiviral transduction is recommended.
-
-
Selection and Single-Cell Cloning:
-
Apply selection pressure (e.g., puromycin) to eliminate non-transfected cells.
-
Isolate single cells into individual wells of a 96-well plate to generate clonal populations.
-
-
Validation of Knockout:
-
Expand the clonal populations.
-
Validate the knockout at the genomic level using Sanger sequencing or next-generation sequencing to identify frameshift mutations.
-
Confirm the absence of KRAS protein expression via Western blot analysis.
-
Experimental Workflow: CRISPR-Cas9 Knockout
Data Presentation: this compound Efficacy in Wild-Type vs. KRAS KO Cells
The following table summarizes hypothetical data from a cell viability assay (e.g., CellTiter-Glo) comparing the effect of this compound on wild-type (WT) and KRAS knockout (KO) cancer cells.
| Cell Line | Treatment | Concentration (µM) | Cell Viability (%) |
| WT | Vehicle (DMSO) | - | 100 |
| WT | This compound | 0.1 | 85 |
| WT | This compound | 1 | 52 |
| WT | This compound | 10 | 23 |
| KRAS KO | Vehicle (DMSO) | - | 98 |
| KRAS KO | This compound | 0.1 | 95 |
| KRAS KO | This compound | 1 | 92 |
| KRAS KO | This compound | 10 | 89 |
Interpretation: The significant decrease in cell viability in WT cells treated with this compound, which is absent in the KRAS KO cells, strongly indicates that the inhibitor's cytotoxic effect is dependent on the presence of the KRAS protein, thus validating its on-target engagement.
Alternative Methods for Target Engagement
While CRISPR-Cas9 knockout is a powerful tool, it can be time-consuming.[8] Alternative methods offer more rapid assessment of target engagement.
a) Cellular Thermal Shift Assay (CETSA)
CETSA is a biophysical method that measures the thermal stability of a protein in its native cellular environment.[9][10][11] Ligand binding typically stabilizes the target protein, leading to an increase in its melting temperature (Tm).[11]
Experimental Protocol: CETSA
-
Cell Treatment:
-
Treat cultured cells with either the vehicle (DMSO) or this compound at various concentrations.
-
-
Thermal Challenge:
-
Harvest the cells and resuspend them in a suitable buffer.
-
Aliquot the cell suspension and heat each aliquot to a different temperature for a defined period (e.g., 3 minutes).
-
-
Lysis and Protein Separation:
-
Lyse the cells to release their protein content.
-
Separate the soluble protein fraction from the aggregated, denatured proteins by centrifugation.
-
-
Protein Detection:
-
Analyze the amount of soluble KRAS protein in each sample using Western blotting or mass spectrometry.
-
-
Data Analysis:
-
Plot the amount of soluble KRAS as a function of temperature to generate melting curves.
-
Determine the Tm for both vehicle- and inhibitor-treated samples.
-
Data Presentation: CETSA for this compound
| Treatment | Temperature (°C) | Soluble KRAS (Relative Units) |
| Vehicle | 45 | 1.00 |
| Vehicle | 50 | 0.85 |
| Vehicle | 55 | 0.52 |
| Vehicle | 60 | 0.21 |
| Vehicle | 65 | 0.05 |
| This compound (10 µM) | 45 | 1.00 |
| This compound (10 µM) | 50 | 0.98 |
| This compound (10 µM) | 55 | 0.89 |
| This compound (10 µM) | 60 | 0.65 |
| This compound (10 µM) | 65 | 0.35 |
Interpretation: The rightward shift in the melting curve for cells treated with this compound indicates that the compound binds to and stabilizes the KRAS protein, providing direct evidence of target engagement.
b) Proximity Ligation Assay (PLA)
PLA is an immunoassay that allows for the in situ visualization of protein-protein interactions.[12] It can be adapted to assess target engagement by measuring the proximity between the target protein and a downstream effector. Inhibition of this interaction by a small molecule can be quantified. For KRAS, a common downstream effector is RAF.[4][13]
Experimental Protocol: PLA for KRAS-RAF Interaction
-
Cell Culture and Treatment:
-
Grow cells on coverslips and treat with vehicle or this compound.
-
-
Fixation and Permeabilization:
-
Fix the cells with paraformaldehyde and permeabilize with a detergent (e.g., Triton X-100).
-
-
Primary Antibody Incubation:
-
Incubate the cells with primary antibodies raised in different species against KRAS and RAF.
-
-
PLA Probe Incubation:
-
Add secondary antibodies conjugated with oligonucleotides (PLA probes).
-
-
Ligation and Amplification:
-
If the proteins are in close proximity (<40 nm), the oligonucleotides can be ligated to form a circular DNA template.
-
Amplify the circular DNA via rolling circle amplification.
-
-
Detection and Imaging:
-
Add fluorescently labeled oligonucleotides that hybridize to the amplified DNA.
-
Visualize the PLA signals as fluorescent spots using a fluorescence microscope.
-
-
Quantification:
-
Quantify the number of PLA signals per cell to measure the extent of the KRAS-RAF interaction.
-
KRAS Signaling Pathway
Data Presentation: PLA for this compound
| Treatment | Concentration (µM) | Average PLA Signals per Cell |
| Vehicle (DMSO) | - | 150 |
| This compound | 0.1 | 110 |
| This compound | 1 | 65 |
| This compound | 10 | 25 |
Interpretation: The dose-dependent decrease in the number of PLA signals upon treatment with this compound indicates that the inhibitor disrupts the interaction between KRAS and its downstream effector RAF, providing functional evidence of target engagement.
Comparison Summary
| Feature | CRISPR-Cas9 Knockout | Cellular Thermal Shift Assay (CETSA) | Proximity Ligation Assay (PLA) |
| Principle | Genetic ablation of the target | Ligand-induced thermal stabilization | In situ detection of protein proximity |
| Information Provided | Definitive on-target effect | Direct binding to the target | Disruption of protein-protein interaction |
| Throughput | Low | Medium to High | Medium |
| Time to Result | Long (weeks to months) | Short (days) | Short (days) |
| Key Advantage | Unambiguous validation | Label-free, in-cell binding | Functional readout of pathway inhibition |
| Key Limitation | Time-consuming, potential off-targets | Indirect measure of functional effect | Requires high-quality antibodies |
Conclusion
Validating the target engagement of novel inhibitors is a cornerstone of successful drug development. CRISPR-Cas9 knockout provides the most definitive evidence of on-target activity by demonstrating a complete loss of inhibitor efficacy in the absence of the target protein. However, for more rapid and direct assessments of binding and functional consequences, CETSA and PLA are powerful alternatives. CETSA offers a direct biophysical measure of target binding within the cell, while PLA provides a functional readout of the inhibitor's ability to disrupt downstream signaling. The choice of method will depend on the specific research question, available resources, and the stage of the drug discovery process. A multi-faceted approach, potentially combining these techniques, will provide the highest level of confidence in the target engagement of a novel compound like this compound.
References
- 1. KRAS Pathways: A Potential Gateway for Cancer Therapeutics and Diagnostics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. KRAS gene: MedlinePlus Genetics [medlineplus.gov]
- 4. Oncogenic KRAS: Signaling and Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Validate Your KRAS-Targeting Strategy - Certis Oncology [certisoncology.com]
- 6. Targeting mutant KRAS with CRISPR-Cas9 controls tumor growth - PMC [pmc.ncbi.nlm.nih.gov]
- 7. selectscience.net [selectscience.net]
- 8. Generating and validating CRISPR-Cas9 knock-out cell lines [abcam.com]
- 9. Rapid Evaluation of Small Molecule Cellular Target Engagement with a Luminescent Thermal Shift Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 10. semanticscholar.org [semanticscholar.org]
- 11. mdpi.com [mdpi.com]
- 12. Proximity ligation assay to study protein–protein interactions of proteins on two different cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. KRAS Mutations in Cancer: Understanding Signaling Pathways to Immune Regulation and the Potential of Immunotherapy [mdpi.com]
Comparative analysis of KRAS inhibitor-17 in different cancer types
The discovery and development of direct KRAS inhibitors have marked a pivotal moment in oncology, transforming a target once considered "undruggable" into a validated therapeutic vulnerability. This guide provides a comparative analysis of KRAS inhibitors, with a focus on the pioneering KRAS G12C inhibitors sotorasib and adagrasib, in various cancer types. We delve into their mechanisms of action, clinical efficacy, and the experimental frameworks used to evaluate these groundbreaking therapies.
Mechanism of Action: Silencing the Molecular Switch
KRAS, a member of the RAS family of small GTPases, functions as a molecular switch, cycling between an active GTP-bound "on" state and an inactive GDP-bound "off" state to regulate cellular growth and proliferation.[1][2] Activating mutations, such as the G12C substitution, lock KRAS in a constitutively active state, driving oncogenesis in a significant portion of non-small cell lung cancers (NSCLC), colorectal cancers (CRC), and pancreatic cancers.[3][4]
Sotorasib and adagrasib are covalent inhibitors that specifically and irreversibly bind to the cysteine residue of the KRAS G12C mutant protein.[1] This covalent modification traps the KRAS G12C protein in its inactive, GDP-bound state, thereby blocking downstream signaling through pathways like the MAPK (RAF/MEK/ERK) and PI3K/AKT/mTOR cascades, ultimately inhibiting cancer cell proliferation and survival.[5]
Comparative Efficacy in Different Cancer Types
The clinical activity of KRAS G12C inhibitors has been most pronounced in NSCLC, with more modest responses observed in CRC as monotherapy. This difference in efficacy is attributed to distinct biological contexts and mechanisms of resistance.
Non-Small Cell Lung Cancer (NSCLC)
Both sotorasib and adagrasib have received regulatory approval for the treatment of patients with previously treated KRAS G12C-mutated advanced NSCLC.[6][7] Clinical trials have demonstrated significant and durable responses in this patient population.
| Inhibitor | Trial | Objective Response Rate (ORR) | Median Progression-Free Survival (mPFS) | Median Overall Survival (mOS) |
| Sotorasib | CodeBreak 100 | 37.1% - 41% | 6.3 - 6.8 months | 12.5 months - 2 years |
| Adagrasib | KRYSTAL-1 | 42.9% - 53.3% | 6.5 - 11.1 months | 12.6 months - 23.4 months |
Table 1: Comparative Efficacy of Sotorasib and Adagrasib in KRAS G12C-Mutated NSCLC.[6][8]
A comprehensive analysis suggests that while adagrasib may offer a slight advantage in progression-free survival, both drugs demonstrate comparable efficacy in overall survival for KRAS G12C-mutated NSCLC.[9]
Colorectal Cancer (CRC)
In contrast to NSCLC, monotherapy with KRAS G12C inhibitors has shown limited efficacy in patients with KRAS G12C-mutated CRC.[10] This is largely due to feedback reactivation of the MAPK pathway, often driven by upstream signaling from receptor tyrosine kinases (RTKs) like EGFR.[6][10]
| Inhibitor (Monotherapy) | Trial | Objective Response Rate (ORR) |
| Sotorasib | CodeBreak 100 | 7.1% - 9.7% |
| Adagrasib | KRYSTAL-1 | 19% |
Table 2: Monotherapy Efficacy of Sotorasib and Adagrasib in KRAS G12C-Mutated CRC.[10]
To overcome this resistance, combination strategies are being actively investigated. The combination of a KRAS G12C inhibitor with an EGFR inhibitor, such as cetuximab, has shown promising results in clinical trials, significantly improving response rates.[6][10] For instance, the KRYSTAL-1 trial reported an ORR of 46% for adagrasib in combination with cetuximab in CRC patients.[10]
Pancreatic Ductal Adenocarcinoma (PDAC)
Data on the efficacy of KRAS G12C inhibitors in PDAC are still emerging. While KRAS mutations are highly prevalent in pancreatic cancer, the G12C mutation is less common.[1] Adagrasib has shown some clinical activity in PDAC, with an ORR of 35.1% reported in one study.[8] Further investigation and combination therapies are likely necessary to enhance the benefit in this challenging disease.
Signaling Pathway and Experimental Workflow
KRAS Signaling Pathway and Inhibitor Action
Caption: KRAS signaling pathway and the mechanism of KRAS G12C inhibitors.
General Experimental Workflow for Evaluating KRAS Inhibitors
Caption: A typical workflow for the preclinical and clinical evaluation of KRAS inhibitors.
Experimental Protocols
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Plate KRAS G12C mutant cancer cells (e.g., NCI-H358 for NSCLC, SW837 for CRC) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the KRAS inhibitor (and/or combination agents) for 72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of cell growth).
Western Blotting for Pathway Modulation
-
Cell Treatment and Lysis: Treat cells with the KRAS inhibitor at various concentrations and time points. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer them to a PVDF membrane.
-
Antibody Incubation: Block the membrane and incubate with primary antibodies against phosphorylated ERK (p-ERK), total ERK, phosphorylated AKT (p-AKT), total AKT, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities to determine the relative levels of protein phosphorylation.
In Vivo Tumor Xenograft Study
-
Animal Model: Implant KRAS G12C mutant cancer cells subcutaneously into the flank of immunocompromised mice (e.g., nude or NSG mice).
-
Tumor Growth and Randomization: Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Drug Administration: Administer the KRAS inhibitor (e.g., via oral gavage) and/or other agents daily or as per the determined schedule. The control group receives the vehicle.
-
Tumor Measurement: Measure tumor volume (e.g., using calipers) and body weight two to three times per week.
-
Endpoint: Continue the study until a predetermined endpoint is reached (e.g., tumor volume reaches a specific size, or signs of toxicity appear).
-
Data Analysis: Plot the mean tumor volume over time for each group to assess tumor growth inhibition. At the end of the study, tumors can be excised for pharmacodynamic analysis (e.g., western blotting).
Conclusion and Future Directions
The advent of KRAS G12C inhibitors represents a significant leap forward in the treatment of KRAS-mutant cancers. While their efficacy as monotherapy varies across different cancer types, ongoing research into combination therapies holds the promise of overcoming resistance and expanding their clinical benefit.[6] The development of inhibitors targeting other KRAS mutations, such as G12D, is also a critical area of future research that could broaden the impact of this therapeutic strategy.[11] A deeper understanding of the tumor microenvironment and the interplay of co-mutations will be essential in optimizing patient selection and treatment strategies for these targeted agents.
References
- 1. What are KRAS gene inhibitors and how do they work? [synapse.patsnap.com]
- 2. Mechanisms of Resistance to KRAS Inhibitors: Cancer Cells' Strategic Use of Normal Cellular Mechanisms to Adapt - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
- 5. Targeting KRAS G12C: from inhibitory mechanism to modulation of antitumor effect in patients - PMC [pmc.ncbi.nlm.nih.gov]
- 6. KRAS G12C inhibitor combination therapies: current evidence and challenge - PMC [pmc.ncbi.nlm.nih.gov]
- 7. kuickresearch.com [kuickresearch.com]
- 8. Potency and Safety of KRAS G12C Inhibitors in Solid Tumors: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Comparative Efficacy of Adagrasib and Sotorasib in KRAS G12C-Mutant NSCLC: Insights from Pivotal Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Assessment of KRASG12C inhibitors for colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. onclive.com [onclive.com]
Safety Operating Guide
Navigating the Safe Disposal of KRAS Inhibitor-17 in a Laboratory Setting
Researchers and drug development professionals handling KRAS inhibitor-17 must adhere to stringent disposal procedures to ensure laboratory safety and environmental protection. This guide provides essential, step-by-step instructions for the proper disposal of this potent research compound. The following procedures are based on general best practices for hazardous chemical waste and should be supplemented by the specific safety data sheet (SDS) for this compound and your institution's environmental health and safety (EHS) guidelines.
Immediate Safety and Handling Precautions
Before beginning any disposal process, ensure you are wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. All handling of this compound and its waste should be conducted within a certified chemical fume hood to minimize inhalation exposure.
Step-by-Step Disposal Protocol
-
Waste Collection:
-
All materials contaminated with this compound, including unused compound, solutions, contaminated labware (e.g., pipette tips, vials, gloves), and spill cleanup materials, must be collected as hazardous waste.[1][2][3]
-
Use a designated, leak-proof, and chemically compatible waste container.[1][3][4] It is recommended to use the original container or a similar one made of the same material.
-
Never mix this compound waste with other incompatible chemical waste streams.[1][2]
-
-
Labeling of Waste Containers:
-
Clearly label the hazardous waste container with the words "Hazardous Waste."[4]
-
The label must include the full chemical name ("this compound"), the concentration and quantity of the waste, the date of accumulation, the principal investigator's name, and the laboratory location and contact information.[4]
-
Indicate the appropriate hazard pictograms as specified in the compound's SDS. For a similar compound, KRAS G12C inhibitor 34, the hazards include "Harmful if swallowed" and "Very toxic to aquatic life with long lasting effects".[5]
-
-
Storage of Chemical Waste:
-
Store the sealed hazardous waste container in a designated and well-ventilated satellite accumulation area within the laboratory.[6]
-
Ensure the storage area is away from heat sources and direct sunlight.[1]
-
Secondary containment should be used for liquid waste to prevent spills from reaching drains.[1][2]
-
-
Disposal of Empty Containers:
-
Empty containers that held this compound must be triple-rinsed with a suitable solvent.[2]
-
The first rinseate must be collected and disposed of as hazardous waste.[1] For highly toxic chemicals, the first three rinses must be collected as hazardous waste.[1]
-
After thorough rinsing and air-drying, deface or remove the original label before disposing of the container as non-hazardous waste, in accordance with institutional policies.[1][2]
-
-
Arranging for Waste Pickup:
-
Once the waste container is full or has been in storage for the maximum allowable time per institutional guidelines (e.g., 12 months), arrange for its collection by your institution's EHS department.[1][6]
-
Do not dispose of this compound waste down the sink or in the regular trash.[1][4] Evaporation of chemical waste is also not a permissible disposal method.[2]
-
Quantitative Data Summary
For a related compound, KRAS G12C inhibitor 34, the following hazard classifications and precautionary statements have been identified. Researchers should consult the specific SDS for this compound for precise details.
| Hazard Information | GHS Classification and Precautionary Statements |
| GHS Pictograms | Acute Toxicity (Oral), Hazardous to the Aquatic Environment |
| Signal Word | Warning |
| Hazard Statements | H302: Harmful if swallowed. H410: Very toxic to aquatic life with long lasting effects.[5] |
| Precautionary Statements | P264: Wash skin thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P273: Avoid release to the environment. P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. P330: Rinse mouth. P391: Collect spillage. P501: Dispose of contents/container to an approved waste disposal plant.[5] |
Experimental Protocols
The disposal procedure itself is a critical safety protocol. There are no specific "experiments" cited for the disposal process. The procedural steps outlined above constitute the protocol for the safe disposal of this compound waste.
Visualizing the Disposal Workflow
The following diagram illustrates the logical flow of the proper disposal procedure for this compound.
Caption: Workflow for the safe disposal of this compound waste.
References
- 1. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 2. vumc.org [vumc.org]
- 3. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 4. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 5. KRAS G12C inhibitor 34|2749948-26-1|MSDS [dcchemicals.com]
- 6. ehrs.upenn.edu [ehrs.upenn.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
